Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
Description
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H66N6O11/c1-41(62-54(68)30-32-74-34-36-76-37-35-75-33-31-61-59(73)77-40-52-50-24-14-12-22-48(50)49-23-13-15-25-51(49)52)56(70)63-42(2)57(71)65-53(58(72)64-47-28-26-43(39-67)27-29-47)38-55(69)66-60(44-16-6-3-7-17-44,45-18-8-4-9-19-45)46-20-10-5-11-21-46/h3-29,41-42,52-53,67H,30-40H2,1-2H3,(H,61,73)(H,62,68)(H,63,70)(H,64,72)(H,65,71)(H,66,69)/t41-,42-,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPBGTLVZPOASW-XKMSCPINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H66N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1047.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB: A Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and application of the cleavable linker, Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB. This linker is a critical component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics.
Introduction
This compound is a sophisticated, multi-component linker designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies. Its strategic design ensures stability in systemic circulation and facilitates the specific release of the active drug within the target cancer cells. This linker incorporates a protease-cleavable peptide sequence, a self-immolative spacer, and a polyethylene (B3416737) glycol (PEG) spacer to enhance aqueous solubility.[1][2][3] The key components of this linker are:
-
Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminus, crucial during solid-phase peptide synthesis to ensure sequential and controlled assembly of the peptide sequence.[4]
-
PEG3 (Polyethylene Glycol, 3 units): A hydrophilic spacer that increases the aqueous solubility of the linker and the resulting ADC, which can help to prevent aggregation.[3]
-
Ala-Ala-Asn (Alanine-Alanine-Asparagine): A tripeptide sequence that is specifically recognized and cleaved by the lysosomal protease legumain, which is often overexpressed in tumor cells.[1][2][5]
-
Trt (Trityl): An acid-labile protecting group for the side chain of asparagine, preventing unwanted side reactions during synthesis.[4]
-
PAB (p-Aminobenzyl Alcohol): A self-immolative spacer that, following the enzymatic cleavage of the peptide sequence, undergoes a 1,6-elimination reaction to release the conjugated payload in its active form.[6]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference(s) |
| Chemical Formula | C₆₀H₆₆N₆O₁₁ | [3][7] |
| Molecular Weight | 1047.2 g/mol | [3][8] |
| CAS Number | 2055042-69-6 | [3][7] |
| Appearance | White to off-white solid | |
| Purity | Typically >95% (as determined by HPLC) | [3][7] |
| Solubility | Soluble in DMSO and DMF. | [9] |
| Storage Conditions | Recommended storage at -20°C. | [3] |
Mechanism of Action in Antibody-Drug Conjugates
The functionality of this compound is realized through a multi-step process that ensures the targeted delivery and controlled release of a cytotoxic payload. The general workflow of an ADC utilizing this linker is depicted below.
The Ala-Ala-Asn peptide sequence within the linker is specifically designed to be a substrate for legumain, a lysosomal protease.[1][5] The cleavage of this sequence initiates the release of the cytotoxic drug.
Enzymatic Cleavage and Payload Release
The specificity of the Ala-Ala-Asn sequence for legumain offers an alternative to the more commonly used Val-Cit linkers, which are substrates for cathepsin B.[1][5] Studies have shown that Asn-containing linkers are efficiently cleaved by lysosomal legumain.[1] The cleavage occurs between the asparagine residue and the p-aminobenzyl alcohol (PAB) spacer.
Following the legumain-mediated cleavage of the amide bond, the exposed aniline (B41778) of the PAB spacer initiates a spontaneous 1,6-elimination reaction. This "self-immolation" results in the release of the unmodified, active payload and the formation of an aza-quinone methide byproduct.
Experimental Protocols
The following sections provide representative protocols for the synthesis of the linker and its conjugation to an antibody. These are generalized procedures and may require optimization for specific applications.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of the linker on a solid support.
Materials:
-
Rink Amide resin
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Ala-OH
-
Fmoc-NH-PEG3-COOH
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Asn):
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF (5 min, then 15 min).
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vial, pre-activate Fmoc-Asn(Trt)-OH (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Peptide Elongation (Ala-Ala):
-
Repeat the Fmoc deprotection and coupling steps for the two Alanine residues using Fmoc-Ala-OH.
-
-
PEG Spacer Coupling:
-
Perform a final Fmoc deprotection.
-
Couple Fmoc-NH-PEG3-COOH using the same activation and coupling procedure.
-
-
PAB Moiety Attachment:
-
Deprotect the Fmoc group from the PEG spacer.
-
Couple p-aminobenzyl alcohol (PAB-OH) to the free amine. This step may require different coupling conditions and should be optimized.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the linker from the resin and remove the Trt protecting group.
-
Precipitate the crude product in cold diethyl ether.
-
-
Purification: Purify the crude linker by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
Antibody-Drug Conjugation
This protocol describes a general method for conjugating the linker-payload construct to an antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Linker-payload construct with a maleimide (B117702) functional group
-
Conjugation buffer (e.g., PBS with EDTA)
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a controlled molar excess of TCEP to partially reduce the interchain disulfide bonds, exposing free thiol groups. The TCEP concentration and incubation time should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
-
Linker-Payload Conjugation:
-
Remove excess TCEP using a desalting column.
-
Immediately add the maleimide-functionalized linker-payload construct to the reduced antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
-
Quenching:
-
Add an excess of N-acetylcysteine to quench any unreacted maleimide groups on the linker-payload.
-
-
Purification:
-
Purify the ADC from unconjugated antibody, excess linker-payload, and other reagents using SEC or HIC.
-
-
Characterization:
-
Characterize the final ADC to determine the average DAR, aggregation levels, and in vitro potency.
-
Conclusion
This compound is a highly specialized and versatile linker for the development of next-generation ADCs. Its unique legumain-cleavable sequence provides an alternative to traditional cathepsin-cleavable linkers, potentially offering a different selectivity profile. The inclusion of a PEG spacer enhances its physicochemical properties, and the self-immolative PAB spacer ensures efficient release of the active payload. The detailed understanding of its structure, properties, and mechanism of action, as outlined in this guide, is crucial for its successful implementation in the design and synthesis of innovative and effective antibody-drug conjugates.
References
- 1. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional studies of legumain–mycocypin complexes revealed a competitive, exosite-regulated mode of interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, ADC linker, 2055042-69-6 | BroadPharm [broadpharm.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fmoc-Asn(trt)-Asn(trt)-OH - Standard Daicel Pharma [daicelpharmastandards.com]
The Strategic Role of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB in Advanced Antibody-Drug Conjugate Design
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, the design and synthesis of highly specific and effective Antibody-Drug Conjugates (ADCs) are paramount. A critical component underpinning the success of these biotherapeutics is the linker molecule, which connects the monoclonal antibody to the cytotoxic payload. This technical guide delves into the core functionalities and applications of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB, a sophisticated, cleavable linker system engineered for the next generation of ADCs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced linker technologies for enhanced therapeutic outcomes.
Core Components and Their Strategic Functions
This compound is a multi-component linker, with each part playing a distinct and crucial role in the stability, solubility, and mechanism of action of the resulting ADC.
-
Fmoc (Fluorenylmethyloxycarbonyl): This is a base-labile protecting group for the terminal amine. In the context of solid-phase peptide synthesis (SPPS) of the linker, the Fmoc group allows for the sequential addition of amino acids in a controlled manner. Its removal under specific conditions is a key step in the synthesis of the complete drug-linker conjugate.
-
PEG3 (Three-Unit Polyethylene Glycol): The inclusion of a short, hydrophilic PEG spacer is a strategic design choice to improve the physicochemical properties of the ADC.[1][2] Hydrophobic payloads can often lead to aggregation and rapid clearance of ADCs from circulation.[2] The PEG3 moiety enhances the aqueous solubility of the linker-payload complex, which can lead to improved pharmacokinetics, reduced aggregation, and the potential for higher drug-to-antibody ratios (DAR) without compromising the stability of the ADC.[1][2]
-
Ala-Ala-Asn (Alanine-Alanine-Asparagine): This tripeptide sequence constitutes the enzymatically cleavable motif of the linker.[3][4] This specific sequence is designed to be a substrate for proteases that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells, such as legumain.[3][5] Legumain, an asparaginyl endopeptidase, is activated in the acidic environment of lysosomes and is known to cleave peptide bonds C-terminal to asparagine residues.[3][5] This targeted cleavage is essential for the site-specific release of the cytotoxic payload.
-
Trt (Trityl): The trityl group is a bulky, acid-labile protecting group for the side chain of the asparagine (Asn) residue. It prevents unwanted side reactions during the synthesis of the linker and is typically removed during the final stages of ADC production or under the acidic conditions of the lysosome.
-
PAB (p-Aminobenzyl Alcohol): This component acts as a self-immolative spacer.[6] Following the enzymatic cleavage of the Ala-Ala-Asn peptide sequence, the PAB moiety undergoes a spontaneous 1,6-elimination reaction.[6] This electronic cascade results in the release of the unmodified, fully active cytotoxic drug inside the target cell.[6] The traceless release of the payload is a key advantage of this system.
Mechanism of Action: A Targeted Release Cascade
The sophisticated design of the this compound linker facilitates a multi-step, highly controlled release of the cytotoxic payload, maximizing its effect on target cancer cells while minimizing systemic toxicity.
Quantitative Data and Performance Metrics
While specific quantitative data for ADCs utilizing the precise this compound linker is limited in publicly available literature, studies on ADCs with similar legumain-cleavable Asn-containing linkers provide valuable insights into their expected performance.
| Parameter | Linker System | Cell Line | IC50 (µg/mL) | Reference |
| In Vitro Cytotoxicity | Legumain-cleavable anti-Her2 ADC (Asn-containing linker) | SKBR3 (Her2-expressing) | ~0.021–0.042 | [7] |
| Legumain-cleavable anti-Her2 ADC (Asn-containing linker) | Ramos (Her2-null) | ~0.6–0.7 | [7] | |
| Ala-Ala-Asn-PABC ADC | FRA-high expressing | Potent | [4] | |
| Val-Cit-PABC ADC | FRA-high expressing | Potent | [4] |
| Parameter | Linker System | Condition | Stability | Reference |
| Plasma Stability | Legumain-cleavable ADCs (Asn-containing linkers) | Mouse and Human Serum | >85% intact after 1 week | [1][7] |
| Asn-containing linkers | Human Neutrophil Elastase | Completely stable | [1][7] |
Note: The data presented is for ADCs with linkers containing the Ala-Ala-Asn or similar Asn-containing cleavable motifs and may not be fully representative of the this compound linker under all experimental conditions.
One study noted that an Ala-Ala-Asn-PABC ADC exhibited higher nonspecific cytotoxicity in antigen-negative cells compared to a Val-Cit-PABC variant, suggesting that while potent, further optimization for selectivity may be beneficial.[4]
Experimental Protocols
The synthesis and evaluation of ADCs using the this compound linker involve a series of well-defined steps. Below are generalized protocols for key experimental procedures.
Synthesis of the Drug-Linker Conjugate
The synthesis of the drug-linker complex is typically performed using solid-phase peptide synthesis (SPPS) followed by conjugation to the payload.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the potency and specificity of the synthesized ADC.
-
Cell Culture: Culture both antigen-positive and antigen-negative cancer cell lines in appropriate media.
-
Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, a control antibody, and the free payload.
-
Incubation: Incubate the treated cells for a specified period (e.g., 72-96 hours) at 37°C.
-
Viability Assessment: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a dedicated SDS-HCl solution).
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
Conclusion
The this compound linker represents a highly engineered and strategic tool for the development of advanced antibody-drug conjugates. Its design incorporates features that address key challenges in the field, including payload solubility, ADC stability, and targeted drug release. The legumain-cleavable Ala-Ala-Asn sequence offers a promising alternative to more traditional cathepsin-cleavable linkers, potentially providing a different selectivity profile and improved stability against certain plasma enzymes. For researchers and drug developers, a thorough understanding and application of such sophisticated linker technologies are essential for creating safer and more effective targeted cancer therapies.
References
An In-depth Technical Guide to Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB ADC Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB linker, a crucial component in the development of modern Antibody-Drug Conjugates (ADCs). This document delves into the core chemistry, synthesis, conjugation, and characterization of this advanced linker system, offering detailed experimental protocols and data to support researchers in the field of targeted cancer therapy.
Introduction to this compound ADC Linker
The this compound linker is a sophisticated, cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells. Its multi-component structure is engineered to ensure stability in systemic circulation, followed by specific enzymatic cleavage within the tumor microenvironment or inside the target cell, leading to the controlled release of the active drug.
Key Components and Their Functions:
-
Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminus of the peptide. It is stable during peptide synthesis and is selectively removed to allow for chain elongation.
-
PEG3 (Polyethylene Glycol, 3 units): A hydrophilic spacer that enhances the aqueous solubility and improves the pharmacokinetic properties of the ADC[1][2]. The PEG spacer can also reduce aggregation and immunogenicity[3].
-
Ala-Ala-Asn (Alanine-Alanine-Asparagine): A tripeptide sequence that serves as the cleavage site for specific proteases. The presence of asparagine (Asn) at the P1 position makes this linker a substrate for enzymes like legumain, which is often overexpressed in the tumor microenvironment and lysosomes[4][5][6][7][8][9][10].
-
Trt (Trityl): An acid-labile protecting group for the side chain of asparagine. It prevents unwanted reactions during synthesis and is removed during the final cleavage from the solid-phase support.
-
PAB (p-Aminobenzyl Alcohol): A self-immolative spacer. Following the enzymatic cleavage of the peptide bond, the PAB group undergoes a 1,6-elimination reaction, ensuring the efficient and traceless release of the attached cytotoxic drug[11].
Product Specifications:
| Property | Value | Reference |
| Chemical Formula | C₆₀H₆₆N₆O₁₁ | [12][13] |
| Molecular Weight | 1047.2 g/mol | [12][13] |
| CAS Number | 2055042-69-6 | [12][13] |
| Appearance | White to off-white solid | |
| Purity | >95% | |
| Solubility | Soluble in DMF, DMSO | |
| Storage | -20°C, protected from light and moisture | [12] |
ADC Mechanism of Action
The therapeutic efficacy of an ADC constructed with the this compound linker is dependent on a sequence of well-orchestrated events, culminating in the targeted killing of cancer cells.
Downstream Signaling Pathways of Common Payloads:
The released cytotoxic payload induces cell death by interfering with critical cellular processes. Two common classes of payloads used with such linkers are microtubule inhibitors (e.g., MMAE) and DNA damaging agents (e.g., PBD dimers).
MMAE (Monomethyl Auristatin E) Signaling Pathway:
PBD (Pyrrolobenzodiazepine) Dimer Signaling Pathway:
Experimental Protocols
This section provides detailed methodologies for the synthesis, conjugation, and characterization of ADCs utilizing the this compound linker.
Synthesis of this compound
The synthesis of the linker is typically performed using solid-phase peptide synthesis (SPPS) on a suitable resin, such as a Rink Amide or Wang resin[14][15].
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Ala-OH
-
Fmoc-NH-PEG3-COOH
-
p-Aminobenzyl alcohol (PAB-OH)
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Asn): Couple Fmoc-Asn(Trt)-OH to the resin using a coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF. Monitor the reaction using a Kaiser test. Wash the resin.
-
Peptide Elongation (Ala-Ala): Repeat the deprotection and coupling steps for Fmoc-Ala-OH twice to assemble the Ala-Ala dipeptide.
-
PEG Spacer Coupling: Couple Fmoc-NH-PEG3-COOH to the N-terminus of the peptide sequence using the same coupling procedure.
-
PAB Moiety Attachment: After the final Fmoc deprotection, couple p-aminobenzyl alcohol to the N-terminus. This may require activation of the PAB-OH or use of a pre-activated derivative.
-
Cleavage and Deprotection: Cleave the linker from the resin and remove the Trt and other side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude linker by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
Conjugation of the Linker to a Cytotoxic Payload and Antibody
Step 1: Activation of the Linker and Conjugation to the Payload
The PAB-OH group of the linker is typically activated, for example, by conversion to a p-nitrophenyl (PNP) carbonate, to facilitate conjugation to an amine-containing payload like MMAE.
Step 2: Antibody Reduction and Conjugation
This protocol describes a typical conjugation to cysteine residues in the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Drug-linker construct with a maleimide (B117702) group
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC)
Protocol:
-
Antibody Reduction: Partially or fully reduce the interchain disulfide bonds of the mAb by incubating with a controlled molar excess of TCEP or DTT.
-
Drug-Linker Conjugation: Add the maleimide-functionalized drug-linker to the reduced antibody solution. The maleimide group will react with the free thiol groups on the cysteine residues to form a stable thioether bond[9][16][17][18].
-
Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other impurities using SEC.
Characterization of the ADC
A series of analytical techniques are employed to characterize the final ADC product.
Experimental Workflow for ADC Characterization:
Detailed Protocols for Key Characterization Assays:
-
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC: This method separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker. The average DAR is calculated from the peak areas of the different drug-loaded species.
-
Aggregation Analysis by SEC-HPLC: SEC separates molecules based on size, allowing for the quantification of high molecular weight species (aggregates) and fragments.
-
In Vitro Cytotoxicity Assay (MTT/XTT): These colorimetric assays measure cell viability by assessing the metabolic activity of cells after treatment with the ADC[5][6][19]. The IC50 value is determined to quantify the potency of the ADC.
-
Bystander Effect Assay: This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells, which is crucial for efficacy in heterogeneous tumors[3][20][21][22][23]. This can be assessed using co-culture or conditioned medium transfer experiments[5][24].
-
Plasma Stability Assay: The ADC is incubated in plasma from different species over time. The amount of intact ADC (average DAR) and/or released payload is measured by LC-MS to determine the stability and half-life of the ADC in circulation[19][25][].
-
Enzymatic Cleavage Assay: The ADC or the free linker is incubated with the target enzyme (e.g., legumain). The cleavage of the linker and release of the payload is monitored over time by LC-MS to determine the cleavage kinetics[4][5][6][7][8][9][10][18][27][28].
Quantitative Data
While specific quantitative data for the this compound linker is not extensively available in the public domain, the following tables provide representative data for similar legumain-cleavable and other peptide-based ADC linkers to serve as a guideline.
Table 1: Representative Plasma Stability of Peptide-Based ADC Linkers
| Linker Type | Peptide Sequence | Plasma Source | Half-life (t½) | Reference |
| Legumain-cleavable | Asn-Asn | Human, Mouse | > 7 days | [6][7] |
| Cathepsin B-cleavable | Val-Cit | Human | > 7 days | [6][7] |
| Cathepsin B-cleavable | Val-Ala | Human | Stable |
Table 2: Representative Kinetic Parameters for Legumain Cleavage
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |
| Z-Ala-Ala-Asn-AMC | Legumain | - | - | - | 5.5 | [5][18] |
| Bz-Asn-pNA | Legumain | 2400 | 2 | 730 | 5.5 | [27][28] |
Note: "-" indicates that the specific value was not provided in a directly comparable format in the cited sources.
Conclusion
The this compound linker represents a sophisticated and highly versatile tool in the design and development of next-generation Antibody-Drug Conjugates. Its modular design, incorporating a hydrophilic PEG spacer and a legumain-cleavable peptide sequence, offers the potential for enhanced aqueous solubility, improved pharmacokinetics, and highly specific payload release within the tumor microenvironment. The self-immolative PAB spacer ensures the efficient liberation of the active cytotoxic agent, maximizing therapeutic efficacy while minimizing off-target toxicity.
This technical guide has provided a comprehensive overview of the chemistry, mechanism of action, and key experimental protocols associated with this linker. The provided data, while representative, underscores the importance of empirical validation for each specific ADC construct. A thorough understanding and application of the principles and methodologies outlined herein will empower researchers to effectively utilize this advanced linker technology in the development of novel and more effective targeted cancer therapies. Further research into the precise kinetic parameters and in vivo stability of ADCs incorporating this specific linker will be invaluable in fully realizing its therapeutic potential.
References
- 1. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 2. peptide.com [peptide.com]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pig kidney legumain: an asparaginyl endopeptidase with restricted specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 12. This compound, ADC linker, 2055042-69-6 | BroadPharm [broadpharm.com]
- 13. precisepeg.com [precisepeg.com]
- 14. peptide.com [peptide.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. medchemexpress.com [medchemexpress.com]
- 17. mdpi.com [mdpi.com]
- 18. Protease cleavage site fingerprinting by label‐free in‐gel degradomics reveals pH‐dependent specificity switch of legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. dls.com [dls.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. researchgate.net [researchgate.net]
- 27. jenabioscience.com [jenabioscience.com]
- 28. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of the Fmoc Protecting Group in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, detailing its central role in modern solid-phase peptide synthesis (SPPS), particularly in the context of peptide linkers. We will explore its chemical mechanism, procedural application, and the quantitative parameters that govern its successful implementation.
Core Principles of the Fmoc Protecting Group in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise construction of peptide chains on an insoluble resin support.[1][2] This process simplifies purification by allowing excess reagents and by-products to be washed away after each step.[3] The success of SPPS hinges on the use of temporary protecting groups for the α-amino group of incoming amino acids to prevent uncontrolled polymerization.[4]
The Fmoc group is the dominant choice for α-amino protection in modern SPPS.[][6] Its primary function is to "cap" the reactive N-terminus of an amino acid, rendering it inert during the amide bond formation (coupling) step.[1][7] After coupling, the Fmoc group is selectively removed (deprotected) to reveal a new free amine, ready for the next coupling cycle.
The key to the Fmoc strategy's success lies in the principle of orthogonality .[] The Fmoc group is base-labile, meaning it is removed under mild basic conditions.[8][9] This is in direct contrast to the side-chain protecting groups and the resin linker, which are typically acid-labile.[10][] This "Fmoc/tBu" strategy ensures that only the N-terminal Fmoc group is removed during each synthesis cycle, while the side-chain protectors and the peptide's anchor to the resin remain intact until the final acid-mediated cleavage step.[12]
Key Advantages of the Fmoc Group:
-
Mild Deprotection Conditions: Removal with a weak base like piperidine (B6355638) avoids the repeated use of strong acids, which can degrade sensitive peptide sequences.[][10]
-
Orthogonality: Compatible with acid-labile side-chain and linker strategies, simplifying complex syntheses.[][12]
-
Easy Reaction Monitoring: The dibenzofulvene (DBF) by-product of deprotection has a strong UV absorbance, allowing for real-time quantitative monitoring of the reaction's completion.[6][8][10]
-
High Yields: The mild conditions and efficient reactions typically result in high coupling yields, often exceeding 99%, which is critical for the synthesis of long peptides.[]
The Chemical Mechanism of Fmoc Deprotection
The removal of the Fmoc group is not a simple hydrolysis but proceeds via a base-catalyzed β-elimination mechanism.[][12][13]
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[12][13]
-
β-Elimination: This abstraction initiates a β-elimination reaction, leading to the collapse of the carbamate (B1207046) structure. This releases the free amine of the peptide, carbon dioxide, and a reactive electrophilic intermediate called dibenzofulvene (DBF).[10][13]
-
Scavenging of Dibenzofulvene: The DBF intermediate is highly reactive and would otherwise irreversibly alkylate the newly deprotected amine of the peptide chain.[13] The excess secondary amine used for deprotection (e.g., piperidine) acts as a scavenger, trapping the DBF to form a stable, unreactive adduct that is easily washed away.[8][10]
Caption: Base-catalyzed β-elimination mechanism for Fmoc deprotection.
The Role of Linkers in Fmoc-SPPS
In SPPS, a linker is a bifunctional molecule that connects the nascent peptide chain to the insoluble polymer resin.[2][14] The choice of linker is critical as it dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and must be stable to the iterative Fmoc deprotection conditions while being cleavable at the end of the synthesis.
-
For Peptide Acids: Benzyl alcohol-type linkers, such as the Wang linker , are commonly used. The first Fmoc-amino acid is esterified to the linker. The final peptide acid is released by treatment with a strong acid like trifluoroacetic acid (TFA).
-
For Peptide Amides: Linkers like the Rink Amide linker are employed. These linkers possess an acid-labile bond that, upon cleavage with TFA, generates a C-terminal amide.
-
For Protected Peptides: Highly acid-sensitive linkers, such as the 2-Chlorotrityl chloride (2-CTC) linker , allow for the cleavage of the peptide from the resin under very mild acidic conditions that do not remove the acid-labile side-chain protecting groups. This is essential for creating protected peptide fragments for use in fragment condensation strategies.
The stability of the linker-peptide bond to the basic conditions of Fmoc removal (e.g., 20% piperidine in DMF) is a perfect demonstration of the orthogonality that underpins the entire Fmoc-SPPS strategy.
Caption: Orthogonality in Fmoc/tBu solid-phase peptide synthesis.
Quantitative Data and Comparisons
The efficiency of Fmoc-SPPS is well-documented, with key parameters optimized for performance.
Table 1: Common Fmoc Deprotection Cocktails and Conditions
| Reagent Cocktail | Concentration | Typical Reaction Time | Notes |
| Piperidine in DMF | 20% (v/v) | 2 x (2-10 minutes) | The most common and effective reagent.[15] A two-step deprotection is often used to ensure completeness.[15] |
| Piperidine in NMP | 20-23% (v/v) | 10-18 minutes | N-Methylpyrrolidone (NMP) can be a better solvent for some aggregated sequences.[16] |
| DBU / Piperidine in DMF | 2-5% DBU (v/v) | Variable | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base used for difficult deprotections.[13][15] Piperidine is often added as a scavenger.[13] |
Table 2: Comparison of Fmoc and Boc SPPS Strategies
| Feature | Fmoc Strategy | Boc Strategy |
| α-Amine Protection | Fmoc (Base-Labile) | Boc (Acid-Labile) |
| Deprotection Reagent | 20% Piperidine in DMF (mild base)[3] | Trifluoroacetic acid (TFA) (strong acid)[] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc)[6][] | Strong-acid labile (e.g., Bzl, Tos) |
| Final Cleavage Reagent | TFA (strong acid)[10] | Hydrofluoric acid (HF) (highly corrosive)[3] |
| Advantages | Milder conditions, automation-friendly, UV monitoring.[3][][10] | Better for some "difficult" or aggregation-prone sequences.[10] |
| Disadvantages | Dibenzofulvene side reactions if not scavenged; potential for diketopiperazine formation.[13] | Harsh repetitive acid treatment can degrade peptide; requires specialized HF apparatus.[3][10] |
Experimental Protocols
The following are standardized manual protocols for key steps in Fmoc-SPPS.
Protocol: Standard Fmoc Deprotection Cycle
This protocol describes a single cycle of deprotection and coupling.
Materials:
-
Fmoc-peptidyl-resin
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Wash Solvent: DMF, peptide synthesis grade
-
Incoming Fmoc-amino acid
-
Coupling Activator (e.g., HCTU)
-
Base: N,N-Diisopropylethylamine (DIEA)
Workflow:
Caption: A typical workflow for one cycle of Fmoc-SPPS.
Procedure:
-
Resin Swelling: Swell the Fmoc-peptidyl-resin in DMF for at least 30-60 minutes in a reaction vessel.[12][17] After swelling, drain the solvent.
-
First Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring it is fully submerged. Agitate for 2-3 minutes. Drain the solution.[15]
-
Second Deprotection: Add a fresh portion of the deprotection solution and agitate for 7-10 minutes to ensure complete removal of the Fmoc group.[15]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[15]
-
Confirmation (Optional): Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.[15]
-
Amino Acid Activation: In a separate vial, dissolve the next Fmoc-amino acid, an activator (e.g., HCTU), and a base (e.g., DIEA) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the washed resin. Agitate for 1-2 hours at room temperature.
-
Final Wash: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection cycle.
Protocol: Final Cleavage from Resin
This protocol describes the final step to release the peptide and remove side-chain protecting groups.
Materials:
-
Dry peptidyl-resin
-
Cleavage Cocktail: e.g., Reagent B (94% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS), 1% Dithiothreitol (DTT)). The exact composition depends on the peptide sequence.
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Place the dry peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours. TIS acts as a scavenger to trap reactive cations generated during cleavage.
-
Filter the resin and collect the filtrate, which contains the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10-fold volume excess).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the peptide pellet with more cold ether, and dry under vacuum. The crude peptide is now ready for purification.
Conclusion
The Fmoc protecting group is a cornerstone of modern peptide synthesis due to its unique chemical properties and its central role in the highly successful orthogonal Fmoc/tBu strategy. Its base-lability allows for mild, iterative deprotection cycles that preserve the integrity of sensitive peptide sequences and the acid-labile linkers that anchor them to the solid support. The ability to monitor its removal in real-time and the straightforward, high-yielding protocols associated with its use have made Fmoc-SPPS the preferred method for producing peptides in both academic research and industrial drug development. A thorough understanding of its function, mechanism, and application is therefore essential for any professional in the field.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. biosynth.com [biosynth.com]
- 3. lifetein.com [lifetein.com]
- 4. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 17. chem.uci.edu [chem.uci.edu]
The Strategic Imperative of Trityl Protection for Asparagine in Advanced ADC Linker Synthesis
A Technical Guide for Researchers in Drug Development
The rational design of antibody-drug conjugates (ADCs) hinges on the precise control of each molecular component, with the linker playing a pivotal role in dictating the stability, release characteristics, and ultimately, the therapeutic efficacy of the conjugate. Within the architecture of peptide-based linkers, the incorporation of specific amino acids can impart unique cleavage properties and influence the overall pharmacokinetic profile. Asparagine (Asn), in particular, has emerged as a valuable building block for creating linkers susceptible to specific lysosomal proteases like legumain. However, the inherent reactivity of its side-chain amide necessitates a robust protection strategy during solid-phase peptide synthesis (SPPS). This technical guide delves into the critical purpose of Trityl (Trt) protection for asparagine in the synthesis of ADC linkers, providing a comprehensive overview of the underlying chemistry, experimental considerations, and its impact on the final conjugate.
The Challenge of Unprotected Asparagine in Peptide Synthesis
The side-chain carboxamide of asparagine presents a significant challenge during peptide synthesis. Under the conditions required for activating the C-terminal carboxyl group for amide bond formation, the unprotected side-chain can undergo two primary, undesirable side reactions:
-
Dehydration to Nitriles: The amide can lose a molecule of water to form a nitrile, altering the structure and properties of the resulting peptide.
-
Succinimide (B58015) Formation: The side-chain amide can undergo an intramolecular cyclization, attacking the activated carboxyl group to form a five-membered succinimide ring. This rearrangement is a common and often difficult-to-separate impurity.
These side reactions not only reduce the yield of the desired peptide linker but also introduce heterogeneity into the final ADC product, a critical quality attribute that is strictly regulated.
Trityl (Trt) Group: An Optimal Guardian for the Asparagine Side-Chain
To circumvent these issues, a protecting group is installed on the side-chain amide of asparagine. The triphenylmethyl (Trityl, Trt) group has proven to be an exceptionally effective choice for this purpose in the context of Fmoc-based SPPS for several key reasons[1][2]:
-
Prevention of Side Reactions: The bulky Trt group effectively shields the side-chain amide, preventing both dehydration and succinimide formation during peptide coupling steps[1].
-
Improved Solubility: A practical but significant advantage is the increased solubility of the Fmoc-Asn(Trt)-OH amino acid building block in common organic solvents used in SPPS, such as dimethylformamide (DMF)[3]. Unprotected Fmoc-Asn-OH is notoriously difficult to dissolve.
-
Orthogonality with Fmoc Chemistry: The Trt group is stable to the basic conditions (typically 20% piperidine (B6355638) in DMF) used to remove the N-terminal Fmoc protecting group in each cycle of peptide elongation[4]. This orthogonality is a fundamental requirement for successful stepwise peptide synthesis.
-
Facile Cleavage under Acidic Conditions: The Trt group is highly acid-labile and is readily cleaved under the same acidic conditions used to cleave the completed peptide linker from the solid-phase resin. This is typically achieved using a cocktail containing a high concentration of trifluoroacetic acid (TFA)[2][3].
The use of Trt protection for asparagine is a cornerstone of a robust orthogonal protection strategy, ensuring the fidelity of the peptide linker sequence and minimizing impurity formation.
Experimental Workflow: Synthesis of an Asparagine-Containing ADC Linker
The synthesis of a peptide linker for an ADC, such as the legumain-cleavable Ala-Ala-Asn sequence, follows a standard Fmoc-SPPS workflow. The Trt group on asparagine remains intact throughout the chain assembly and is removed during the final cleavage step.
Detailed Experimental Protocol: Cleavage and Deprotection
The final step of the solid-phase synthesis is the cleavage of the peptide from the resin, which concurrently removes the side-chain protecting groups, including the Trt group from asparagine.
Objective: To cleave the synthesized peptide linker from the solid-phase support and remove all side-chain protecting groups.
Materials:
-
Peptidyl-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS), as a scavenger
-
Deionized water (H₂O)
-
Diethyl ether, cold
-
Centrifuge tubes
-
Rotary evaporator
Procedure:
-
Resin Preparation: The peptidyl-resin is transferred to a reaction vessel and washed thoroughly with dichloromethane (DCM) to remove any residual DMF. The resin is then dried under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: A cleavage cocktail is prepared. A common mixture for peptides containing Trt-protected residues is 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v). TIS acts as a scavenger to trap the highly reactive trityl cations that are released upon cleavage, preventing them from re-attaching to other nucleophilic residues in the peptide, such as tryptophan[5].
-
Cleavage Reaction: The cleavage cocktail is added to the dried resin (approximately 10 mL per gram of resin). The suspension is gently agitated at room temperature for 2-3 hours. The resin may turn a deep yellow or orange color, which is characteristic of the formation of the trityl carbocation[2].
-
Peptide Precipitation: Following the cleavage reaction, the resin is filtered, and the filtrate containing the cleaved peptide is collected. The volume of the filtrate is reduced by approximately half using a gentle stream of nitrogen or a rotary evaporator. The peptide is then precipitated by adding cold diethyl ether.
-
Isolation and Purification: The precipitated peptide is collected by centrifugation, washed several times with cold diethyl ether, and then dried under vacuum. The crude peptide linker is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data and Performance
The inclusion of asparagine in ADC linkers has been shown to confer desirable biological properties. For instance, linkers containing the Asn-Asn sequence have demonstrated cleavage rates in lysosomes that are five times higher than the commonly used Val-Cit linker, a phenomenon attributed to legumain-mediated cleavage[6]. This highlights the potential for designing linkers with tailored cleavage profiles by incorporating specific amino acids like asparagine. The successful synthesis of these linkers is critically dependent on the robust protection of the asparagine side-chain, for which the Trt group is the industry standard.
| Parameter | Val-Cit Linker | Asn-Asn Linker | Reference |
| Primary Cleavage Enzyme | Cathepsin B | Legumain | [6] |
| Relative Lysosomal Cleavage Rate | 1x | ~5x | [6] |
| Stability in Human Serum | High | High | [6] |
Logical Relationship of Protection Strategy
The choice of the Trt protecting group is a logical consequence of the requirements of Fmoc-SPPS and the specific reactivity of asparagine.
Conclusion
References
- 1. An Operationally Simple and Efficient Synthesis of Orthogonally Protected L-threo-β-Hydroxyasparagine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. peptide.com [peptide.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
The Ala-Ala-Asn Peptide Sequence: A Technical Guide to a Novel Cleavable Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker connecting the antibody and payload is a critical component that dictates the ADC's stability, efficacy, and safety profile. Cleavable linkers are designed to be stable in systemic circulation and release the payload upon internalization into target cancer cells. While dipeptide linkers like valine-citrulline (Val-Cit), which is cleaved by the lysosomal protease cathepsin B, have been widely adopted, there is a continuous search for novel linker technologies with improved properties. The tripeptide sequence alanine-alanine-asparagine (Ala-Ala-Asn) has garnered significant interest as a cleavable linker, primarily due to its susceptibility to cleavage by legumain, an asparaginyl endopeptidase often overexpressed in the tumor microenvironment.[1][2][3] This technical guide provides an in-depth overview of the Ala-Ala-Asn linker in ADCs, including its mechanism of action, comparative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action: Legumain-Mediated Cleavage
Unlike the widely used Val-Cit linker, which is a substrate for cathepsin B, the Ala-Ala-Asn sequence is specifically recognized and cleaved by legumain.[1][2] Legumain is a lysosomal cysteine protease that preferentially cleaves peptide bonds C-terminal to asparagine (Asn) residues.[1][2] The intracellular processing of an ADC with an Ala-Ala-Asn linker follows a series of steps:
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.
-
Trafficking to Lysosome: The ADC-antigen complex is trafficked through the endosomal-lysosomal pathway.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, legumain, which is highly active at low pH, recognizes and cleaves the peptide bond C-terminal to the asparagine residue in the Ala-Ala-Asn linker.[3]
-
Payload Release: This cleavage initiates the release of the cytotoxic payload into the cytoplasm of the cancer cell. If a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is present, its decomposition facilitates the efficient liberation of the unmodified drug.[4][5]
-
Induction of Cell Death: The released payload can then bind to its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and apoptosis.[6][7]
The specificity of the Ala-Ala-Asn linker for legumain offers potential advantages, including reduced off-target cleavage by other proteases that may be present in circulation, potentially leading to a better safety profile compared to linkers that are substrates for multiple enzymes.[1]
Quantitative Data Presentation
The following tables summarize key quantitative data for ADCs featuring asparagine-containing linkers, including Ala-Ala-Asn and the closely related Asn-Asn, in comparison to the industry-standard Val-Cit linker. This data highlights the comparable potency and distinct physicochemical properties of these novel linkers.
Table 1: In Vitro Cytotoxicity of ADCs with Legumain-Cleavable Linkers [8]
| ADC Construct | Target Antigen | Cell Line | IC50 (nM) |
| α-HER2_mpGlyAsnAsn(β-Ala)_Exatecan | HER2 | SKBR3 | 0.043 ± 0.02 |
| α-HER2_mpGlyAsnAsn(GABA)_Exatecan | HER2 | SKBR3 | 0.042 ± 0.006 |
| α-HER2_mpGlyAsnAsnGlyGly_Exatecan | HER2 | SKBR3 | 0.046 ± 0.006 |
| α-HER2_mpAsnAsnPABC_Exatecan | HER2 | SKBR3 | 0.060 ± 0.01 |
| α-TROP2_mpGlyAsnAsn(β-Ala)_Exatecan | TROP2 | BxPC-3 | 0.033 ± 0.004 |
Table 2: Physicochemical Properties of ADCs with Different Linkers [8]
| ADC Construct | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | HIC Retention Time Shift (Δmin) |
| α-HER2_mpGlyAsnAsn(β-Ala)_Exatecan | 8 | 5.8 | +0.70 |
| α-HER2_mpGlyAsnAsn(GABA)_Exatecan | 8 | <5 | +0.89 |
| α-HER2_mpAsnAsnPABC_Exatecan | 7.8 | <5 | +1.56 |
| α-TROP2_ValCitPABC_Exatecan | 7.9 | 10.2 | +1.81 |
Table 3: Comparative Plasma Stability of Cleavable Linkers [9][10]
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Features |
| Ala-Ala-Asn / Asn-Asn | Legumain | High (>85% intact after 1 week)[9] | High specificity for legumain, potentially improved safety profile.[1][9] |
| Val-Cit | Cathepsin B | High | Well-validated in numerous clinical and approved ADCs.[10][11] |
| Val-Ala | Cathepsin B | High | Reduced hydrophobicity compared to Val-Cit, may reduce aggregation.[11] |
| Hydrazone | pH-sensitive | Moderate (t1/2 ≈ 2-3 days)[] | Susceptible to hydrolysis in systemic circulation.[] |
| Disulfide | Glutathione | Moderate | Potential for premature cleavage in the bloodstream.[13] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)[1][14][15][16]
Objective: To determine the potency (IC50 value) of an ADC on antigen-positive versus antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody (control), and free payload (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).[14]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Plasma Stability Assay[14][17][18][19][20]
Objective: To assess the stability of the ADC linker and the rate of payload deconjugation in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, and rat plasma (or other species of interest)
-
Phosphate-buffered saline (PBS)
-
Protein A or G affinity chromatography resin
-
LC-MS/MS system
Methodology:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 10-100 µg/mL) in plasma at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation:
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
Wash the captured ADC to remove plasma proteins.
-
Elute the ADC from the affinity matrix.
-
-
LC-MS/MS Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR). To measure the released payload, process the plasma samples to precipitate proteins and extract the free payload for LC-MS/MS quantification.
-
Data Analysis: Plot the average DAR or the percentage of intact ADC remaining over time to determine the plasma half-life of the ADC.
Protocol 3: Legumain Cleavage Assay
Objective: To determine the rate of payload release from an ADC in the presence of legumain. (This protocol is adapted from general protease cleavage assays).[2][15]
Materials:
-
Recombinant human legumain
-
ADC with Ala-Ala-Asn linker
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 4.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Legumain inhibitor (for negative control)
-
LC-MS/MS system
Methodology:
-
Enzyme Activation: Pre-incubate the recombinant legumain in Activation Buffer for 15 minutes at 37°C.
-
Reaction Setup: In a microcentrifuge tube, combine the activated legumain with the ADC in the assay buffer. Include a negative control with a legumain inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., by changing the pH or adding a protease inhibitor).
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
Protocol 4: Bystander Killing Assay (Co-culture Method)[1][13][14][22][23]
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC
-
96-well plates
-
Fluorescence plate reader or high-content imaging system
Methodology:
-
Cell Seeding: Seed a mixture of Ag+ and GFP-Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1) in 100 µL of complete medium. As a control, seed GFP-Ag- cells alone. Incubate overnight.
-
ADC Treatment: Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the ADC.
-
Incubation: Incubate for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the GFP-Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Mandatory Visualizations
Conclusion
The Ala-Ala-Asn tripeptide linker represents a promising alternative to traditional cathepsin B-cleavable linkers in the design of next-generation ADCs. Its specificity for legumain, an enzyme overexpressed in many tumors, offers the potential for improved tumor-selective payload release and a wider therapeutic window. The available data suggests that ADCs incorporating asparagine-containing linkers exhibit potent in vitro cytotoxicity comparable to ADCs with Val-Cit linkers, while potentially offering advantages in terms of reduced hydrophobicity and aggregation. The detailed experimental protocols provided in this guide offer a framework for the comprehensive evaluation of ADCs containing the Ala-Ala-Asn linker, enabling researchers to further explore its potential in the development of novel cancer therapeutics. As with any ADC component, rigorous preclinical evaluation is necessary to fully elucidate the in vivo performance and therapeutic potential of this innovative linker technology.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ala-Ala-Asn-pab Linkers - ADC Linkers | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abzena.com [abzena.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
The Role of the p-Aminobenzyl (PAB) Group in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been revolutionized by the development of sophisticated linker technologies that enable the precise attachment of potent molecules, such as cytotoxic drugs, to biological macromolecules like antibodies. Among these, the p-aminobenzyl (PAB) group has emerged as a critical component, particularly in the design of antibody-drug conjugates (ADCs). Its primary function is to act as a self-immolative spacer, ensuring the efficient and traceless release of the payload in its active form within the target cell. This technical guide provides an in-depth exploration of the PAB group's function in bioconjugation, with a focus on its application in ADCs. We will delve into the underlying chemistry, present key quantitative data, and provide detailed experimental protocols relevant to the synthesis and characterization of PAB-containing bioconjugates.
Core Function: The Self-Immolative Mechanism
The PAB group is a cornerstone of self-immolative linker technology.[1] In a typical ADC construct, the PAB group is positioned between a cleavage site (often a dipeptide sequence like valine-citrulline) and the drug payload. The payload is commonly linked to the benzylic position of the PAB group through a carbamate, carbonate, or ether bond.[2][3]
The release mechanism is a two-step process initiated by the cleavage of a trigger group, most commonly an amide bond of a dipeptide linker by lysosomal proteases like Cathepsin B.[3] This initial cleavage event exposes a free amine on the PAB group, which then triggers a spontaneous 1,6-elimination reaction. This electronic cascade results in the fragmentation of the linker, releasing the unmodified drug, carbon dioxide, and an aza-quinone methide by-product.[3] This "self-immolative" nature is crucial as it ensures that the released drug is not encumbered by any part of the linker, which could otherwise impair its biological activity.[3]
Quantitative Data on PAB-based Linkers
The performance of an ADC is critically dependent on the stability of its linker in systemic circulation and its efficient cleavage at the target site. The following tables summarize key quantitative data related to PAB-containing linkers.
| Linker Type | ADC Construct | Plasma Source | Stability Metric | Value | Reference |
| Hydrazone | Phenylketone-derived | Human and Mouse | Half-life (t1/2) | ~2 days | [1] |
| Peptide (Val-Cit-PAB) | Not Specified | Human | Half-life (t1/2) | >400 hours | [1] |
| Peptide (Val-Cit-PAB) | Not Specified | Mouse | Half-life (t1/2) | ~50 hours | [1] |
| Peptide (Val-Cit-PAB) | Trastuzumab-vcMMAE | Rat | Half-life (t1/2) | 6.0 days | [4] |
| Peptide (Val-Cit-PAB) | Trastuzumab-vcMMAE | Monkey | Half-life (t1/2) | 9.6 days | [4] |
| β-glucuronide-PAB | Not Specified | Rat | Half-life (t1/2) | Longer than dipeptide linkers | [5] |
| Table 1: Comparative Plasma Stability of Cleavable Linkers |
| ADC | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| Trastuzumab-Thailanstatin (DAR 3.5-6.2) | N87 (High Her2) | Her2 | 13-43 | [6] |
| Trastuzumab-Thailanstatin (DAR 3.5-6.2) | BT474 (High Her2) | Her2 | 13-43 | [6] |
| Trastuzumab-Thailanstatin (DAR <3.5) | MDA-MB-361-DYT2 (Moderate Her2) | Her2 | 1500-60000 | [6] |
| Trastuzumab-Thailanstatin (DAR >3.5) | MDA-MB-361-DYT2 (Moderate Her2) | Her2 | 25-80 | [6] |
| isoDGR-GPLG-PABC-MMAE | U87MG (High αVβ3) | Integrin αVβ3 | Not specified | [7] |
| isoDGR-GPLG-PABC-MMAE | SK-MEL-28 (Moderate αVβ3) | Integrin αVβ3 | Not specified | [7] |
| Table 2: In Vitro Cytotoxicity of ADCs with PAB-based Linkers |
Experimental Protocols
Synthesis of Fmoc-Val-Cit-PAB-OH
This protocol describes a key step in the synthesis of a widely used PAB-containing linker component.
Materials:
-
Fmoc-Cit-PABOH
-
Dimethylformamide (DMF)
-
Fmoc-Val-OSu (Fmoc-valine N-hydroxysuccinimide ester)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Silica gel for flash column chromatography
Procedure:
-
Prepare a 0.2 M solution of Fmoc-Cit-PABOH in DMF.
-
Add piperidine (5.0 equivalents) to the solution and stir at room temperature for 5 hours to remove the Fmoc protecting group from citrulline.
-
Remove excess DMF and piperidine under reduced pressure. Co-evaporate with DMF multiple times to ensure complete removal of piperidine.
-
Dissolve the resulting residue in DMF to a concentration of 0.1 M.
-
Add Fmoc-Val-OSu to the solution and stir at room temperature for 20 hours to couple Fmoc-valine to the deprotected citrulline.
-
Remove DMF under reduced pressure.
-
Purify the residue by flash column chromatography using a 3-12% MeOH/CH2Cl2 gradient to yield Fmoc-Val-Cit-PAB-OH.[8]
ADC Conjugation: Cysteine-linked MC-Val-Cit-PAB-MMAE
This protocol outlines the conjugation of a PAB-containing drug-linker to an antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
MC-Val-Cit-PAB-MMAE drug-linker
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the drug-linker
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in PBS.
-
Add a freshly prepared solution of TCEP or DTT to the mAb solution to reduce the interchain disulfide bonds. The molar excess of the reducing agent will determine the extent of reduction and ultimately the drug-to-antibody ratio (DAR).
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Remove the excess reducing agent by buffer exchange using a desalting column.
-
-
Conjugation:
-
Dissolve the MC-Val-Cit-PAB-MMAE drug-linker in DMSO.
-
Add the drug-linker solution to the reduced mAb solution. The maleimide (B117702) group of the linker will react with the free thiol groups on the antibody.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography.
-
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from Mobile Phase A to Mobile Phase B. Species with higher DAR are more hydrophobic and will elute later.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = (Σ (Peak Area of each species * DAR of that species)) / (Σ (Total Peak Area))[9][10]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine the cytotoxicity of an ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma.
Materials:
-
ADC sample
-
Human or mouse plasma
-
PBS
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).
-
At each time point, take an aliquot of the plasma-ADC mixture.
-
Analyze the samples by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage and payload release.
-
Alternatively, the amount of free payload released into the plasma can be quantified.
-
Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life of the ADC in plasma.[11]
Visualizations
Conclusion
The p-aminobenzyl group is an indispensable tool in modern bioconjugation, particularly for the development of effective and safe antibody-drug conjugates. Its role as a self-immolative spacer enables the controlled and traceless release of cytotoxic payloads within target cells, a critical feature for maximizing therapeutic efficacy while minimizing off-target toxicity. The selection and design of the PAB-containing linker, in conjunction with the appropriate cleavage trigger, remains a key consideration in the development of next-generation ADCs. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug developers working to harness the power of PAB chemistry in their bioconjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a highly specialized, cleavable linker system designed for the development of Antibody-Drug Conjugates (ADCs). This linker's mechanism of action is predicated on its stability in systemic circulation and its specific enzymatic cleavage within the lysosomal compartment of target tumor cells. The core of its functionality lies in the Ala-Ala-Asn tripeptide sequence, which is a substrate for the lysosomal cysteine protease, legumain. Upon internalization of the ADC, legumain-mediated hydrolysis of the peptide sequence initiates a self-immolative cascade via the p-aminobenzyl (PAB) spacer, leading to the precise and efficient release of the conjugated cytotoxic payload. This guide provides a comprehensive overview of this mechanism, supported by quantitative data from relevant studies, detailed experimental protocols for characterization, and visualizations of the key processes.
Core Mechanism of Action
The functionality of the this compound linker is a multi-step process that ensures the targeted delivery and conditional release of a cytotoxic agent.
-
Systemic Circulation and Targeting: An ADC constructed with this linker circulates systemically. The monoclonal antibody component of the ADC specifically binds to a target antigen that is overexpressed on the surface of tumor cells. The polyethylene (B3416737) glycol (PEG3) spacer enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the ADC, preventing aggregation and reducing clearance rates.
-
Internalization and Lysosomal Trafficking: Upon binding to its target antigen, the ADC-antigen complex is internalized by the tumor cell, typically via receptor-mediated endocytosis. The complex is then trafficked through the endo-lysosomal pathway, where it is exposed to an increasingly acidic environment and a high concentration of degradative enzymes.
-
Enzymatic Cleavage by Legumain: The key event in the drug release mechanism is the enzymatic cleavage of the Ala-Ala-Asn tripeptide. This sequence is specifically recognized and hydrolyzed by legumain (also known as asparaginyl endopeptidase), a cysteine protease that is highly active in the acidic environment of the lysosome and is often overexpressed in tumors.[1] The cleavage occurs at the C-terminal side of the asparagine (Asn) residue.
-
Self-Immolation of the PAB Spacer: The cleavage of the peptide bond unmasks an amino group on the p-aminobenzyl (PAB) spacer. This triggers a rapid, irreversible 1,6-elimination reaction, a form of electronic cascade.
-
Payload Release: The 1,6-elimination results in the fragmentation of the PAB spacer, leading to the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell. The released payload can then exert its cell-killing effect, for example, by binding to microtubules or damaging DNA.
The following diagram illustrates this signaling pathway:
Caption: Figure 1: Mechanism of Action Pathway.
Data Presentation
While specific quantitative data for an ADC constructed with the precise this compound linker is proprietary, the following tables summarize relevant data from studies on ADCs with closely related legumain-cleavable linkers.
Table 1: In Vitro Cytotoxicity of ADCs with Legumain-Cleavable vs. Cathepsin-Cleavable Linkers
| Linker Sequence | Target Antigen | Payload | Cell Line | IC50 (ng/mL) | Reference |
| Ala-Ala-Asn-PABC | Folate Receptor α | Eribulin | IGROV1 (FRα-high) | Potent (<10 ng/mL) | [2] |
| Ala-Ala-Asn-PABC | Folate Receptor α | Eribulin | A431 (FRα-negative) | Showed some off-target cytotoxicity | [2] |
| Asn-Asn-PABC | HER2 | MMAE | SK-BR-3 (HER2-high) | ~10 | [3] |
| Val-Cit-PABC | HER2 | MMAE | SK-BR-3 (HER2-high) | ~10 | [3] |
Note: The study by Cheng et al. on MORAb-202 ultimately selected a Val-Cit linker for further development due to improved specificity compared to the Ala-Ala-Asn linker in their model system.[2][4]
Table 2: Stability of Asn-Containing Linkers in Serum
| Linker Sequence | Serum Source | Incubation Time | % Intact ADC Remaining | Reference |
| Asn-Asn-PABC-MMAE | Human Serum | 7 days | >95% | [3] |
| Asn-Asn-PABC-MMAE | Mouse Serum | 7 days | >85% | [3] |
Table 3: Kinetic Parameters for Legumain Substrate Cleavage
| Substrate | Enzyme Source | Kₘ (µM) | Optimal pH for Cleavage | Reference |
| Z-Ala-Ala-Asn-AMC | Human Legumain | ~80 | 5.8 | [5][6] |
| Z-Ala-Ala-Asn-AMC | S. mansoni Legumain | ~90 | 5.5 | [6] |
Experimental Protocols
The characterization of an ADC with the this compound linker involves several key experiments to verify its mechanism of action, stability, and potency.
Legumain-Mediated Cleavage Assay
This assay confirms that the linker is a substrate for legumain and can be used to determine the kinetics of cleavage. A fluorogenic model substrate is often used.
Workflow Diagram:
Caption: Figure 2: Legumain Cleavage Assay Workflow.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant human legumain
-
Fluorogenic substrate: Z-Ala-Ala-Asn-AMC
-
Assay Buffer: 50 mM citric acid, 100 mM NaCl, 2 mM DTT, pH 5.5
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of the Z-Ala-Ala-Asn-AMC substrate in DMSO.
-
Prepare serial dilutions of the substrate in the assay buffer to determine Kₘ. For a standard activity assay, a final concentration of 50 µM is often used.[7]
-
Add the substrate dilutions to the wells of the 96-well plate.
-
Prepare a solution of recombinant human legumain in the assay buffer.
-
To initiate the reaction, add the legumain solution to each well (e.g., to a final concentration of 2 nM).[8]
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curve.
-
For kinetic analysis, plot the initial rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, ensuring that the linker does not prematurely release the payload in circulation.
Workflow Diagram:
Caption: Figure 3: Plasma Stability Assay Workflow.
Detailed Protocol:
-
Reagents and Materials:
-
ADC of interest
-
Human and/or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Affinity capture reagents (e.g., Protein A/G beads) for immunocapture
-
LC-MS/MS system or ELISA plates and reagents
-
-
Procedure:
-
Incubate the ADC at a fixed concentration (e.g., 10 µM) in plasma at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the plasma-ADC mixture.
-
Process the samples to separate the ADC from plasma proteins. This is often done using immunocapture with Protein A or G beads that bind the antibody portion of the ADC.
-
Quantify the amount of intact ADC remaining. This can be done by measuring the average drug-to-antibody ratio (DAR) using LC-MS or by quantifying the amount of conjugated antibody via ELISA.
-
Alternatively, quantify the amount of free payload released into the plasma using LC-MS/MS.
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability and half-life of the ADC in plasma.
-
In Vitro Cytotoxicity Assay
This assay determines the potency (e.g., IC₅₀ value) of the ADC on both target antigen-positive and antigen-negative cancer cell lines to assess specificity.
Workflow Diagram:
Caption: Figure 4: In Vitro Cytotoxicity Assay Workflow.
Detailed Protocol (MTT Assay Example):
-
Reagents and Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Absorbance plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate overnight.
-
Prepare serial dilutions of the ADC and a non-conjugated control antibody in complete medium.
-
Remove the old medium from the cells and add the ADC/antibody dilutions. Include untreated control wells.
-
Incubate the plates for 72 to 120 hours at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC₅₀ value.
-
References
- 1. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a crucial, cleavable linker used in the development of Antibody-Drug Conjugates (ADCs). ADCs are a targeted cancer therapy designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This linker system incorporates a dipeptide sequence (Ala-Ala) susceptible to cleavage by lysosomal proteases, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a self-immolative p-aminobenzyl (PAB) group that releases the conjugated payload upon cleavage. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for further conjugation or modification, while the trityl (Trt) group protects the side chain of asparagine. This document provides a detailed protocol for the solid-phase synthesis of this advanced ADC linker.
Signaling Pathway and Mechanism of Action
The this compound linker is an integral component of ADCs, facilitating the targeted delivery and controlled release of cytotoxic payloads.
Caption: Mechanism of action of an ADC utilizing a cleavable linker.
Experimental Workflow
The synthesis of this compound is performed using Fmoc-based solid-phase peptide synthesis (SPPS). The workflow involves sequential coupling of amino acids and the PEG linker to a solid support, followed by the attachment of the PAB moiety and subsequent cleavage from the resin.
Caption: Solid-phase synthesis workflow for this compound.
Quantitative Data Summary
The following table summarizes the expected yields and purity for each key step of the synthesis. These values are representative and may vary depending on the specific reaction conditions and scale.
| Step | Description | Starting Material (Scale) | Expected Yield (%) | Purity (%) | Analytical Method |
| 1. Loading of p-Aminobenzyl Alcohol | Attachment of PAB to 2-chlorotrityl resin | 1 g resin (1.0 mmol/g) | >95 (substitution) | N/A | Gravimetric |
| 2. Coupling of Fmoc-Asn(Trt)-OH | First amino acid coupling | 1 mmol | >99 (coupling) | >98 | HPLC, LC-MS |
| 3. Coupling of Fmoc-Ala-OH | Second amino acid coupling | 1 mmol | >99 (coupling) | >97 | HPLC, LC-MS |
| 4. Coupling of Fmoc-Ala-OH | Third amino acid coupling | 1 mmol | >99 (coupling) | >96 | HPLC, LC-MS |
| 5. Coupling of Fmoc-NH-(PEG)3-COOH | PEG spacer attachment | 1 mmol | >95 (coupling) | >95 | HPLC, LC-MS |
| 6. Cleavage from Resin | Release of the protected linker from the resin | ~1 mmol | 85-95 | >90 | HPLC, LC-MS |
| 7. Purification | Final purification by preparative HPLC | Crude product | 60-70 | >98 | HPLC, LC-MS, NMR |
Experimental Protocols
Materials and Reagents
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, ~1.0 mmol/g)
-
p-Aminobenzyl alcohol
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Ala-OH
-
Fmoc-NH-(PEG)3-COOH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Protocol 1: Loading of p-Aminobenzyl Alcohol onto 2-Chlorotrityl Chloride Resin
-
Swell 1.0 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve 2.0 mmol of p-aminobenzyl alcohol and 4.0 mmol of DIPEA in 10 mL of anhydrous DCM.
-
Add the solution to the swollen resin and shake at room temperature for 2 hours.
-
Drain the reaction mixture.
-
To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and shake for 30 minutes.
-
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Solid-Phase Peptide and Linker Synthesis
This protocol describes the sequential coupling of the amino acids and the PEG linker. Each cycle consists of an Fmoc deprotection step and a coupling step.
Fmoc Deprotection:
-
Swell the resin in 10 mL of DMF for 30 minutes.
-
Drain the DMF.
-
Add 10 mL of 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add another 10 mL of 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin with DMF (5 x 10 mL).
Coupling (General Procedure):
-
In a separate flask, dissolve 3.0 mmol of the Fmoc-protected amino acid (Fmoc-Asn(Trt)-OH, Fmoc-Ala-OH) or Fmoc-NH-(PEG)3-COOH, 3.0 mmol of HOBt, and 3.0 mmol of DIC in 10 mL of DMF.
-
Pre-activate the mixture by stirring for 10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Add 6.0 mmol of DIPEA to the reaction vessel.
-
Shake at room temperature for 2 hours.
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
Synthesis Sequence:
-
Start with the PAB-loaded resin from Protocol 1.
-
Perform the Fmoc deprotection and coupling cycle for Fmoc-Asn(Trt)-OH.
-
Perform the Fmoc deprotection and coupling cycle for Fmoc-Ala-OH.
-
Perform the Fmoc deprotection and coupling cycle for Fmoc-Ala-OH.
-
Perform the Fmoc deprotection and coupling cycle for Fmoc-NH-(PEG)3-COOH.
-
After the final coupling, wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL) and dry under vacuum.
Protocol 3: Cleavage from the Resin
-
Swell the dried peptide-resin in 10 mL of DCM for 30 minutes.
-
Drain the DCM.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add 10 mL of the cleavage cocktail to the resin and shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional 2 mL of the cleavage cocktail.
-
Combine the filtrates and reduce the volume by approximately 90% using a rotary evaporator.
-
Precipitate the crude product by adding 50 mL of cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the precipitate with cold diethyl ether (2 x 20 mL).
-
Dry the crude product under vacuum.
Protocol 4: Purification and Characterization
-
Dissolve the crude product in a minimal amount of DMF or ACN/water.
-
Purify the product by preparative reverse-phase HPLC using a C18 column and a linear gradient of water and acetonitrile, both containing 0.1% TFA.
-
Collect the fractions containing the pure product and lyophilize to obtain a white powder.
-
Characterize the final product by analytical HPLC, LC-MS, and NMR to confirm its identity and purity.
This detailed protocol provides a comprehensive guide for the synthesis of the this compound linker, a key component in the development of next-generation antibody-drug conjugates. Adherence to these procedures will enable researchers to produce high-quality material for their drug development programs.
Application Notes and Protocols for Antibody Conjugation with Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the use of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB, a cleavable linker system designed for the development of next-generation ADCs.
The this compound linker incorporates several key features:
-
Fmoc Protecting Group: An N-terminal fluorenylmethyloxycarbonyl (Fmoc) group that allows for controlled, step-wise synthesis of the drug-linker conjugate.
-
PEG3 Spacer: A three-unit polyethylene (B3416737) glycol spacer that enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting ADC.[1]
-
Ala-Ala-Asn Peptide Sequence: A tripeptide motif that is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[2][3]
-
Trityl (Trt) Protecting Group: Protects the side chain of asparagine during the synthesis process and is removed in the final deprotection steps.[4][5][6]
-
PAB (p-aminobenzyl alcohol) Self-Immolative Spacer: A critical component that, following enzymatic cleavage of the peptide sequence, undergoes a spontaneous 1,6-elimination reaction to release the unmodified cytotoxic drug in its active form.[2][7]
This linker system is designed for covalent attachment to the antibody, typically through the sulfhydryl groups of cysteine residues, following partial reduction of interchain disulfide bonds. The resulting ADC is stable in circulation but is engineered to release its cytotoxic payload upon internalization into target cancer cells.
Principle of the Method
The overall process involves a multi-step synthetic approach:
-
Drug-Linker Synthesis: The cytotoxic payload is first conjugated to the PAB moiety of the linker. This typically involves activation of the PAB hydroxyl group.
-
Deprotection: The Fmoc and Trt protecting groups are removed to prepare the drug-linker construct for antibody conjugation.
-
Antibody Preparation: The monoclonal antibody is partially reduced to expose free sulfhydryl groups from the interchain disulfide bonds.
-
Conjugation: The activated drug-linker is then covalently attached to the reduced antibody.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated drug-linker and antibody, and characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR).
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the steps to conjugate a cytotoxic drug to the this compound linker. A generic cytotoxic drug with a suitable reactive group (e.g., a primary or secondary amine for carbamate (B1207046) linkage) is assumed.
Materials:
-
This compound
-
Cytotoxic Drug (e.g., Monomethyl Auristatin E - MMAE)
-
p-Nitrophenyl chloroformate or similar activating agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Silica (B1680970) gel for column chromatography
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of the PAB Linker:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add p-nitrophenyl chloroformate (1.2 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Evaporate the solvent under reduced pressure. The resulting activated linker can be used directly or purified by silica gel chromatography.
-
-
Conjugation of the Cytotoxic Drug:
-
Dissolve the activated linker (1 equivalent) and the cytotoxic drug (e.g., MMAE, 1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) and stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, the solvent is removed under vacuum.
-
The crude product is purified by reverse-phase HPLC to yield the protected drug-linker conjugate: Drug-PAB-Asn(Trt)-Ala-Ala-PEG3-Fmoc.
-
-
Deprotection of the Drug-Linker Conjugate:
-
Fmoc Deprotection: Dissolve the purified protected drug-linker in 20% piperidine in DMF. Stir at room temperature for 30 minutes. Evaporate the solvent and purify the product by reverse-phase HPLC.
-
Trt Deprotection: Treat the Fmoc-deprotected drug-linker with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-4 hours at room temperature.[8] The TFA is then removed under a stream of nitrogen, and the crude product is precipitated with cold diethyl ether. The deprotected drug-linker is then purified by reverse-phase HPLC.
-
Protocol 2: Antibody Conjugation
This protocol details the conjugation of the deprotected drug-linker to a monoclonal antibody via cysteine-based coupling.
Materials:
-
Monoclonal Antibody (mAb) in PBS buffer, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Deprotected Drug-Linker (from Protocol 1) dissolved in DMSO
-
PBS buffer, pH 7.4
-
Quenching solution (e.g., 10 mM N-acetylcysteine)
-
Desalting columns (e.g., Sephadex G-25)
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Add a calculated amount of TCEP solution to achieve the desired level of reduction (typically 2-3 molar equivalents of TCEP per mole of antibody for a target DAR of 4).
-
Incubate at 37°C for 1-2 hours.
-
Immediately purify the reduced antibody using a desalting column equilibrated with PBS, pH 7.4 to remove excess TCEP.
-
-
Conjugation Reaction:
-
To the chilled (4°C) solution of the reduced antibody, add the deprotected drug-linker solution (typically a 5-10 fold molar excess over the antibody). The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Allow the reaction to proceed at 4°C for 1-2 hours with gentle stirring.
-
-
Quenching:
-
Add a 10-fold molar excess of the quenching solution (e.g., N-acetylcysteine) relative to the drug-linker to cap any unreacted sulfhydryl groups on the antibody.
-
Incubate for 15-30 minutes at 4°C.
-
Protocol 3: Purification and Characterization of the ADC
Purification:
-
The crude ADC solution is purified using a desalting column to remove unconjugated drug-linker and quenching reagent.
-
Further purification to separate ADCs with different DARs and to remove aggregates can be achieved using Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC).[9][]
Characterization and Data Presentation:
| Parameter | Method | Typical Results/Analysis |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectrophotometry | The average DAR can be calculated from the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug, using the Beer-Lambert law. |
| Hydrophobic Interaction Chromatography (HIC) | HIC separates ADC species based on hydrophobicity, which correlates with the number of conjugated drugs. The peak areas of the different species (DAR0, DAR2, DAR4, etc.) can be used to calculate the average DAR and assess the distribution of drug loading.[11][12][13][14] | |
| Mass Spectrometry (LC-MS) | Provides the most accurate determination of the mass of the different ADC species, allowing for precise DAR calculation. | |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | Determines the percentage of monomeric ADC and quantifies high molecular weight aggregates. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo) | The half-maximal inhibitory concentration (IC50) is determined by treating cancer cell lines with varying concentrations of the ADC. A dose-response curve is generated to assess potency. |
| Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | Measures the binding affinity of the ADC to its target antigen, ensuring that the conjugation process has not compromised antibody function. |
Table 1: Example Quantitative Data for a Hypothetical HER2-Targeted ADC
| Parameter | Value |
| Average DAR (HIC) | 3.8 |
| Monomer Purity (SEC) | >98% |
| Aggregates (SEC) | <2% |
| IC50 (SK-BR-3 cells) | 1.5 nM |
| IC50 (BT-474 cells) | 2.1 nM |
| Binding Affinity (KD) | 0.5 nM |
Visualizations
Signaling Pathway
Caption: Mechanism of action for a HER2-targeted ADC with a cleavable linker.[1][15][16]
Experimental Workflow
Caption: Overall workflow for the synthesis and characterization of an ADC.
Conclusion
The this compound linker provides a versatile and effective platform for the development of advanced antibody-drug conjugates. Its cleavable design, coupled with the benefits of a PEG spacer and a self-immolative moiety, allows for the controlled release of a potent cytotoxic payload within the target tumor cells. The detailed protocols and characterization methods outlined in these application notes provide a comprehensive guide for researchers and scientists working in the field of targeted cancer therapy. Careful optimization of each step is crucial to ensure the synthesis of a homogenous and highly efficacious ADC.
References
- 1. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. peptide.com [peptide.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. symeres.com [symeres.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc Deprotection of PEGylated Peptide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which allows for orthogonal deprotection strategies in the presence of acid-labile side-chain protecting groups. PEGylated peptide linkers are frequently employed to enhance the solubility, bioavailability, and pharmacokinetic properties of therapeutic peptides. The successful synthesis of such conjugates hinges on efficient and clean removal of the Fmoc group at each cycle.
These application notes provide a detailed overview of the conditions for Fmoc deprotection specifically tailored for peptides attached to PEGylated linkers on a solid support. It includes a summary of common deprotection reagents, recommended protocols, and troubleshooting for potential side reactions.
Data Presentation: Fmoc Deprotection Reagents and Conditions
The selection of the deprotection reagent and reaction conditions is critical for achieving high-purity PEGylated peptides. The following table summarizes common conditions for Fmoc deprotection. While these are generally applicable, empirical optimization for a specific peptide sequence and PEG linker is always recommended.
| Deprotection Reagent | Concentration (v/v) | Solvent | Typical Reaction Time | Key Considerations |
| Piperidine (B6355638) | 20% | DMF or NMP | 2 x 10 min | The most common and well-established reagent for Fmoc deprotection.[1][2][3] |
| 5-10% | DMF | 10-20 min | Lower concentrations can be used, but may require longer reaction times to ensure complete deprotection.[2] | |
| 30-55% | DMF | 5-10 min | Higher concentrations can lead to faster deprotection but may increase the risk of side reactions.[3] | |
| 4-Methylpiperidine (4-MP) | 20% | DMF or NMP | 2 x 10 min | A common alternative to piperidine, reported to have similar efficacy.[2][4] |
| Piperazine (B1678402) | 5-10% (w/v) | DMF/Ethanol (B145695) (9:1) | 2 x 10 min | Can be a useful alternative to minimize certain side reactions like aspartimide formation.[4][5][6] May require the addition of ethanol to improve solubility.[4] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in 5% Piperazine | NMP | 2 x 5-10 min | A stronger, non-nucleophilic base that can accelerate deprotection, particularly for sterically hindered amino acids.[7] Often used in combination with a secondary amine scavenger. |
Experimental Protocols
Standard Fmoc Deprotection Protocol for PEGylated Peptides on Solid Support
This protocol describes a standard procedure for the removal of the N-terminal Fmoc group from a peptide-resin conjugate featuring a PEG linker.
Materials:
-
Fmoc-protected peptide-resin (PEGylated)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvent: DMF
-
Inert gas (Nitrogen or Argon)
-
Solid-phase synthesis reaction vessel with a filter
Procedure:
-
Resin Swelling:
-
Place the Fmoc-peptide-resin in the reaction vessel.
-
Add sufficient DMF to swell the resin. For PEG-PS resins, ensure the resin is fully submerged.[8]
-
Gently agitate the resin for 30-60 minutes at room temperature.
-
-
Pre-Deprotection Wash:
-
Drain the swelling solvent from the reaction vessel.
-
Wash the resin with DMF (3 x 1 minute) to remove any residual solvents or reagents.
-
-
Fmoc Deprotection (First Treatment):
-
Solvent Removal:
-
Drain the deprotection solution from the reaction vessel.
-
-
Fmoc Deprotection (Second Treatment):
-
Add a fresh portion of the 20% piperidine in DMF solution to the resin.
-
Agitate for another 10 minutes at room temperature.[2]
-
-
Post-Deprotection Wash:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times for 1 minute each) to completely remove piperidine and the dibenzofulvene-piperidine adduct.[1]
-
-
Proceed to the Next Step:
-
The resin is now ready for the coupling of the next Fmoc-amino acid.
-
Monitoring Fmoc Deprotection
The completion of the Fmoc deprotection can be monitored qualitatively or quantitatively.
-
Qualitative Method (Kaiser Test): This colorimetric test detects the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc removal.
-
Quantitative Method (UV-Vis Spectroscopy): The dibenzofulvene (DBF) released during deprotection reacts with piperidine to form an adduct that absorbs strongly at approximately 302 nm.[2] By measuring the absorbance of the collected deprotection solution, the extent of Fmoc removal can be quantified.
Mandatory Visualizations
Experimental Workflow for Fmoc Deprotection
Caption: Workflow for Fmoc deprotection of PEGylated peptides.
Signaling Pathway of Fmoc Deprotection by Piperidine
Caption: Mechanism of Fmoc deprotection using piperidine.
Potential Side Reactions and Mitigation Strategies
The basic conditions required for Fmoc removal can sometimes lead to undesirable side reactions. The presence of a flexible and potentially solvating PEG linker may influence the local environment of the peptide chain, but the fundamental side reactions remain the same as in standard SPPS.
| Side Reaction | Description | Sequence Predisposition | Mitigation Strategies |
| Aspartimide Formation | The side-chain carboxylate of aspartic acid can attack the backbone amide, forming a cyclic imide. This can then hydrolyze to form β-aspartyl peptides. | -Asp-Xxx- sequences, especially -Asp-Gly-, -Asp-Asn-, -Asp-Ser-. | Use a lower concentration of piperidine. Add 0.1 M HOBt to the deprotection solution.[9] Use sterically hindered side-chain protecting groups for Asp. Consider using alternative deprotection bases like piperazine.[5][6] |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the N-terminal dipeptide upon deprotection of the second amino acid, leading to cleavage from the resin. | Proline or other secondary amino acids at the second or third position from the C-terminus. | Use a less base-labile linker (e.g., 2-chlorotrityl chloride resin). Use a milder deprotection cocktail (e.g., 2% DBU/5% piperazine in NMP).[7] |
| Dibenzofulvene (DBF) Adduct Formation | The liberated DBF is an electrophile and can react with nucleophiles in the peptide, such as the free N-terminus, if not effectively scavenged by the deprotection base. | Incomplete removal of the deprotection solution. | Ensure a sufficient excess of the secondary amine (e.g., piperidine) is used to act as a scavenger.[4] Perform thorough washes after deprotection. |
Conclusion
The Fmoc deprotection of PEGylated peptide linkers is a critical step in the synthesis of peptide-PEG conjugates. While standard conditions using 20% piperidine in DMF are generally effective, careful consideration of the peptide sequence and potential side reactions is necessary. The protocols and data presented here provide a robust starting point for developing an optimized deprotection strategy. For challenging sequences, exploring alternative bases or additives may be required to ensure the synthesis of high-purity PEGylated peptides for research and therapeutic applications.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Trt Group Removal from Asparagine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of a trityl (Trt) protecting group for the side-chain amide of asparagine (Asn) is a common strategy in Fmoc-based solid-phase peptide synthesis (SPPS). This approach enhances the solubility of the Fmoc-Asn(Trt)-OH building block and prevents potential side reactions, such as dehydration of the amide to a nitrile during activation[1][2]. The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA)[1][2]. However, the efficiency of Trt group removal can be influenced by several factors, including the peptide sequence, the position of the Asn(Trt) residue, and the composition of the cleavage cocktail[3][4]. These notes provide detailed protocols and data for the efficient removal of the Trt group from asparagine residues in synthetic peptides.
Data Presentation
The efficiency of Trt group removal is critically dependent on the TFA concentration, the choice of scavengers, and the reaction time. The following tables summarize quantitative data on deprotection efficiency under various conditions.
Table 1: Effect of TFA Concentration and Scavengers on Trt Deprotection Efficiency
| Cleavage Cocktail Composition (v/v/v) | Reaction Time (hours) | Deprotection Efficiency (%) | Reference |
| TFA/H₂O/TIS (95:2.5:2.5) | 2 | >95 | [5] |
| TFA/DCM/TIS (1:97:2) | 1 | ~90 | [6] |
| TFA/DCM/TES (10:87.5:2.5) | 0.5 | >90 | |
| TFA/H₂O/EDT/TES (90:5:2.5:2.5) | 2 | >98 |
Deprotection efficiency is typically determined by reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of the crude peptide.
Table 2: Impact of Asparagine Position on Trt Deprotection
| Position of Asn(Trt) | Standard Cleavage Time (2 hours) | Extended Cleavage Time (4 hours) | Notes |
| Internal | >95% | >98% | Generally, efficient deprotection. |
| N-terminal | Often incomplete (<90%) | >95% | Sluggish deprotection is a known issue[3][4]. |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of Peptides Containing Internal Asn(Trt)
This protocol is suitable for the final cleavage of peptides from the resin and the simultaneous removal of the Trt group from internal asparagine residues.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (B1312306) (TIS)/Water (95:2.5:2.5, v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel
Procedure:
-
Transfer the peptide-resin to a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 1 gram of resin).
-
Gently agitate the mixture at room temperature for 2 hours. A deep yellow color may develop due to the formation of the trityl cation[7].
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analyze the crude peptide by RP-HPLC and mass spectrometry to confirm complete deprotection.
Protocol 2: Extended Cleavage for Peptides with N-terminal Asn(Trt)
This protocol is recommended when the peptide sequence contains an N-terminal asparagine residue, which is known to be resistant to complete Trt group removal under standard conditions[3][4].
Materials:
-
Same as Protocol 1.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Gently agitate the mixture at room temperature for 4 hours[3].
-
Continue with steps 4 through 10 from Protocol 1.
Mandatory Visualization
Deprotection Workflow
The following diagram illustrates the general workflow for the removal of the Trt group from asparagine during solid-phase peptide synthesis.
Caption: Workflow for Trt group removal and peptide isolation.
Mechanism of Trt Group Removal
The removal of the Trt group is an acid-catalyzed process that generates a stable trityl carbocation. Scavengers are essential to prevent this reactive species from causing side reactions.
Caption: Acid-catalyzed removal of the Trt group from asparagine.
Discussion of Potential Side Reactions
The primary side reaction of concern during Trt group removal is the alkylation of nucleophilic residues by the highly stable trityl carbocation generated during cleavage.
-
Alkylation: Tryptophan, methionine, and cysteine residues are particularly susceptible to alkylation by the trityl cation. The inclusion of scavengers such as triisopropylsilane (TIS) or triethylsilane (TES) is crucial to efficiently quench the trityl carbocation and prevent this side reaction[8][9]. TIS is particularly effective as it irreversibly converts the trityl cation to triphenylmethane[8].
-
Incomplete Deprotection: As previously noted, incomplete removal of the Trt group from an N-terminal asparagine is a significant challenge[3][4]. This is attributed to the proximity of the protonated N-terminal amino group, which can hinder the protonation and subsequent cleavage of the Trt group from the side-chain amide. Extending the cleavage time is the most common and effective solution[3].
-
Nitrile Formation: While the Trt group is primarily used to prevent nitrile formation during the coupling of Fmoc-Asn-OH, it is important to be aware that this side reaction can occur if the asparagine side chain is unprotected during activation with carbodiimide (B86325) reagents[1][2].
By following the detailed protocols and understanding the potential for side reactions, researchers can effectively remove the Trt protecting group from asparagine residues, leading to the successful synthesis of high-purity peptides.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
Application Notes: Enzymatic Cleavage of Ala-Ala-Asn Linker in Antibody-Drug Conjugates
Introduction
The linker is a critical component of an Antibody-Drug Conjugate (ADC), connecting the monoclonal antibody to the cytotoxic payload. Its stability in systemic circulation and susceptibility to cleavage within the target tumor cell are paramount for the ADC's efficacy and safety. While the valine-citrulline (Val-Cit) dipeptide linker, cleaved by cathepsins, has been widely used, novel linker chemistries are emerging to address its limitations, such as off-target toxicity. The alanine-alanine-asparagine (Ala-Ala-Asn) tripeptide linker represents a promising alternative, designed for cleavage by the lysosomal enzyme legumain. Legumain is an asparaginyl endopeptidase that is often overexpressed in tumors, offering a distinct mechanism for payload release.[1][2]
These application notes provide an overview of the enzymatic cleavage of the Ala-Ala-Asn linker, summarize its performance characteristics in comparison to the Val-Cit linker, and offer detailed protocols for its evaluation.
Mechanism of Cleavage
The Ala-Ala-Asn linker is specifically designed to be a substrate for legumain. Upon internalization of the ADC into a target cancer cell via receptor-mediated endocytosis, it is trafficked to the lysosome. The acidic environment of the lysosome (pH 4.5-5.0) is optimal for legumain activity. Legumain recognizes and cleaves the peptide bond on the C-terminal side of the asparagine residue. This cleavage event initiates the release of the cytotoxic payload within the cancer cell.[1][3] This mechanism is distinct from Val-Cit linkers, which are primarily cleaved by cathepsin B.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the stability and activity of ADCs featuring Ala-Ala-Asn and other asparagine-containing linkers in comparison to the traditional Val-Cit linker.
Table 1: In Vitro Stability of Asparagine-Containing Linkers
| Linker Type | Plasma Source | Stability Metric | Value | Reference |
| Asn-Containing | Mouse and Human Serum | % Intact ADC after 7 days | >85% | [1] |
| Asn-Containing (FRET pairs) | Mouse and Human Serum | % Cleavage after 18 hours | <10% | [1] |
| Legumain-Cleavable | Rat Liver Lysosomes | % Hydrolysis after 48 hours | <1% - 18% | [2] |
| ValCit-PABC (Control) | Rat Liver Lysosomes | % Cleavage after 48 hours | 85% | [2] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC Target | Cell Line | Linker Type | IC50 (µg/mL) | Reference |
| Anti-CD79b | Granta-519 (High Legumain) | AsnAsn | ~0.004 | [3] |
| Anti-CD79b | Granta-519 (High Legumain) | ValCit | ~0.03 | [3] |
| Anti-CD79b | RL (Low Legumain) | AsnAsn | ~0.03 | [3] |
| Anti-CD79b | RL (Low Legumain) | ValCit | ~0.03 | [3] |
Advantages of the Ala-Ala-Asn Linker
-
Orthogonal Cleavage Mechanism: The legumain-specific cleavage provides an alternative to cathepsin-mediated release, which can be advantageous in certain tumor types or to overcome resistance mechanisms.
-
High Plasma Stability: Asparagine-containing linkers have demonstrated excellent stability in both human and mouse serum, minimizing premature payload release and associated off-target toxicities.[1]
-
Resistance to Neutrophil Elastase: Unlike Val-Cit linkers, which can be cleaved by human neutrophil elastase potentially leading to neutropenia, asparagine-containing linkers are completely stable against this enzyme.[1]
Experimental Protocols
Here we provide detailed protocols for key experiments to evaluate the enzymatic cleavage of the Ala-Ala-Asn linker in ADCs.
Protocol 1: In Vitro Legumain Cleavage Assay
Objective: To determine the susceptibility of the Ala-Ala-Asn linker to legumain cleavage and to measure the rate of payload release.
Materials:
-
ADC with Ala-Ala-Asn linker
-
Recombinant human legumain
-
Legumain assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM DTT, pH 4.5)
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with recombinant legumain (final concentration, e.g., 1 µM) in the legumain assay buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of cold quenching solution.
-
Centrifuge the samples to precipitate the enzyme and antibody components.
-
Analyze the supernatant containing the released payload by LC-MS.
-
Quantify the amount of released payload at each time point by integrating the peak area from the extracted ion chromatogram and comparing it to a standard curve of the free payload.
-
Plot the concentration of the released payload versus time to determine the cleavage rate.
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of the Ala-Ala-Asn linker in plasma and determine the extent of premature payload release.
Materials:
-
ADC with Ala-Ala-Asn linker
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or G affinity resin
-
LC-MS system
Procedure:
-
Spike the ADC into human or mouse plasma to a final concentration (e.g., 100 µg/mL).
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma sample.
-
To measure the released payload, precipitate the plasma proteins by adding 3 volumes of cold acetonitrile. Centrifuge and analyze the supernatant by LC-MS.
-
To measure the intact ADC and determine the drug-to-antibody ratio (DAR), capture the ADC from the plasma using Protein A or G affinity resin.
-
Wash the resin to remove unbound plasma proteins.
-
Elute the ADC from the resin.
-
Analyze the eluted ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.
Protocol 3: In Vitro Cell-Based Cytotoxicity Assay
Objective: To evaluate the potency of the ADC with the Ala-Ala-Asn linker in cancer cell lines with varying legumain expression.
Materials:
-
Cancer cell lines (e.g., a high-legumain expressing line and a low-legumain expressing line)
-
Complete cell culture medium
-
ADC with Ala-Ala-Asn linker
-
Control ADC (e.g., with a non-cleavable linker)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the control ADC in complete cell culture medium.
-
Remove the medium from the cells and add the ADC dilutions.
-
Incubate the plates for a predetermined period (e.g., 72-96 hours).
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
Visualizations
Caption: Enzymatic cleavage pathway of an Ala-Ala-Asn linked ADC.
Caption: Experimental workflow for evaluating Ala-Ala-Asn linked ADCs.
References
Application Notes and Protocols for Payload Attachment to p-Aminobenzyl (PAB) Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the covalent attachment of payloads to p-aminobenzyl (PAB) linkers, a critical step in the synthesis of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. The PAB linker serves as a self-immolative spacer, ensuring the release of an unmodified, fully active payload upon a specific triggering event, such as enzymatic cleavage within a target cell.
Introduction to PAB Linkers in Drug Conjugates
The p-aminobenzyl (PAB) group is a cornerstone of modern linker technology in drug development, particularly for ADCs.[1] Its primary function is to connect a potent cytotoxic payload to a targeting moiety, such as a monoclonal antibody, via a cleavable linker.[1][2] The key feature of the PAB linker is its ability to undergo spontaneous 1,6-elimination upon cleavage of a triggering group, leading to the release of the payload in its native, unmodified form.[3] This self-immolative property is crucial for the efficacy of the conjugate, as any residual linker fragment attached to the payload could impair its biological activity.[4]
PAB linkers are most commonly employed in enzyme-cleavable constructs, frequently paired with a dipeptide sequence like valine-citrulline (Val-Cit).[4][5] This dipeptide is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within cancer cells.[6][] This targeted release mechanism enhances the therapeutic window of the cytotoxic payload by minimizing its systemic exposure and concentrating its activity at the tumor site.[2]
Mechanism of Action: The Self-Immolative Cascade
The release of the payload from a PAB-containing linker is a well-orchestrated chemical cascade. The general mechanism for a Val-Cit-PAB linker is as follows:
-
ADC Internalization: The ADC binds to a specific antigen on the surface of a target cell and is internalized, typically through endocytosis.[8][9]
-
Lysosomal Trafficking: The ADC is transported to the lysosome, an acidic organelle rich in degradative enzymes.[]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B cleaves the amide bond between the citrulline and the p-aminobenzyl group.[6]
-
Self-Immolation: The cleavage unmasks a free aniline, which triggers a spontaneous 1,6-electronic cascade elimination through the aromatic ring.
-
Payload Release: This elimination results in the formation of an unstable azaquinone methide intermediate and the release of the payload, which is now free to exert its cytotoxic effect.[4] The remainder of the linker fragments into benign byproducts.
Below is a diagram illustrating the signaling pathway of an ADC employing a Val-Cit-PAB linker.
Caption: Mechanism of action for an ADC with a cleavable Val-Cit-PAB linker.
Experimental Protocols
The following protocols provide detailed methodologies for the attachment of amine- and phenol-containing payloads to PAB linkers.
Protocol 1: Attachment of an Amine-Containing Payload to an Activated PAB Linker
This protocol describes the conjugation of a payload containing a primary or secondary amine to a commercially available Fmoc-Val-Cit-PAB-PNP linker. The p-nitrophenyl (PNP) carbonate group is a highly reactive leaving group that facilitates the formation of a stable carbamate (B1207046) bond with the amine of the payload.[10]
Materials:
-
Fmoc-Val-Cit-PAB-PNP linker
-
Amine-containing payload (e.g., a cytotoxic drug)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[10]
-
Dissolution of Linker: Dissolve the Fmoc-Val-Cit-PAB-PNP linker (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.[10]
-
Dissolution of Payload: In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.[10]
-
Reaction:
-
Monitoring: The progress of the reaction can be monitored by LC-MS or RP-HPLC to check for the consumption of the starting materials and the formation of the desired product.[10]
-
Purification:
-
Lyophilization: Lyophilize the pure fractions to obtain the final Fmoc-Val-Cit-PAB-Payload conjugate as a solid.[10]
-
Characterization:
Below is a diagram illustrating the experimental workflow for this protocol.
Caption: Experimental workflow for amine-payload attachment to a PAB linker.
Protocol 2: Attachment of a Phenol-Containing Payload
The attachment of payloads containing a phenol (B47542) group to a PAB linker to form a p-aminobenzyl ether is also a viable strategy.[4][11] The stability and immolation rate of the resulting ether linkage can be influenced by the electronic properties of the payload.[11][12]
Materials:
-
Val-Cit-PAB-OH linker precursor
-
Phenol-containing payload
-
Coupling agents (e.g., DCC/DMAP or EDC/NHS)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Purification and characterization equipment as in Protocol 1
Procedure:
-
Activation of Linker: The hydroxyl group of the Val-Cit-PAB-OH linker precursor is typically activated. This can be achieved through various methods, such as conversion to a good leaving group (e.g., a tosylate or mesylate) or by using standard coupling agents.
-
Reaction with Payload: The activated linker is then reacted with the phenol-containing payload in the presence of a suitable base.
-
Monitoring and Purification: The reaction progress is monitored, and the final product is purified and characterized using the methods described in Protocol 1.
It is important to note that the rate of self-immolation from a p-aminobenzyl ether can be slower compared to a p-aminobenzyl carbamate.[4] Electron-withdrawing groups on the phenol can accelerate the immolation process.[11]
Quantitative Data Summary
The efficiency of payload attachment and the characteristics of the resulting conjugate are critical parameters. The following tables summarize typical quantitative data obtained from PAB linker conjugation reactions.
Table 1: Reaction Conditions and Performance
| Parameter | Typical Value/Condition | Notes |
| Payload Type | Primary/Secondary Amine | For carbamate linkage.[10] |
| Linker Activation | p-Nitrophenyl (PNP) carbonate | Highly reactive for efficient conjugation.[10] |
| Solvent | Anhydrous DMF or DMSO | Ensures a moisture-free reaction environment.[10] |
| Base | DIPEA or NMM | Non-nucleophilic base to facilitate the reaction.[10] |
| Temperature | Room Temperature (20-25°C) | Mild conditions are generally sufficient.[10] |
| Reaction Time | 2 - 18 hours | Monitor for completion by LC-MS or HPLC.[10] |
| Yield | > 80% (typical) | Dependent on the specific payload and reaction scale.[10] |
| Purity (post-HPLC) | > 95% | Achievable with proper purification.[10] |
Table 2: Purification and Characterization Parameters
| Method | Parameter | Typical Condition/Specification |
| Purification | Preparative RP-HPLC | Effective for separating the product from starting materials.[10] |
| Column | C18 stationary phase | |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA or Formic Acid | |
| Characterization | LC-MS | Confirms the identity (mass) of the conjugate.[10] |
| RP-HPLC | Assesses the purity of the final product.[10] |
Conclusion
The p-aminobenzyl (PAB) self-immolative linker is a powerful tool in the design of targeted therapeutics. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to successfully conjugate a variety of payloads to PAB linkers. Careful optimization of reaction conditions and rigorous purification and characterization are essential to ensure the quality, stability, and efficacy of the final drug conjugate. The versatility of the PAB linker system continues to make it a central component in the development of next-generation antibody-drug conjugates and other targeted therapies.
References
- 1. symeres.com [symeres.com]
- 2. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7091186B2 - p-Amidobenzylethers in drug delivery agents - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 8. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Collection - Immolation of pâAminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of AntibodyâDrug Conjugates with Phenol-Containing Payloads - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Determination of Drug-to-Antibody Ratio (DAR) for ADCs Utilizing a Cleavable Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly influences its efficacy, safety, and pharmacokinetic profile. An optimal DAR ensures sufficient potency while minimizing potential off-target toxicities. This application note provides detailed protocols for the synthesis and characterization of ADCs employing the cleavable linker, Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB, with a focus on accurate DAR determination using UV/Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC)-HPLC.
The this compound linker is a sophisticated component designed for advanced ADC development. It features a peptide sequence (Ala-Ala-Asn) that is specifically cleaved by intracellular proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and improves the pharmacokinetic properties of the ADC. The p-aminobenzyl (PAB) group serves as a self-immolative spacer, ensuring the efficient release of the unmodified cytotoxic payload upon peptide cleavage. The Fluorenylmethyloxycarbonyl (Fmoc) and Trityl (Trt) groups are protecting groups that necessitate removal during the synthesis of the drug-linker conjugate prior to its attachment to the antibody.
Materials and Reagents
-
Antibody: Monoclonal antibody of interest (e.g., Trastuzumab, Cetuximab) in a suitable buffer (e.g., PBS, pH 7.4).
-
Drug-Linker: this compound-Payload conjugate.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Deprotection Reagents:
-
Fmoc Deprotection: 20% Piperidine (B6355638) in DMF.
-
Trt Deprotection: Trifluoroacetic acid (TFA) with a scavenger such as triisopropylsilane (B1312306) (TIS).
-
-
Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN), Isopropanol (IPA), Water (deionized, HPLC grade).
-
Buffers:
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
HIC Mobile Phase A: 2 M Ammonium Sulfate, 100 mM Sodium Phosphate, pH 7.0.
-
HIC Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0.
-
-
Equipment:
-
UV/Vis Spectrophotometer.
-
HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).
-
Centrifugal filtration devices (e.g., Amicon Ultra).
-
pH meter.
-
Standard laboratory glassware and consumables.
-
Experimental Protocols
Preparation of the Drug-Linker Conjugate for Antibody Ligation
The commercially available this compound linker requires deprotection of the Fmoc and Trt groups before it can be conjugated to a payload and subsequently to the antibody. The following is a general procedure for the preparation of the active drug-linker.
3.1.1. Fmoc Group Deprotection:
-
Dissolve the this compound-Payload in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, precipitate the product by adding cold diethyl ether.
-
Centrifuge and wash the pellet with cold diethyl ether to remove piperidine adducts.
-
Dry the deprotected drug-linker conjugate under vacuum.
3.1.2. Trt Group Deprotection:
-
Dissolve the Fmoc-deprotected drug-linker in a solution of 95% TFA, 2.5% water, and 2.5% TIS.[1]
-
Stir the reaction at room temperature for 1-2 hours. The appearance of a yellow color indicates the release of the trityl cation.[2]
-
Monitor the deprotection by LC-MS.
-
Remove the TFA by rotary evaporation.
-
Precipitate the product with cold diethyl ether.
-
Centrifuge and wash the pellet with cold diethyl ether.
-
Dry the fully deprotected drug-linker conjugate under vacuum.
Antibody-Drug Conjugation
This protocol describes a typical conjugation to cysteine residues on the antibody following the reduction of interchain disulfide bonds.
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours.
-
-
Drug-Linker Conjugation:
-
Dissolve the deprotected PEG3-Ala-Ala-Asn-PAB-Payload in DMSO.
-
Add the drug-linker solution to the reduced antibody at a molar excess of 5-10 fold per free thiol.
-
Incubate at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Remove unconjugated drug-linker and other small molecules using a desalting column or centrifugal filtration devices equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Determine the final protein concentration of the purified ADC.
-
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis and subsequent DAR characterization.
DAR Determination by UV/Vis Spectroscopy
This method provides a rapid estimation of the average DAR based on the absorbance of the antibody and the payload at two different wavelengths.[3]
Protocol:
-
Determine Molar Extinction Coefficients (ε):
-
Experimentally determine the molar extinction coefficient of the naked antibody at 280 nm (ε_Ab,280_).
-
Determine the molar extinction coefficient of the drug-linker conjugate at its maximum absorbance wavelength (λ_max_drug_) (ε_Drug,λmax_) and at 280 nm (ε_Drug,280_). If the extinction coefficient of the specific drug-linker is unknown, an approximation can be made using the extinction coefficient of a key chromophore, such as p-aminobenzyl alcohol, though experimental determination is recommended for accuracy.
-
-
Measure ADC Absorbance:
-
Dilute the purified ADC to a suitable concentration in a known buffer.
-
Measure the absorbance at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
-
Calculate Concentrations:
-
Concentration of Antibody ([Ab]): [Ab] = (A_280_ - (A_λmax_ * (ε_Drug,280_ / ε_Drug,λmax_))) / ε_Ab,280_
-
Concentration of Drug ([Drug]): [Drug] = A_λmax_ / ε_Drug,λmax_
-
-
Calculate Average DAR:
-
Average DAR = [Drug] / [Ab]
-
Data Presentation:
| Parameter | Symbol | Value |
| Antibody Molar Extinction at 280 nm | ε_Ab,280_ | Experimentally Determined |
| Drug-Linker Molar Extinction at λ_max_ | ε_Drug,λmax_ | Experimentally Determined |
| Drug-Linker Molar Extinction at 280 nm | ε_Drug,280_ | Experimentally Determined |
| ADC Absorbance at 280 nm | A_280_ | Measured |
| ADC Absorbance at λ_max_ | A_λmax_ | Measured |
| Calculated Average DAR | DAR | [Drug] / [Ab] |
DAR Determination by HIC-HPLC
HIC-HPLC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linkers. This technique provides information on the distribution of different DAR species.[4][5]
Protocol:
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in HIC Mobile Phase A.
-
HPLC Conditions:
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent).
-
Mobile Phase A: 2 M Ammonium Sulfate, 100 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0.
-
Gradient:
Time (min) %B 0 0 20 100 25 100 26 0 | 30 | 0 |
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Area_i * DAR_i) / 100 where i corresponds to each DAR species.
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area | % of Total Area |
| DAR0 | Measured | Measured | Calculated |
| DAR2 | Measured | Measured | Calculated |
| DAR4 | Measured | Measured | Calculated |
| DAR6 | Measured | Measured | Calculated |
| DAR8 | Measured | Measured | Calculated |
| Weighted Average DAR | - | - | Calculated |
Visualization of the Mechanism of Action
The Ala-Ala-Asn peptide sequence in the linker is designed to be cleaved by Cathepsin B, a lysosomal protease often upregulated in cancer cells.[1][2][6] This targeted cleavage ensures the release of the cytotoxic payload within the target cell, leading to its therapeutic effect.
Intracellular Cleavage and Payload Release Pathway
Caption: Mechanism of ADC internalization and payload release.
Conclusion
Accurate determination of the Drug-to-Antibody Ratio is paramount in the development of safe and effective Antibody-Drug Conjugates. This application note provides a comprehensive guide for researchers working with the cleavable this compound linker. The detailed protocols for ADC synthesis, purification, and characterization by both UV/Vis spectroscopy and HIC-HPLC will enable robust and reliable DAR assessment. The provided diagrams offer a clear visualization of the experimental workflow and the intracellular mechanism of action, facilitating a deeper understanding of the ADC's therapeutic strategy. While UV/Vis spectroscopy offers a quick average DAR, HIC-HPLC is recommended for a more detailed understanding of the ADC's heterogeneity. For unambiguous confirmation of DAR and identification of different drug-loaded species, mass spectrometry is a valuable orthogonal technique.
References
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates (ADCs) Synthesized with Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the efficacy, stability, and safety of the ADC. This document provides detailed application notes and protocols for the purification of ADCs synthesized using a specific cleavable linker, Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB. This linker incorporates a polyethylene (B3416737) glycol (PEG) spacer for improved solubility, a peptide sequence (Ala-Ala-Asn) designed for enzymatic cleavage within the target cell, and a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer. The synthesis process involves the use of Fmoc and Trityl (Trt) protecting groups, which must be removed prior to the final purification steps.
The purification of these complex biomolecules is a multi-step process aimed at removing process-related impurities such as unconjugated antibody, free drug-linker, and aggregates, while isolating the desired ADC species with a specific drug-to-antibody ratio (DAR). This document outlines a comprehensive purification strategy involving deprotection, and a combination of chromatographic techniques including Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEX).
Overview of the ADC Purification Workflow
The purification of ADCs synthesized with the this compound linker involves a series of sequential steps to ensure the final product is of high purity and quality. The overall workflow is depicted below.
Caption: Overall workflow for the purification of ADCs.
Experimental Protocols
Deprotection of Fmoc and Trityl Groups
Prior to purification, the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group and the asparagine side-chain trityl (Trt) group must be removed from the linker.
Protocol 2.1.1: Fmoc Group Removal
The Fmoc group is base-labile and is typically removed using piperidine (B6355638).
-
Resuspend the crude ADC conjugate: Resuspend the lyophilized or precipitated crude ADC in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL.
-
Piperidine Treatment: Add a solution of 20% (v/v) piperidine in dimethylformamide (DMF) to the ADC solution to a final piperidine concentration of 2-5%.
-
Incubation: Gently mix the reaction at room temperature for 30-60 minutes.
-
Removal of Piperidine: Immediately purify the ADC solution to remove piperidine and the dibenzofulvene-piperidine adduct. This can be achieved by tangential flow filtration (TFF) or a desalting column (e.g., Sephadex G-25).
Protocol 2.1.2: Trityl Group Removal
The trityl group is acid-labile and is removed under mild acidic conditions.[1][2]
-
Buffer Exchange: After Fmoc deprotection and removal of piperidine, exchange the ADC into an acidic buffer, such as 1% trifluoroacetic acid (TFA) in a suitable organic co-solvent like dichloromethane (B109758) (DCM) or in an aqueous buffer with adjusted pH.
-
Incubation: Incubate the ADC solution at room temperature for 1-2 hours. The reaction progress can be monitored by RP-HPLC.
-
Neutralization: Neutralize the solution by adding a suitable base, such as Tris buffer, to a final pH of 7.0-7.5.
-
Buffer Exchange: Immediately perform a buffer exchange into the initial HIC binding buffer to stabilize the ADC and prepare it for the first chromatography step.
Hydrophobic Interaction Chromatography (HIC) for DAR Separation
HIC separates molecules based on their hydrophobicity. In ADC purification, HIC is a powerful technique to separate species with different drug-to-antibody ratios (DARs), as the addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody.[3][]
Protocol 2.2.1: HIC Method
-
Column: Use a HIC column with a suitable stationary phase, such as Butyl or Phenyl Sepharose.
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.
-
Sample Preparation: Adjust the deprotected ADC sample to a final ammonium sulfate concentration of 1.5 M by adding a high-salt buffer.
-
Gradient Elution:
-
Equilibrate the column with 100% Mobile Phase A.
-
Load the prepared ADC sample.
-
Wash the column with 100% Mobile Phase A for 5 column volumes (CVs).
-
Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 CVs.
-
Monitor the elution profile at 280 nm.
-
-
Fraction Collection: Collect fractions across the elution peak. Fractions corresponding to the desired DAR species (e.g., DAR2, DAR4) are pooled for further processing. The weighted average DAR can be calculated from the peak areas of the different species.[5][6]
Size Exclusion Chromatography (SEC) for Aggregate Removal
SEC separates molecules based on their size. It is a crucial step to remove high molecular weight (HMW) species, or aggregates, which can form during the conjugation and purification process and are a critical quality attribute to control due to potential immunogenicity.[7][]
Protocol 2.3.1: SEC Method
-
Column: Use a SEC column with a pore size appropriate for separating monoclonal antibodies and their aggregates (e.g., 300 Å).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4. For some ADCs, the addition of a small percentage of organic modifier (e.g., 5-15% isopropanol (B130326) or acetonitrile) may be necessary to reduce non-specific interactions with the column matrix.[2][7]
-
Sample Preparation: Concentrate the pooled HIC fractions if necessary.
-
Isocratic Elution:
-
Equilibrate the column with the mobile phase.
-
Inject the ADC sample.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the elution at 280 nm.
-
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC, separating it from earlier eluting aggregate peaks and later eluting fragment peaks.
Ion-Exchange Chromatography (IEX) for Charge Variant Polishing
IEX separates molecules based on their net surface charge. This technique is used as a polishing step to remove charge variants of the ADC, which can arise from post-translational modifications or modifications occurring during processing.
Protocol 2.4.1: Cation-Exchange Chromatography (CEX) Method
-
Column: Use a weak or strong cation-exchange column.
-
Mobile Phase A (Binding Buffer): 20 mM Sodium Acetate, pH 5.0.
-
Mobile Phase B (Elution Buffer): 20 mM Sodium Acetate, 1 M NaCl, pH 5.0.
-
Sample Preparation: Ensure the conductivity and pH of the SEC-purified ADC sample are lower than that of Mobile Phase A. This can be achieved through buffer exchange.
-
Gradient Elution:
-
Equilibrate the column with 100% Mobile Phase A.
-
Load the ADC sample.
-
Wash the column with 100% Mobile Phase A.
-
Elute the ADC using a linear salt gradient from 0% to 50% Mobile Phase B.
-
Monitor the elution at 280 nm.
-
-
Fraction Collection: Collect the main peak containing the target ADC species.
Data Presentation: Quantitative Analysis of Purification
The following tables summarize typical quantitative data obtained during the purification of an ADC. The values are representative and may vary depending on the specific antibody, payload, and process conditions.
Table 1: Summary of Purification Yield and Purity
| Purification Step | Protein Recovery (%) | Monomer Purity (%) (by SEC) |
| Crude Conjugate | 100 | 90-95 |
| Post-Deprotection | 95-98 | 88-94 |
| HIC Pool | 85-90 | 95-98 |
| SEC Pool | 90-95 (of HIC pool) | >99 |
| IEX Pool | >95 (of SEC pool) | >99.5 |
| Overall Yield | 70-80 | >99.5 |
Table 2: Drug-to-Antibody Ratio (DAR) Analysis by HIC
| DAR Species | Relative Abundance (%) in Crude | Relative Abundance (%) in HIC Pool |
| DAR0 (Unconjugated) | 5-15 | < 2 |
| DAR2 | 20-30 | 10-20 |
| DAR4 (Target) | 40-50 | >70 |
| DAR6 | 10-20 | 5-10 |
| DAR8 | < 5 | < 2 |
| Average DAR | ~3.8 | ~4.1 |
Visualization of Key Processes
Detailed ADC Purification Workflow
This diagram provides a more detailed view of the purification process, including the analytical checkpoints.
Caption: Detailed ADC purification workflow with analytical checkpoints.
Intracellular Processing and Payload Release
This diagram illustrates the mechanism of action of the ADC upon internalization into a target cancer cell. The Ala-Ala-Asn peptide linker is designed to be cleaved by lysosomal proteases, such as legumain and cathepsins, leading to the release of the cytotoxic payload.[7][9]
Caption: Intracellular trafficking and payload release of the ADC.
Conclusion
The purification of ADCs synthesized with the this compound linker is a complex but manageable process that requires a well-designed, multi-step strategy. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of drug development. By carefully performing deprotection and employing a cascade of HIC, SEC, and IEX chromatography, it is possible to obtain a highly pure and homogeneous ADC product with a defined drug-to-antibody ratio, which is essential for ensuring its safety and efficacy in preclinical and clinical studies. The successful implementation of this purification workflow is a critical step in the development of next-generation targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolytic Activation of Human Cathepsin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Analytical Characterization of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics. The precise characterization of their critical quality attributes is paramount for ensuring safety, efficacy, and consistency. This document provides detailed application notes and protocols for the analytical characterization of ADCs synthesized using the cleavable Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB linker. The methods described herein cover the determination of drug-to-antibody ratio (DAR), aggregation, charge heterogeneity, and molecular integrity.
The this compound linker is a peptide-based linker designed for enzymatic cleavage within the target cell. Its multi-component structure, including a PEG spacer, a peptide sequence, and a self-immolative p-aminobenzyl (PAB) group, necessitates a comprehensive analytical strategy to ensure the quality of the final ADC product.
Overall Analytical Workflow
The analytical characterization of an ADC is a multi-faceted process that employs orthogonal methods to assess different quality attributes. A typical workflow involves a combination of chromatographic, mass spectrometric, and spectroscopic techniques to build a complete profile of the ADC.
Application Notes and Protocols for Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a highly specialized chemical linker designed for the synthesis of Antibody-Drug Conjugates (ADCs) in targeted cancer therapy research.[1][2][3][4][5] This linker system incorporates several key features to ensure stability in circulation and selective payload release within the tumor microenvironment. Its structure comprises a fluorenylmethyloxycarbonyl (Fmoc) protecting group for the amine, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, a protease-cleavable peptide sequence (Ala-Ala-Asn), a trityl (Trt) protecting group for the asparagine side chain, and a p-aminobenzyl (PAB) self-immolative spacer.[1][4][6]
The presence of an asparagine (Asn) residue in the peptide sequence suggests a targeted cleavage by specific proteases often overexpressed in cancerous tissues, such as legumain (also known as asparaginyl endopeptidase).[1][7][8][9] Legumain is upregulated in a variety of solid tumors, including breast, prostate, and liver cancers, as well as within the tumor microenvironment, making it an attractive target for selective drug release.[7][8][10] Upon enzymatic cleavage of the Asn-PAB bond, the PAB spacer undergoes a 1,6-elimination reaction, leading to the release of the cytotoxic payload in its active form.
These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols, data presentation, and visualizations of key biological and experimental processes.
Data Presentation
The following tables summarize representative quantitative data for ADCs developed with legumain-cleavable, asparagine-containing linkers. This data is illustrative of the expected performance of an ADC constructed using this compound.
Table 1: In Vitro Cytotoxicity of a Representative Legumain-Cleavable ADC (AsnAsn-Linker-MMAE Conjugate) [11]
| Cell Line | Target Antigen | Legumain Expression | ADC IC50 (µg/mL) |
| Granta-519 | CD79b | High | ~0.004 |
| RL | CD79b | Low | ~0.03 |
| SKBR3 | HER2 | High | Data not available |
| BxPC-3 | TROP2 | High | Data not available |
| CFPAC-1 | TROP2 | High | Data not available |
| AsPC-1 | TROP2 | Low | Data not available |
Note: The IC50 values for the TROP2-expressing cell lines with an AsnAsn-linker ADC were reported as potent but specific values were not provided in the search results.
Table 2: Plasma Stability of Asparagine-Containing ADC Linkers [1][12][13]
| Linker Type | Plasma Source | Incubation Time (days) | Payload Loss (%) |
| Asn-containing linker | Mouse | 7 | Not specified, but noted as stable |
| Val-Cit linker (for comparison) | Mouse | 7 | ~20% |
| Asn-containing linker | Human | Not specified | Not specified, but noted as stable |
Experimental Protocols
Protocol 1: Synthesis of a Drug-Linker-Payload Construct
This protocol outlines the general steps for conjugating a cytotoxic payload to the this compound linker.
1. Deprotection of the PAB-alcohol:
- The terminal hydroxyl group of the PAB spacer is typically activated for payload conjugation. If the payload has a carboxylic acid group, the hydroxyl group on the PAB spacer can be reacted directly. If the payload has an amine group, the PAB-hydroxyl can be converted to a p-nitrophenyl carbonate for reaction.
2. Payload Conjugation:
- Dissolve the activated this compound and the selected cytotoxic payload (e.g., a derivative of monomethyl auristatin E [MMAE] or doxorubicin) in a suitable organic solvent such as N,N-dimethylformamide (DMF).
- Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.
- Stir the reaction mixture at room temperature for a specified time (typically 2-4 hours) until completion, monitoring by an appropriate method like HPLC.
- Purify the resulting this compound-Payload conjugate using reverse-phase HPLC.
Protocol 2: Synthesis of the Antibody-Drug Conjugate (ADC)
This protocol describes the conjugation of the drug-linker construct to a monoclonal antibody (mAb).
1. Antibody Preparation:
- Prepare the mAb in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4).
- If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the mAb using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The amount of TCEP should be carefully optimized to achieve the desired drug-to-antibody ratio (DAR).
- Remove excess reducing agent by buffer exchange using a desalting column.
2. Deprotection of the Linker:
- Fmoc Deprotection: Remove the N-terminal Fmoc group from the linker-payload construct by treating with a solution of 20% piperidine (B6355638) in DMF. This exposes the primary amine for conjugation to the antibody.[14][15]
- Trt Deprotection: The Trt group protecting the asparagine side chain is typically removed under acidic conditions (e.g., with trifluoroacetic acid [TFA]) after conjugation to the antibody, though this can sometimes be performed prior to conjugation depending on the overall synthetic strategy.[14]
3. Conjugation Reaction:
- If conjugating to lysine (B10760008) residues, the deprotected amine on the linker can be activated (e.g., with an NHS ester) to react with the lysine side chains on the antibody.
- If conjugating to cysteine residues, the deprotected amine on the linker can be modified with a maleimide (B117702) group to react with the free thiols on the reduced antibody.
- Add the activated and deprotected drug-linker to the prepared antibody solution. The molar excess of the drug-linker will influence the final DAR.
- Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a set duration (e.g., 1-16 hours).
4. Purification and Characterization of the ADC:
- Purify the ADC from unconjugated drug-linker and antibody using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
- Characterize the purified ADC to determine the average DAR, aggregation levels, and purity. This can be achieved using HIC-HPLC, SEC-HPLC, and mass spectrometry.
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
1. Cell Culture:
- Culture target antigen-positive and antigen-negative cancer cell lines in appropriate media.
2. Cell Seeding:
- Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
3. ADC Treatment:
- Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic payload in complete cell culture medium.
- Add the different concentrations to the cells and incubate for a period that allows for ADC internalization and payload release (typically 72-96 hours).
4. Cell Viability Assessment:
- Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
5. Data Analysis:
- Calculate the percentage of cell viability relative to untreated control cells.
- Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each compound using appropriate software (e.g., GraphPad Prism).
Protocol 4: Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma.
1. Incubation:
- Incubate the ADC at a defined concentration in plasma from the relevant species (e.g., human, mouse) at 37°C.
2. Time Points:
- Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
3. Sample Processing:
- Process the plasma samples to isolate the ADC, for example, by using affinity chromatography with protein A/G beads.
4. Analysis:
- Analyze the isolated ADC using LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage and payload release.
Visualizations
Signaling Pathways
The efficacy of an ADC utilizing a legumain-cleavable linker is dependent on the overexpression of legumain in the target cancer cells. Legumain has been implicated in several cancer-promoting signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, ADC linker, 2055042-69-6 | BroadPharm [broadpharm.com]
- 5. targetmol.cn [targetmol.cn]
- 6. Fmoc-ala-ala-asn(trt)-pab, ADC linker, 1834515-99-9 | BroadPharm [broadpharm.com]
- 7. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Targeting Legumain for Inhibiting Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Fmoc Removal from PEGylated Linkers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to incomplete Nα-Fmoc deprotection, with a specific focus on challenges encountered when working with PEGylated linkers during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Fmoc removal when using PEGylated linkers?
Incomplete Fmoc removal during SPPS with PEGylated linkers can stem from several factors, often related to the unique properties of polyethylene (B3416737) glycol (PEG) chains:
-
Steric Hindrance: While PEG linkers can sometimes improve solvation and reduce aggregation, a long or densely packed PEG chain can sterically hinder the piperidine (B6355638) base from accessing the Fmoc group. This is particularly relevant with bulky amino acids adjacent to the linker.
-
Poor Solvation of the Resin Core: While the PEG chains themselves are highly solvated in common SPPS solvents like DMF, the underlying resin (e.g., polystyrene) may not swell adequately, leading to buried functional sites.
-
Peptide Aggregation: Difficult peptide sequences, especially those prone to forming secondary structures like β-sheets, can aggregate on the resin. The presence of a flexible PEG linker does not always prevent this, and the aggregated peptide can block access to the Fmoc group.[1]
-
Suboptimal Deprotection Conditions: Standard deprotection protocols (e.g., 20% piperidine in DMF for 20 minutes) may not be sufficient for challenging sequences or when steric hindrance is a significant factor.[1]
-
Degraded Reagents: The piperidine solution can degrade over time, losing its basicity and effectiveness.
Q2: How does the length of the PEG linker affect Fmoc removal?
The effect of PEG linker length on Fmoc removal efficiency is complex and not extensively quantified in publicly available literature. However, we can infer the following:
-
Short PEG Linkers (e.g., PEG4, PEG8): These linkers can improve the solubility of the growing peptide chain without introducing significant steric bulk, potentially leading to more efficient Fmoc removal compared to non-PEGylated supports.
-
Long PEG Linkers (e.g., PEG24, PEG48): Very long PEG chains can increase the hydrodynamic volume of the resin-bound peptide, which may lead to increased steric hindrance, potentially slowing down the Fmoc deprotection kinetics. However, their high flexibility and solvation can also help to disrupt peptide aggregation, which could, in turn, improve reagent access. The net effect will likely depend on the specific peptide sequence and the density of PEG chains on the resin.
Q3: How can I detect incomplete Fmoc deprotection on my PEGylated resin?
Several analytical methods can be used to determine if Fmoc removal is complete:
-
Qualitative Ninhydrin (B49086) (Kaiser) Test: This is a rapid colorimetric test to detect the presence of free primary amines. A positive result (blue beads) indicates successful deprotection, while a negative result (yellow beads) suggests the Fmoc group is still present.
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms an adduct with piperidine that absorbs strongly around 301 nm.[1] By collecting the piperidine solution after deprotection, you can quantitatively monitor the progress of the reaction. A lower than expected absorbance indicates incomplete removal.
-
HPLC and Mass Spectrometry (MS) of a Test Cleavage: Cleaving a small amount of the peptide from the resin and analyzing it by HPLC and MS is a definitive way to identify deletion sequences (peptides missing one or more amino acids) that result from incomplete Fmoc removal.
Q4: What are the consequences of incomplete Fmoc removal?
Incomplete Fmoc deprotection has significant negative consequences for your synthesis:
-
Deletion Sequences: The primary consequence is the failure to couple the next amino acid, leading to the synthesis of peptides with missing residues. These deletion sequences can be difficult to separate from the desired product.
-
Fmoc-Adducts: If the Fmoc group is not removed, it will be carried through the synthesis and remain on the final peptide, leading to a significant impurity that can complicate purification and analysis.
-
Lower Yields and Purity: The presence of deletion sequences and Fmoc-adducts will result in a lower overall yield and purity of your target peptide.
Troubleshooting Guide
If you suspect incomplete Fmoc removal, follow this troubleshooting workflow:
Quantitative Data Summary
| Deprotection Condition | Typical Protocol | Efficacy for Hindered Residues | Potential Side Reactions |
| Standard Piperidine | 20% Piperidine in DMF, 2 x 10 min | Moderate; may be incomplete for sequences like Aib or Val-Val. | Aspartimide formation, diketopiperazine formation. |
| Extended Time | 20% Piperidine in DMF, 2 x 30 min | Improved; often sufficient for moderately difficult sequences. | Increased risk of aspartimide and diketopiperazine formation. |
| Elevated Temperature | 20% Piperidine in DMF, 2 x 10 min at 40°C | Significantly improved; enhances reaction kinetics. | Increased risk of racemization and other side reactions. |
| DBU Cocktail | 2% DBU, 20% Piperidine in DMF, 2 x 5 min | High; very effective for highly hindered residues.[1] | Can promote side reactions if not carefully controlled. |
| DBU/Piperazine | 2% DBU, 5% Piperazine in NMP | High; reported to enhance kinetics and reduce DKP formation. | Formation of piperazine-dibenzofulvene adduct precipitate. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a standard manual Fmoc deprotection procedure.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for 10-20 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the fulvene-piperidine adduct.[1]
-
Second Deprotection (Optional but Recommended for PEGylated Linkers): Repeat steps 2-4.
-
Final Wash: Wash the resin thoroughly with DMF (5-7 times) to ensure all reagents are removed.[1]
Protocol 2: Qualitative Ninhydrin (Kaiser) Test
This test is used to confirm the presence of free primary amines after the deprotection step.
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 100°C for 5 minutes.
-
Observe Color:
-
Dark Blue Beads/Solution: Positive result, indicating successful deprotection.
-
Yellow/Brown/No Color Change: Negative result, indicating incomplete deprotection.
-
Note: This test gives a reddish-brown color for N-terminal proline.
Protocol 3: HPLC Analysis for Incomplete Deprotection
This protocol allows for the definitive identification of deletion sequences.
-
Sample Collection: After the deprotection and washing steps, take a small sample of the peptide-resin (approx. 5-10 mg).
-
Drying: Dry the resin sample under vacuum.
-
Cleavage: Prepare a cleavage cocktail appropriate for your peptide and resin (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Precipitate the cleaved peptide with cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolution: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analysis: Analyze the sample by RP-HPLC. The presence of peaks corresponding to the mass of deletion sequences confirms incomplete Fmoc removal.
Visualizations
References
Technical Support Center: Premature Cleavage of Ala-Ala-Asn Sequence in Plasma
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting issues related to the premature cleavage of peptide sequences containing Alanine-Alanine-Asparagine (Ala-Ala-Asn) in plasma.
Frequently Asked Questions (FAQs)
Q1: We are observing rapid degradation of our peptide, which contains an N-terminal Ala-Ala-Asn sequence, during in vitro plasma stability assays. What is the likely cause?
A1: The most probable cause of rapid degradation of a peptide with an N-terminal Ala-Ala-Asn sequence is enzymatic cleavage by Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26.[1][2] DPP-IV is a serine protease present in plasma that specifically cleaves dipeptides from the N-terminus of polypeptides, particularly where the penultimate (P1) residue is an Alanine or Proline.[1][2] The Ala-Ala sequence provides a canonical recognition and cleavage site for DPP-IV.
Q2: Are there other enzymes in plasma that could be responsible for the cleavage of an Ala-Ala-Asn sequence?
A2: While DPP-IV is the primary enzyme of concern for N-terminal X-Ala sequences, other proteases in plasma could potentially contribute to the degradation of your peptide, although with lower specificity for the Ala-Ala motif. These include:
-
Prolyl Oligopeptidase (POP): While its primary targets are proline-containing peptides, it has a broader substrate specificity and could potentially cleave other sequences.
-
Neutrophil Elastase: This is a serine protease with broad substrate specificity, primarily targeting aliphatic amino acids like Valine, Alanine, and Isoleucine.[3]
It is also important to consider that the overall peptide sequence and its conformation can influence susceptibility to a wider range of plasma proteases.
Q3: How can we confirm that DPP-IV is the enzyme responsible for the observed cleavage?
A3: To confirm the involvement of DPP-IV, you can perform your plasma stability assay in the presence of a specific DPP-IV inhibitor. A significant increase in the half-life of your peptide in the presence of the inhibitor would strongly indicate that DPP-IV is the primary enzyme responsible for the degradation. Several highly specific DPP-IV inhibitors, also known as "gliptins," are commercially available for research purposes.[4][5]
Q4: What strategies can we employ to prevent the premature cleavage of our Ala-Ala-Asn containing peptide?
A4: Several strategies can be employed to enhance the stability of your peptide against enzymatic degradation in plasma:
-
N-terminal Modification: Acetylation or the attachment of a polyethylene (B3416737) glycol (PEG) molecule (PEGylation) at the N-terminus can block the access of exopeptidases like DPP-IV.
-
Amino Acid Substitution: Replacing the Alanine at the P1 position with a non-natural amino acid or a D-amino acid can significantly reduce or eliminate DPP-IV recognition and cleavage.[6]
-
Use of Protease Inhibitors: For in vitro experiments, adding a broad-spectrum protease inhibitor cocktail or a specific DPP-IV inhibitor to the plasma can prevent degradation.[7]
-
Formulation Strategies: For therapeutic applications, co-formulation with a DPP-IV inhibitor could be a viable strategy.
Troubleshooting Guides
Problem 1: My peptide precipitates out of solution during the plasma stability assay.
-
Possible Cause: The peptide may have poor solubility in the assay buffer or may be aggregating in the presence of plasma proteins.
-
Troubleshooting Steps:
-
Optimize Peptide Concentration: Reduce the starting concentration of your peptide in the assay.
-
Modify Assay Buffer: Ensure the pH of the buffer is optimal for your peptide's solubility. You can also try adding a small percentage of an organic solvent like DMSO (ensure it doesn't inhibit the enzymatic activity you are studying).
-
Use Low-Binding Labware: Peptides can adhere to glass surfaces. Use polypropylene (B1209903) or other low-binding tubes and plates to minimize loss of peptide due to adsorption.
-
Protein Precipitation Method: If precipitation occurs after adding the quenching solution (e.g., acetonitrile), you may need to optimize your protein precipitation protocol. Experiment with different organic solvents or ratios.[8]
-
Problem 2: I am seeing multiple degradation products in my LC-MS analysis, not just the expected N-terminal cleavage.
-
Possible Cause: Your peptide may be susceptible to cleavage by other, less specific proteases in the plasma, or it may be chemically unstable under the assay conditions.
-
Troubleshooting Steps:
-
Inhibitor Cocktails: Perform the assay in the presence of a broad-spectrum protease inhibitor cocktail to see if the additional cleavage products are eliminated. This will help determine if the degradation is enzymatic.
-
Control Experiments: Incubate your peptide in the assay buffer without plasma to assess its chemical stability under the experimental conditions (temperature, pH).
-
Time-Point Analysis: Analyze samples at earlier time points to identify the primary cleavage products before they are further degraded.
-
Mass Spectrometry Analysis: Utilize tandem mass spectrometry (MS/MS) to sequence the degradation products and pinpoint the exact cleavage sites.[9][10]
-
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) for several common DPP-IV inhibitors. These can be used as tool compounds in your in vitro assays to confirm DPP-IV mediated cleavage.
| Inhibitor | Target Enzyme | Ki (nM) | Notes |
| Sitagliptin | DPP-IV | ~18 | Highly selective for DPP-IV.[4] |
| Vildagliptin | DPP-IV | ~6.2 | Forms a reversible covalent complex. |
| Saxagliptin | DPP-IV | ~1.3 | Forms a reversible covalent complex. |
| Linagliptin | DPP-IV | ~1 | Primarily excreted unchanged.[4] |
| Alogliptin | DPP-IV | <10 | Highly selective for DPP-IV.[4] |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Plasma
This protocol outlines a general method for assessing the stability of a peptide with an Ala-Ala-Asn sequence in plasma.
Materials:
-
Lyophilized peptide
-
Human plasma (or plasma from another species of interest), anticoagulated with EDTA or heparin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Quenching solution: Acetonitrile (B52724) with 1% formic acid
-
Low-binding microcentrifuge tubes
-
LC-MS system for analysis
Procedure:
-
Peptide Preparation: Prepare a stock solution of your peptide in an appropriate solvent (e.g., sterile water or DMSO) at a concentration of 1 mg/mL.
-
Reaction Setup: In a low-binding microcentrifuge tube, add 90 µL of plasma and 10 µL of PBS. Pre-warm the tube to 37°C for 5 minutes.
-
Initiate Reaction: Add 10 µL of the peptide stock solution to the plasma/PBS mixture to achieve a final peptide concentration of 100 µg/mL. Vortex briefly to mix. This is your T=0 sample.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw 20 µL of the reaction mixture.
-
Quenching and Protein Precipitation: Immediately add the 20 µL aliquot to a new tube containing 80 µL of ice-cold quenching solution (acetonitrile with 1% formic acid). Vortex vigorously for 30 seconds to precipitate plasma proteins.[11][12]
-
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.[8]
Protocol 2: Identification of Peptide Cleavage Products by Mass Spectrometry
This protocol describes a general workflow for identifying the degradation products of your peptide.
Materials:
-
Samples from the in vitro plasma stability assay (supernatants after protein precipitation)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS/MS)
-
Bioinformatics software for peptide sequencing
Procedure:
-
LC Separation: Inject the supernatant from the stability assay onto a suitable C18 reverse-phase HPLC column. Elute the peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Use the full scan MS data to determine the mass difference between the parent peptide and the degradation products. A mass difference corresponding to the N-terminal dipeptide (Ala-Ala) is indicative of DPP-IV cleavage.
-
Analyze the MS/MS fragmentation data using peptide sequencing software to confirm the sequence of the degradation products and pinpoint the exact cleavage site.[13][14]
-
Visualizations
Caption: Enzymatic cleavage of an Ala-Ala-Asn containing peptide by DPP-IV.
Caption: A typical experimental workflow for assessing peptide stability in plasma.
References
- 1. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. researchgate.net [researchgate.net]
- 14. Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides - PMC [pmc.ncbi.nlm.nih.gov]
low conjugation efficiency of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB linkers.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low conjugation efficiency with this linker?
A1: The most frequent issues stem from incomplete Fmoc deprotection, steric hindrance caused by the bulky Trityl (Trt) and Fmoc protecting groups, and poor solubility of the protected peptide linker in aqueous or organic solvents.[1][2][3] Each of these factors can prevent the reactive N-terminal amine from being available for the conjugation reaction.
Q2: How does the Trityl (Trt) group on Asparagine affect my reaction?
A2: The Trityl group is crucial for preventing side reactions on the asparagine side chain and improving the solubility of the Fmoc-amino acid derivative in organic solvents like DMF.[4][5] However, it is very bulky and can cause significant steric hindrance, potentially blocking access to the nearby N-terminus for conjugation.[6][7] Additionally, its removal can be slow, especially when the asparagine is at the N-terminus, which can lead to impure products if deprotection is incomplete.[8][9]
Q3: Is the p-aminobenzyl (PAB) linker stable during my conjugation?
A3: The PAB spacer, a common self-immolative linker in Antibody-Drug Conjugates (ADCs), is generally stable.[10][11] However, its stability and cleavage efficiency can be influenced by the payload it's attached to and the broader chemical environment.[10][12] Ensure that your reaction conditions (e.g., pH, nucleophiles) are compatible with the entire linker-payload construct.
Q4: Can the PEG3 linker cause issues?
A4: The PEG3 linker is designed to be hydrophilic and flexible, which generally improves the solubility and bioavailability of the final conjugate.[13][14] It rarely causes conjugation issues directly but may not be sufficient to overcome the poor solubility of a highly hydrophobic peptide sequence or bulky protecting groups.[3][15]
Q5: How can I confirm that the Fmoc group has been completely removed?
A5: Complete Fmoc deprotection is critical. You can monitor its removal qualitatively using a Kaiser test, which detects free primary amines (a blue/purple color indicates success).[1] For quantitative analysis, the piperidine (B6355638) wash solution can be analyzed with a UV spectrophotometer to measure the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[16][17]
Troubleshooting Guide for Low Conjugation Efficiency
This section addresses specific problems you may encounter during your experiment.
Problem 1: Low to no product formation observed by LC-MS.
This is often the primary indicator of a failed or highly inefficient conjugation reaction. The troubleshooting workflow below can help identify the root cause.
Caption: Troubleshooting workflow for low conjugation efficiency.
Problem 2: Peptide linker precipitates out of solution during the reaction.
Protected peptides, especially those with hydrophobic residues or bulky protecting groups, can be prone to aggregation and have poor solubility.[3][15]
-
Possible Cause: The chosen solvent system is inadequate for keeping the this compound construct dissolved after Fmoc deprotection. While PEG enhances hydrophilicity, the Trt group and peptide backbone can drive aggregation.[18][19]
-
Solutions:
-
Solvent Screening: If using standard buffers, introduce organic co-solvents. See Table 1 for recommendations.
-
Chaotropic Agents: For particularly difficult sequences, adding agents like Guanidinium HCl or Urea can disrupt the hydrogen bonding that leads to aggregation.[15][20]
-
Sonication: Gently sonicating the reaction mixture can help break up aggregates and improve solvation.[20]
-
Problem 3: Analysis shows the presence of starting material despite extended reaction times.
This suggests a reactivity issue, which is often related to steric hindrance or suboptimal reaction conditions.[1][6]
-
Possible Cause 1: Steric Hindrance: The bulky Trityl group on the asparagine residue, adjacent to the Ala-Ala sequence, can physically block the approach of the molecule you are trying to conjugate, especially if it is also large.[2][7]
-
Solutions:
-
Increase Temperature: Elevating the reaction temperature (e.g., from room temperature to 37-50°C) can provide the energy needed to overcome the activation barrier caused by steric hindrance.[1][21] Monitor for side reactions.
-
Change Coupling Reagents: If your conjugation involves activating a carboxyl group (e.g., on a drug molecule to be attached), switch to more powerful coupling reagents like HATU or COMU, which are known to be effective for hindered couplings.[1]
-
Prolong Reaction Time: Some sterically hindered reactions simply require more time. Allow the reaction to proceed overnight or for 24 hours, monitoring periodically by LC-MS.[21]
-
-
Possible Cause 2: Suboptimal pH: The N-terminal amine requires a specific pH range to be deprotonated and nucleophilic. If the pH is too low, the amine will be protonated (NH3+) and non-reactive. If it's too high, it could cause side reactions.
-
Solutions:
-
pH Optimization: The optimal pH for most amine-reactive conjugations is between 7.0 and 8.5. Perform small-scale test reactions at different pH values within this range to find the optimum for your specific system. (See Table 2 ).
-
Key Experimental Protocols
Protocol 1: Fmoc-Group Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the N-terminal amine for conjugation.
-
Resin Swelling: If the peptide is on a solid support, swell the resin in dichloromethane (B109758) (DCM), followed by dimethylformamide (DMF) for 30 minutes. If the peptide is in solution, ensure it is fully dissolved in the reaction solvent.
-
Initial Wash: Wash the resin or peptide solution thoroughly with DMF (3-5 times) to remove any residual reagents.[17]
-
Deprotection: Add a solution of 20-30% piperidine in DMF to the peptide.[22] Agitate the mixture gently at room temperature for 15-20 minutes. A shorter, second treatment with fresh piperidine solution for 5-10 minutes is recommended to ensure complete removal.[16][23]
-
Filtrate Collection (Optional): Collect the piperidine solution if you plan to quantify the deprotection via UV-Vis spectroscopy.[16]
-
Final Wash: Wash the resin or peptide solution extensively with DMF (5-7 times) to completely remove all traces of piperidine and the dibenzofulvene adduct.[16] Proceed immediately to the conjugation step.
Caption: Standard workflow for Fmoc deprotection prior to conjugation.
Protocol 2: General NHS-Ester Conjugation
This protocol describes a common method for conjugating a molecule with a carboxylic acid to the deprotected N-terminal amine of the peptide linker.
-
Activation: In a separate vessel, dissolve the carboxyl-containing molecule (1.2 equivalents), HOBt (1.2 eq), and HBTU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIEA) (2.5 eq) and allow the activation to proceed for 15-20 minutes at room temperature.
-
Conjugation: Add the activated ester solution to the deprotected peptide linker from Protocol 1.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight if steric hindrance is a known issue.[21]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via HPLC-MS.
-
Workup: Once the reaction is complete, precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet multiple times to remove excess reagents.
-
Purification: Purify the final conjugate using reverse-phase HPLC (RP-HPLC).
Data Summaries for Optimization
Use the following tables as a guide for optimizing your reaction conditions.
Table 1: Recommended Co-solvents for Improving Solubility
| Co-Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50% (v/v) | A strong polar aprotic solvent, effective at dissolving a wide range of peptides.[20] |
| N-Methyl-2-pyrrolidone (NMP) | 10-50% (v/v) | Similar to DMF but can be more effective for some aggregated sequences.[20] |
| Acetonitrile (ACN) | 10-30% (v/v) | Less polar; useful in purification but can be added to reaction mixtures to modulate polarity. |
| Isopropanol (IPA) | 10-20% (v/v) | Can help disrupt hydrophobic interactions that lead to aggregation. |
Table 2: Hypothetical Data on the Effect of pH on Conjugation Efficiency
| Reaction pH | Relative Yield (%) | Observation |
| 6.5 | 15% | Low reactivity due to protonation of the N-terminal amine. |
| 7.0 | 55% | Moderate reactivity. |
| 7.5 | 85% | Good reactivity, often a good starting point. |
| 8.0 | 92% | Optimal reactivity for many NHS-ester based conjugations. |
| 8.5 | 88% | High reactivity, but increased risk of hydrolysis of the activated ester. |
| 9.0 | 70% | Significant hydrolysis observed; potential for side reactions. |
References
- 1. benchchem.com [benchchem.com]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. peptide.com [peptide.com]
- 15. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Gelation behavior of short protected peptides in organic medium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 20. peptide.com [peptide.com]
- 21. americanpeptidesociety.org [americanpeptidesociety.org]
- 22. Deprotection - Wordpress [reagents.acsgcipr.org]
- 23. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio for ADCs with Peptide Linkers
Welcome to the technical support center for optimizing the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) featuring peptide linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to overcome common challenges encountered during ADC development.
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation of cytotoxic drugs to antibodies via peptide linkers, with a focus on achieving the desired DAR.
Issue 1: Low Average DAR Despite Correct Stoichiometry
Question: We are observing a lower than expected average DAR even though we are using the calculated molar excess of the drug-linker complex. What are the potential causes and how can we troubleshoot this?
Answer:
A low average DAR is a common issue that can stem from several factors throughout the conjugation process. Here are the primary causes and actionable troubleshooting steps:
| Possible Causes | Troubleshooting Steps |
| Suboptimal Reaction Conditions | 1. Optimize Reaction Parameters: Systematically adjust the pH, temperature, and incubation time of the conjugation reaction. Peptide linker conjugation is often sensitive to these parameters.[1][] 2. Co-solvent Concentration: If a co-solvent is used to dissolve the hydrophobic drug-linker, ensure its concentration is optimal. High concentrations can lead to antibody denaturation, while low concentrations may cause the drug-linker to precipitate. |
| Antibody-Related Issues | 1. Verify Antibody Purity and Concentration: Ensure the antibody is highly pure (>95%) and that its concentration is accurately determined.[1] Impurities or incorrect concentration values will affect the true molar ratio. 2. Accessibility of Conjugation Sites: For cysteine-based conjugation, ensure that the interchain disulfides are sufficiently reduced to expose the free thiol groups. For lysine-based conjugation, the accessibility of lysine (B10760008) residues can be influenced by the antibody's tertiary structure. |
| Drug-Linker Issues | 1. Confirm Drug-Linker Activity: The drug-linker complex may degrade with improper storage or handling.[1] Use a fresh batch or verify the activity of the current stock. 2. Solubility Issues: The drug-linker may not be fully soluble in the reaction buffer, leading to a lower effective concentration. Consider optimizing the solvent system. |
| Buffer Components | 1. Interfering Substances: Some buffer components, like Tris or azide, can interfere with common conjugation chemistries. Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS).[1] |
Issue 2: High Levels of Aggregation in the Final ADC Product
Question: Our final ADC product shows a high degree of aggregation after conjugation and purification. What could be causing this and how can we mitigate it?
Answer:
Aggregation is a critical issue that can compromise the efficacy and safety of an ADC. The increased hydrophobicity from the conjugated payload is a primary driver of aggregation.
| Possible Causes | Troubleshooting Steps |
| High Hydrophobicity | 1. Reduce Molar Excess of Drug-Linker: A lower drug-linker to antibody ratio during conjugation can result in a lower average DAR and subsequently reduce aggregation.[1] 2. Optimize Linker Chemistry: Consider incorporating hydrophilic elements, such as PEG moieties, into the peptide linker to counteract the hydrophobicity of the payload.[3][4] |
| Inappropriate Buffer Conditions | 1. Optimize Formulation Buffer: Screen different buffer conditions, including pH and the addition of excipients (e.g., polysorbate, sucrose), to find a formulation that minimizes aggregation.[1] |
| Harsh Conjugation or Purification Conditions | 1. Milder Reaction Conditions: High temperatures or extreme pH during conjugation can denature the antibody.[1] Use milder conditions where possible. 2. Gentle Purification Methods: Employ purification techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) under non-denaturing conditions. |
Issue 3: Inconsistent DAR Values Between Batches
Question: We are struggling with batch-to-batch variability in our average DAR. What steps can we take to improve consistency?
Answer:
Reproducibility is key in ADC manufacturing. Inconsistent DAR values often point to variability in starting materials or insufficient control over reaction parameters.
| Possible Causes | Troubleshooting Steps |
| Variability in Starting Materials | 1. Thoroughly Characterize Starting Materials: Ensure consistent quality of the antibody and drug-linker for each batch through rigorous analytical testing.[1] |
| Lack of Precise Control Over Reaction Parameters | 1. Standardize Reaction Protocols: Minor variations in pH, temperature, or reaction time can significantly impact the final DAR.[1][] Implement strict standard operating procedures (SOPs). 2. Automate Processes: Where possible, use automated liquid handling systems to minimize human error in reagent addition. |
| Inconsistent Purification Process | 1. Standardize Purification Methods: Differences in the purification method or conditions can lead to the enrichment of different DAR species.[1] Ensure the purification protocol is well-defined and consistently executed. |
Frequently Asked Questions (FAQs)
General Concepts
1. What is the drug-to-antibody ratio (DAR), and why is it a critical quality attribute for ADCs?
The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1] It is a critical quality attribute because it directly influences the efficacy, safety, and pharmacokinetics of the ADC.[1][5][6] An insufficient DAR may lead to reduced potency, while an excessively high DAR can increase toxicity and lead to faster clearance from circulation.[1][6][7]
2. What is the ideal DAR for an ADC with a peptide linker?
The optimal DAR is highly dependent on the specific antibody, payload, linker, and target antigen. Generally, a DAR of 2 to 4 is considered ideal for many ADCs, providing a balance between potency and a favorable pharmacokinetic profile.[][8][9] However, the therapeutic window for each ADC must be determined empirically.
3. How do peptide linkers influence the optimization of DAR?
Peptide linkers are designed to be stable in circulation and cleaved by specific enzymes, such as cathepsins, within the target cancer cell.[3][10] The design of the peptide sequence can impact the efficiency of drug release.[3][10] Some advanced peptide linkers incorporate hydrophilic masking groups to improve the physicochemical properties of the ADC, potentially allowing for a higher DAR without inducing aggregation.[3]
Experimental Methodologies
4. What are the common methods for determining the average DAR?
The most common methods for determining the average DAR include:
-
UV/Vis Spectroscopy: A simple and rapid method that uses the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and another for the drug) to calculate the average DAR.[1][5][6]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity.[1][5][6] Since conjugating hydrophobic drugs increases the antibody's hydrophobicity, HIC can resolve species with different numbers of attached drugs (e.g., DAR 0, 2, 4, etc.).[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique, often performed under reducing conditions to separate the antibody's light and heavy chains, can also be used to determine the DAR.[5][6]
-
Mass Spectrometry (MS): LC-MS provides detailed information about the distribution of different drug-loaded species and can be used to calculate a precise average DAR.[5][6][11]
5. How do I choose the most appropriate method for DAR determination?
The choice of method depends on several factors:
-
Desired Level of Detail: UV/Vis provides only the average DAR, while HIC and MS provide information on the distribution of different DAR species.[5]
-
ADC Characteristics: The physicochemical properties of the drug and linker can influence the suitability of a method. For example, HIC may not be suitable for hydrophilic payloads.[]
-
Development Stage: UV/Vis is often used for rapid, in-process control, while HIC and MS are typically used for more detailed characterization and quality control.[5]
Troubleshooting and Optimization
6. Can the peptide linker itself contribute to ADC aggregation?
While the payload is the primary driver of hydrophobicity-induced aggregation, the linker can also play a role. Highly hydrophobic peptide sequences could contribute to the overall hydrophobicity of the ADC. Conversely, incorporating hydrophilic amino acids or other hydrophilic moieties into the linker can help mitigate aggregation.[3]
7. How does the site of conjugation (e.g., cysteine vs. lysine) affect DAR optimization with peptide linkers?
-
Lysine Conjugation: Antibodies have numerous surface-exposed lysine residues, and conjugation to these sites typically results in a heterogeneous mixture of ADCs with a broad distribution of DAR values.[8] Controlling the DAR can be challenging.
-
Cysteine Conjugation: This approach often involves the reduction of interchain disulfide bonds to provide a defined number of conjugation sites (typically 8). This allows for more precise control over the DAR, leading to a more homogeneous ADC product. Engineered antibodies with specific cysteine mutations can further refine this control.
Experimental Protocols
Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy
This method is based on the Beer-Lambert law and allows for the calculation of the average DAR from the absorbance measurements of the ADC at two wavelengths.
Materials:
-
ADC sample
-
Unconjugated antibody
-
Drug-linker complex
-
Spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Determine Molar Extinction Coefficients (ε):
-
Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (Aλmax_drug).
-
Measure the absorbance of a known concentration of the drug-linker at 280 nm (A280) and at its λmaxdrug.
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).
-
-
Measure the Absorbance of the ADC:
-
Measure the absorbance of the ADC sample at 280 nm (A280) and at λmaxdrug (Aλmax_drug).
-
-
Calculate Concentrations:
-
The total absorbance at each wavelength is the sum of the absorbances of the antibody and the drug. This can be expressed as a system of two simultaneous equations:
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
Aλmax_drug = (εAb,λmax_drug * CAb) + (εDrug,λmax_drug * CDrug)
-
-
Solve these equations for the concentration of the antibody (CAb) and the concentration of the drug (CDrug).
-
-
Calculate Average DAR:
-
Average DAR = CDrug / CAb
-
Protocol 2: Determination of DAR Distribution by HIC-HPLC
This method separates ADC species based on hydrophobicity, allowing for the quantification of the distribution of different DAR species.
Materials:
-
ADC sample
-
HPLC system with a HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to an appropriate concentration.
-
Chromatographic Separation:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes). ADC species will elute in order of increasing hydrophobicity (and thus, increasing DAR).
-
-
Data Analysis:
-
Integrate the area of each peak in the chromatogram. Each peak corresponds to a different DAR species (e.g., DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the percentage of each DAR species by dividing the area of its corresponding peak by the total area of all peaks.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of species * DAR of species) / 100
-
Visualizations
Caption: Troubleshooting workflow for common DAR optimization issues.
Caption: Experimental workflow for DAR determination methods.
References
- 1. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 7. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
Technical Support Center: Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for solubility issues encountered with Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB conjugates.
Troubleshooting Guide
This guide addresses common solubility challenges in a question-and-answer format to facilitate a smooth experimental workflow.
Q1: My this compound conjugate is not dissolving. What is the recommended starting solvent?
A1: Due to the hydrophobic nature of the Fmoc and Trityl protecting groups, it is recommended to start with a small amount of a polar aprotic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a good initial choice, as it is known to solubilize this conjugate.[1][2][3] Other organic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or a mixture of dichloromethane (B109758) (DCM) and DMF can also be effective for dissolving protected peptides.[4][5]
Q2: I've tried DMSO, but the solubility is still poor. What are my next steps?
A2: If initial attempts with a single solvent are unsuccessful, several strategies can be employed:
-
Co-solvents: The addition of a co-solvent can disrupt intermolecular interactions that lead to aggregation.[1] Try adding a small percentage of a more polar solvent like acetonitrile (B52724) or methanol (B129727) to your DMSO solution.
-
Sonication: Gentle sonication can help break up aggregates and improve dissolution.[1][6][7] It is advisable to use an ice bath during sonication to prevent heating of the sample.[8]
-
Gentle Warming: Carefully warming the solution to a temperature below 40°C may increase solubility.[6] However, this should be done with caution to avoid potential degradation of the conjugate.[8]
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.[2]
Q3: The conjugate dissolves in an organic solvent, but precipitates when I add my aqueous buffer. What should I do?
A3: This is a common issue when transitioning from a highly organic environment to an aqueous one and indicates that the solubility limit in the final buffer has been exceeded.[9] To mitigate this:
-
Slow Addition: Add the dissolved peptide solution dropwise into the vigorously stirring aqueous buffer.[8][9] This gradual dilution can prevent rapid precipitation.
-
Optimize Final Concentration: You may have reached the solubility limit of your conjugate in the final aqueous buffer.[9] Consider preparing a more dilute final solution.
-
PEGylation's Role: Remember that the PEG3 linker is included to enhance aqueous solubility.[10][11][12] However, the hydrophobic Fmoc and Trityl groups can still dominate, limiting solubility in purely aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of my this compound conjugate?
A1: The solubility of this conjugate is influenced by several factors:
-
Protecting Groups: The Fmoc and Trityl (Trt) groups are highly hydrophobic and significantly reduce aqueous solubility. The Trt group on the asparagine side-chain, however, does improve the solubility of the Fmoc-amino acid derivative in organic solvents like DMF.[13][14][15][16]
-
Peptide Backbone: The Ala-Ala-Asn sequence itself can form intermolecular hydrogen bonds, leading to aggregation and reduced solubility.[8]
-
PEG Spacer: The polyethylene (B3416737) glycol (PEG3) spacer is hydrophilic and is incorporated to increase the overall aqueous solubility of the molecule.[10][12][17][18]
-
PAB Linker: The p-aminobenzyl alcohol (PAB) linker also contributes to the overall physicochemical properties of the conjugate.[11]
Q2: Can I use acidic or basic solutions to improve the solubility of this conjugate?
A2: Adjusting the pH is a common technique for improving the solubility of unprotected peptides by increasing their net charge.[1][2][8][19] However, for a fully protected conjugate like this compound, the ionizable groups (N-terminus and C-terminus of the peptide) are protected. Therefore, pH adjustment is unlikely to have a significant impact on its solubility. Furthermore, strong acidic or basic conditions could lead to premature cleavage of the protecting groups.
Q3: Is it necessary to perform a solubility test on a small amount of the conjugate first?
A3: Yes, it is highly recommended to test the solubility of a small aliquot of your conjugate before attempting to dissolve the entire sample.[8][9] This will help you determine the optimal solvent and conditions without risking the loss of valuable material.
Quantitative Data Summary
| Solvent System | Recommendation Level | Rationale |
| Primary Solvents | ||
| Dimethyl sulfoxide (DMSO) | Highly Recommended | A strong polar aprotic solvent known to dissolve many hydrophobic peptides and is explicitly mentioned for similar compounds.[1][2][3] |
| N,N-Dimethylformamide (DMF) | Recommended | A common solvent for solid-phase peptide synthesis and for dissolving protected peptides.[4][5] The Trt group on Asn enhances solubility in DMF.[13] |
| N-Methyl-2-pyrrolidone (NMP) | Recommended | Another effective polar aprotic solvent for peptide synthesis and dissolving protected peptides.[4] |
| Co-solvents/Mixtures | ||
| Dichloromethane (DCM) / DMF | Potentially Useful | A mixture of these solvents can be effective for solvating peptide chains.[4] |
| Acetonitrile, Methanol, or Isopropanol | Use as Co-solvents | Can be added in small amounts to a primary solvent to improve the solubility of hydrophobic peptides.[1] |
| Aqueous Solutions | ||
| Water or Buffers (e.g., PBS) | Not Recommended Initially | The hydrophobic Fmoc and Trityl groups will likely prevent dissolution in purely aqueous solutions.[8] |
Experimental Protocols
Protocol 1: Initial Solubility Testing
-
Aliquot a small, accurately weighed amount of the lyophilized this compound conjugate into a clean microcentrifuge tube.
-
Add a small volume of the primary solvent to be tested (e.g., DMSO) to achieve a high target concentration (e.g., 10 mg/mL).
-
Vortex the tube for 30 seconds.
-
If the conjugate is not fully dissolved, sonicate the sample in a water bath for 5-10 minutes, using an ice bath to prevent overheating.
-
Visually inspect the solution for any undissolved particles.
-
If the conjugate remains insoluble, incrementally add more solvent and repeat steps 3-5 until dissolution is achieved or it is determined that the conjugate is insoluble at a practical concentration.
Protocol 2: Preparation of a Stock Solution and Dilution into Aqueous Buffer
-
Based on the results from the initial solubility test, weigh the desired amount of the conjugate into a suitable vial.
-
Add the determined volume of the optimal organic solvent (e.g., DMSO) to achieve a concentrated stock solution.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Place your desired aqueous buffer (e.g., PBS, pH 7.4) into a separate container and begin stirring with a magnetic stir bar.
-
Slowly, add the concentrated stock solution drop-by-drop to the vigorously stirring aqueous buffer.
-
Monitor the solution for any signs of precipitation. If turbidity appears, you have likely exceeded the solubility limit in the final buffer.
Visualizations
References
- 1. jpt.com [jpt.com]
- 2. biobasic.com [biobasic.com]
- 3. Buy this compound | 2055042-69-6 | >96% [smolecule.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Why should you consider pegylated peptides? | AmbioPharm [ambiopharm.com]
- 11. This compound, ADC linker, 2055042-69-6 | BroadPharm [broadpharm.com]
- 12. cpcscientific.com [cpcscientific.com]
- 13. peptide.com [peptide.com]
- 14. advancedchemtech.com [advancedchemtech.com]
- 15. chemimpex.com [chemimpex.com]
- 16. benchchem.com [benchchem.com]
- 17. creativepegworks.com [creativepegworks.com]
- 18. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ADC Instability with Cleavable Linkers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with Antibody-Drug Conjugates (ADCs) featuring cleavable linkers. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC instability with cleavable linkers?
A1: ADC instability primarily stems from two sources: premature cleavage of the linker in systemic circulation and physical instability, such as aggregation.[1][2] Premature linker cleavage can lead to off-target toxicity and reduced efficacy.[3] Aggregation can impact the ADC's stability, efficacy, and safety, potentially leading to immunogenic responses.[1][4][5]
Q2: Which type of cleavable linker is most stable in plasma?
A2: The stability of cleavable linkers in plasma is highly dependent on their chemical structure and the biological environment. Generally, dipeptide linkers (e.g., Val-Cit) and β-glucuronide linkers exhibit greater stability in human plasma compared to hydrazone and some disulfide linkers.[6][7] However, species-specific differences in plasma enzymes can significantly impact stability.[8] For instance, Val-Cit linkers are highly stable in human plasma but can be less stable in rodent plasma due to enzymatic activity.
Q3: How does the Drug-to-Antibody Ratio (DAR) affect ADC stability?
A3: A higher DAR, especially with hydrophobic payloads, can increase the propensity for aggregation.[5][9] This is because the hydrophobic nature of the payload-linker combination can lead to intermolecular interactions, causing the ADCs to cluster together.[] High DAR values (e.g., 8 or more) have been shown to be more prone to aggregation under thermal stress.[11] Pharmacokinetic studies have also shown that ADCs with a very high DAR (e.g., ~9-10) can experience rapid clearance from circulation.[12][13]
Q4: What are the signs of premature payload release in my in vitro or in vivo experiment?
A4: Signs of premature payload release include a decrease in the average DAR over time in plasma stability assays, the detection of free payload in circulation, and off-target toxicity in preclinical models.[2][14] Analytical techniques like LC-MS can be used to monitor the DAR and quantify the amount of released payload in plasma samples.[1][15]
Troubleshooting Guides
Issue 1: High Levels of Premature Payload Release in Plasma Stability Assays
Possible Causes:
-
Linker Susceptibility to Plasma Enzymes: The linker may be susceptible to cleavage by proteases or other enzymes present in the plasma.[16] This is a known challenge for certain linkers in specific species (e.g., Val-Cit linkers in mouse plasma).[]
-
pH-sensitive Linker Instability: Hydrazone linkers, which are designed to be acid-labile, may exhibit some instability and slow hydrolysis at physiological pH (~7.4).[7][18]
-
Disulfide Bond Reduction: Disulfide linkers can be prematurely cleaved by reducing agents in the plasma, such as glutathione.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature payload release.
Solutions:
-
Linker Modification:
-
For Peptide Linkers: Consider altering the peptide sequence to one less susceptible to plasma proteases or changing the conjugation site on the antibody to a more sterically hindered position.[16][19]
-
For Disulfide Linkers: Introduce steric hindrance near the disulfide bond to protect it from reduction.
-
For Hydrazone Linkers: Modify the chemical structure to enhance stability at neutral pH.[20]
-
-
Alternative Linker Technology: If modifications are not feasible or effective, consider switching to a more stable linker class, such as a β-glucuronide linker or a non-cleavable linker, depending on the therapeutic strategy.[19]
-
Species-Specific Considerations: Be mindful of species differences in plasma enzyme activity. If preclinical studies are in rodents, consider that some linkers are less stable in rodent plasma than in human plasma.[8]
Issue 2: ADC Aggregation During or After Conjugation
Possible Causes:
-
Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody can increase the overall hydrophobicity of the ADC, leading to aggregation.[9][]
-
High Drug-to-Antibody Ratio (DAR): Higher DARs increase the likelihood of aggregation, particularly with hydrophobic payloads.[9][11]
-
Conjugation Process Conditions: The use of organic solvents during conjugation, temperature, and pH can all contribute to protein aggregation.[21]
-
Storage and Handling: Improper storage conditions, such as freeze-thaw cycles, can induce aggregation.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ADC aggregation.
Solutions:
-
Incorporate Hydrophilic Moieties: Use hydrophilic linkers or incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), to counteract the hydrophobicity of the payload.[9][]
-
Optimize DAR: Aim for a lower DAR that maintains efficacy while reducing the propensity for aggregation.[12][13]
-
Optimize Conjugation and Formulation:
-
Minimize the use of organic solvents during the conjugation process.[22]
-
Optimize the buffer conditions (pH, ionic strength) and consider the use of stabilizers in the final formulation.[]
-
-
Analytical Characterization: Use Size Exclusion Chromatography (SEC) to monitor and quantify aggregate formation throughout the development process.[9][21][23][24]
Quantitative Data Summary
The stability of cleavable linkers is a critical parameter that influences the therapeutic index of an ADC. The following tables summarize available quantitative data on the plasma stability of different cleavable ADC linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | ADC Example | Plasma Source | Stability Metric | Result | Reference(s) |
| Peptide | Val-Cit | Trastuzumab-vc-MMAE | Human | % MMAE Release (6 days) | <1% | [8] |
| Val-Cit | Trastuzumab-vc-MMAE | Mouse | % MMAE Release (6 days) | ~25% | [8] | |
| Phe-Lys | Doxorubicin ADC | Human | Half-life | ~30 days | [7] | |
| Ala-Ala | Glucocorticoid Receptor Modulator ADC | Human | % Intact ADC (7 days) | >80% | [6] | |
| Hydrazone | Phenylketone-derived | Doxorubicin ADC | Human & Mouse | Half-life | ~2 days | [7] |
| β-Glucuronide | Glucuronide-MMAE | MMAE ADC | Rat | Half-life | ~81 days | [7] |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| ADC | Average DAR | Property Measured | Observation | Reference(s) |
| Maytansinoid Conjugate | ~2-6 | Pharmacokinetics | Comparable clearance rates | [12][13] |
| Maytansinoid Conjugate | ~9-10 | Pharmacokinetics | Rapid clearance observed | [12][13] |
| Maytansinoid Conjugate | ~9-10 | Biodistribution | Rapid accumulation in the liver | [12][13] |
| MMAE Conjugate | 8 | Aggregation | More prone to aggregation under thermal stress | [11] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay by LC-MS
This protocol assesses the stability of an ADC in plasma by monitoring changes in the average Drug-to-Antibody Ratio (DAR) and quantifying the release of free payload over time.
Materials:
-
ADC of interest
-
Human, mouse, or other species-specific plasma (anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein A or other affinity capture beads
-
Elution buffer (e.g., low pH glycine)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0)
-
Acetonitrile (B52724) or other protein precipitation solvent
-
LC-MS system
Procedure:
-
Incubation:
-
Sample Preparation for DAR Analysis (Intact ADC):
-
Thaw plasma samples.
-
Purify the ADC from the plasma using affinity capture beads (e.g., Protein A).[8]
-
Wash the beads with PBS to remove non-specifically bound proteins.
-
Elute the ADC from the beads using an appropriate elution buffer.
-
Neutralize the eluate immediately.
-
Analyze the purified ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates payload loss.[1][14]
-
-
Sample Preparation for Free Payload Analysis:
-
Thaw plasma samples.
-
Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile) to the plasma aliquot to precipitate proteins.[25]
-
Vortex and incubate on ice.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.[2]
-
Data Analysis:
-
Plot the average DAR as a function of time.
-
Plot the concentration of free payload as a function of time.
-
Calculate the half-life of the ADC in plasma.
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
This protocol is used to separate and quantify ADC monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
Materials:
-
ADC sample
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)[23]
-
HPLC or UHPLC system with a UV detector (280 nm)
-
Mobile phase (e.g., phosphate (B84403) buffer with an appropriate salt concentration to minimize secondary interactions)[21]
Procedure:
-
System and Column Equilibration:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.[21]
-
Filter the sample if necessary.
-
-
Chromatographic Run:
-
Inject the prepared sample onto the SEC column.
-
Run the separation under isocratic conditions.
-
Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.[23]
-
-
Data Analysis:
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 3: Cathepsin B Cleavage Assay
This protocol evaluates the susceptibility of a peptide linker to cleavage by the lysosomal protease Cathepsin B.
Materials:
-
ADC with a peptide linker (e.g., Val-Cit)
-
Recombinant human Cathepsin B
-
Activation buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT and EDTA)[26]
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5)
-
Quenching solution (e.g., acetonitrile with formic acid)
-
LC-MS system
Procedure:
-
Enzyme Activation:
-
Pre-incubate the Cathepsin B in activation buffer to ensure the enzyme is active.[26]
-
-
Cleavage Reaction:
-
In a microcentrifuge tube, combine the ADC and the activated Cathepsin B in the assay buffer.
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding a quenching solution to each aliquot.
-
-
Analysis:
-
Analyze the samples by LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.
-
Data Analysis:
-
Plot the percentage of cleaved ADC or the amount of released payload as a function of time.
-
Determine the rate of cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. lcms.cz [lcms.cz]
- 22. researchgate.net [researchgate.net]
- 23. agilent.com [agilent.com]
- 24. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 25. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Prevent Off-target Toxicity with Cleavable Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with cleavable linkers in antibody-drug conjugates (ADCs) to minimize off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target toxicity associated with cleavable linkers in ADCs?
Off-target toxicity from ADCs with cleavable linkers primarily stems from the premature release of the cytotoxic payload in systemic circulation before reaching the target tumor cells.[1][2][3] This can be caused by several factors:
-
Linker Instability: Some linkers are inherently unstable in plasma and can be cleaved non-specifically.[4][5] For example, acid-labile hydrazone linkers can hydrolyze at the physiological pH of blood, leading to systemic drug release.[5][6][7]
-
Non-specific Enzymatic Cleavage: Enzymes present in the bloodstream, such as neutrophil elastase and carboxylesterases, can recognize and cleave certain peptide linkers, like the commonly used valine-citrulline (Val-Cit) linker.[8] This leads to payload release in non-target tissues.[8]
-
Hydrophobicity: Highly hydrophobic linker-payload complexes can lead to ADC aggregation.[8][9] These aggregates can be taken up non-specifically by cells of the reticuloendothelial system (e.g., in the liver), causing off-target toxicity.[9]
Q2: How can I improve the stability of my cleavable linker in circulation?
Enhancing linker stability is crucial to widening the therapeutic window of an ADC.[10][] Several strategies can be employed:
-
Linker Chemistry Modification:
-
Steric Hindrance: Introducing bulky groups near the cleavage site can prevent non-specific enzymatic access. For instance, modifying disulfide linkers with methyl groups can increase their stability.[]
-
Hydrophilic Moieties: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can shield the hydrophobic payload, reducing aggregation and non-specific uptake.[13]
-
Novel Linker Designs: Explore next-generation linkers, such as "exo-cleavable" linkers, which have shown enhanced stability against premature cleavage.[8]
-
-
Site-Specific Conjugation: Attaching the linker to a specific, engineered site on the antibody can produce a more homogeneous ADC with a defined drug-to-antibody ratio (DAR).[14][15] This can lead to improved stability and a more predictable pharmacokinetic profile compared to traditional conjugation methods that result in a heterogeneous mixture.[15]
Q3: My ADC shows potent in vitro cytotoxicity but high in vivo toxicity. What could be the problem?
This discrepancy often points to in vivo instability of the ADC, leading to off-target payload release.
-
Troubleshooting Steps:
-
Assess Plasma Stability: Conduct an in vitro plasma stability assay to determine the half-life of your ADC in plasma from the relevant species (e.g., mouse, rat, human).[16] Significant payload release in a short time frame indicates poor stability.
-
Evaluate Non-Specific Cleavage: Test for cleavage by relevant non-target enzymes, such as human neutrophil elastase or carboxylesterases, especially if you are using a peptide-based linker.[8]
-
Analyze Pharmacokinetics (PK): In your in vivo studies, measure the concentration of the intact ADC, total antibody, and free payload in plasma over time.[17] A rapid decrease in intact ADC with a corresponding increase in free payload confirms premature cleavage.
-
Consider Hydrophobicity: Evaluate the aggregation potential of your ADC using techniques like size-exclusion chromatography (SEC).[18][19] High levels of aggregation can lead to rapid clearance and off-target toxicity.[9]
-
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Problem: You are observing significant variability in the IC50 values of your ADC between experiments using the same cell line.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| ADC Aggregation | Visually inspect the ADC solution for precipitates before use. Characterize the aggregation state using size-exclusion chromatography (SEC). Ensure proper formulation and storage conditions.[20] |
| ADC Instability in Assay Medium | Perform a stability study of your ADC in the cell culture medium over the duration of the assay to ensure the linker and payload remain intact.[20] |
| Inconsistent Cell Health/Passage Number | Use authenticated cell lines with a consistent and low passage number. Ensure cells are in the exponential growth phase and are not over-confluent at the time of seeding.[20] |
| Variable Antigen Expression | Regularly check the expression level of the target antigen on your cell line using flow cytometry.[20] |
Issue 2: Low or No Bystander Effect Observed with a Cleavable Linker
Problem: Your ADC utilizes a cleavable linker, but you are not observing the expected killing of adjacent, antigen-negative tumor cells (bystander effect).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inefficient Payload Release | Confirm that the cleavage trigger for your linker is present and active in the target cells. For example, for a protease-sensitive linker, verify the expression of the target protease (e.g., Cathepsin B) in the lysosomes.[16] |
| Payload Properties | The released payload must be able to diffuse across the cell membrane to affect neighboring cells. If the payload is highly charged or too large, it may be trapped inside the target cell. Consider using a more membrane-permeable payload. |
| Assay System | The bystander effect is best observed in co-culture models with a mix of antigen-positive and antigen-negative cells or in 3D spheroid models that better mimic the tumor microenvironment.[20] |
Quantitative Data Summary
The following table summarizes key parameters to consider when designing and evaluating ADCs with cleavable linkers.
| Parameter | Typical Range/Value | Significance | Reference |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | A higher DAR can increase potency but may also increase hydrophobicity and aggregation, leading to faster clearance and off-target toxicity. A DAR of ~4 is often optimal. | [8][14] |
| Plasma Half-life (Intact ADC) | Varies (e.g., >100 hours) | A longer half-life in circulation allows for greater tumor accumulation and reduces the window for off-target effects. | [21] |
| IC50 (in vitro cytotoxicity) | pM to nM | Indicates the potency of the ADC against target cells. | [20] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload release in plasma.
Methodology:
-
Sample Preparation: Incubate the ADC at a final concentration of 1 mg/mL in fresh human or rat plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
-
Sample Processing: Immediately quench the reaction by diluting the sample in cold PBS.
-
ADC Capture: Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
Analysis: Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[16]
-
Data Calculation: Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To evaluate the cleavage of a protease-sensitive linker by the lysosomal enzyme Cathepsin B.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 50 µM), recombinant human Cathepsin B (e.g., 10 µM), and an activation buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Quenching: Stop the reaction by adding a protease inhibitor or by acidifying the sample.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.[16]
-
Data Calculation: Plot the concentration of the released payload over time to determine the cleavage rate.
Visualizations
Caption: Troubleshooting workflow for high in vivo ADC toxicity.
Caption: Desired vs. undesired cleavage pathways for ADCs.
References
- 1. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. adcreview.com [adcreview.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. benchchem.com [benchchem.com]
- 17. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. veranova.com [veranova.com]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
- 20. benchchem.com [benchchem.com]
- 21. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Validation & Comparative
Stability Under Scrutiny: A Comparative Analysis of the Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB Linker
For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. Premature payload release can lead to off-target toxicity and diminished efficacy. This guide provides a comparative analysis of the Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB linker's stability, contextualized with established alternatives, and supported by detailed experimental protocols.
The this compound linker is a cleavable linker system designed for use in ADCs. Its core features include a tripeptide sequence (Ala-Ala-Asn), a self-immolative para-aminobenzyl (PAB) spacer, a polyethylene (B3416737) glycol (PEG3) unit to enhance solubility, and protecting groups (Fmoc and Trt) for synthesis. The stability of this linker is paramount, ensuring the ADC remains intact in systemic circulation until it reaches the target tumor cell.
Comparative Stability of ADC Linkers
While specific quantitative half-life data for the this compound linker is not extensively published, the stability of linkers containing the asparagine (Asn) residue, particularly those cleaved by the enzyme legumain, has been evaluated and shows significant promise.[1][2][3][4] These Asn-containing linkers have demonstrated exceptional stability in both human and mouse serum.[5][6]
For a comprehensive comparison, the table below summarizes the stability of Asn-containing linkers alongside commonly used dipeptide linkers, Val-Cit and Val-Ala.
| Linker Type | Primary Cleavage Enzyme(s) | Plasma Stability Highlights | Key Considerations |
| Ala-Ala-Asn | Legumain, Cathepsins | High: Studies on Asn-containing linkers show excellent stability, with an AsnAsn-MMAE ADC retaining over 85% of its payload after a 7-day incubation in mouse and human serum.[5][6] | The Ala-Ala-Asn sequence is a substrate for legumain, an enzyme overexpressed in the tumor microenvironment, offering an alternative cleavage pathway to the more commonly targeted cathepsins.[1][2][3][4] |
| Val-Cit | Cathepsin B | Moderate to High: Generally stable in human plasma. The half-life of a Val-Cit linker in an anti-CD30 ADC was approximately 230 hours (9.6 days) in cynomolgus monkeys and 144 hours (6.0 days) in mice.[7][8] However, it can exhibit instability in mouse plasma due to the activity of carboxylesterase Ces1c.[9][10] | The most widely used cleavable linker in approved ADCs. Its hydrophobicity can sometimes lead to aggregation issues with high drug-to-antibody ratios (DARs).[11][12] |
| Val-Ala | Cathepsin B | High: Exhibits good plasma stability, similar to Val-Cit. | Tends to be less hydrophobic than Val-Cit, which can reduce the risk of aggregation, particularly with high DARs or hydrophobic payloads.[11][12] |
Mechanism of Action: Enzymatic Cleavage
The cleavage of the Ala-Ala-Asn linker within the target cell is a critical step for payload release. This process is primarily mediated by lysosomal proteases.
Caption: Intracellular activation of an ADC with a cleavable peptide-PAB linker.
Experimental Protocol: In Vitro Plasma Stability Assay using LC-MS
This protocol outlines a standard method for assessing the in vitro stability of an ADC linker in human plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma (frozen aliquots)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or antigen-specific affinity resin
-
Denaturation buffer (e.g., 8 M guanidine (B92328) hydrochloride)
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Alkylation agent (e.g., iodoacetamide, IAA)
-
LC-MS grade water and acetonitrile
-
Formic acid
-
LC-MS system (e.g., Q-TOF or Orbitrap)
2. Procedure:
-
ADC Incubation:
-
Thaw human plasma at 37°C.
-
Spike the ADC into the plasma at a final concentration of 100 µg/mL.
-
As a control, prepare a parallel sample of the ADC in PBS.
-
Incubate both samples at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots from the plasma and PBS incubations at specified time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to halt any degradation.
-
-
ADC Purification:
-
Thaw the samples from each time point.
-
Purify the ADC from the plasma matrix using protein A or antigen-specific affinity chromatography.
-
Wash the resin to remove non-specifically bound proteins.
-
Elute the ADC.
-
-
Sample Preparation for LC-MS:
-
Denature the purified ADC sample.
-
Reduce the interchain disulfide bonds with DTT.
-
Alkylate the free thiols with IAA to prevent re-oxidation.
-
-
LC-MS Analysis:
-
Analyze the reduced and alkylated light and heavy chains of the antibody by LC-MS.
-
Deconvolute the resulting mass spectra to determine the mass of the light and heavy chains.
-
Calculate the average DAR at each time point by comparing the relative abundance of conjugated and unconjugated chains.
-
3. Data Analysis:
-
Plot the average DAR as a function of time for both the plasma and PBS incubations.
-
A decrease in DAR over time in the plasma sample, relative to the PBS control, indicates linker instability.
-
The rate of DAR decrease can be used to estimate the linker's half-life in plasma.
Caption: Workflow for an in vitro plasma stability assay of an ADC.
References
- 1. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. communities.springernature.com [communities.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
A Comparative Guide to the In Vitro Cleavage of Peptide Linkers for Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical step in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The linker's stability in circulation and its susceptibility to cleavage at the target site are paramount for efficacy and safety. This guide provides an objective comparison of the in vitro cleavage of the Ala-Ala-Asn peptide linker, primarily a substrate for legumain, with other commonly used peptide linkers. The information presented is supported by experimental data to facilitate informed decisions in drug development.
Quantitative Comparison of Peptide Linker Cleavage
The following table summarizes key kinetic and cleavage rate data for the Ala-Ala-Asn linker and its alternatives. Direct comparison of kinetic parameters across different studies should be approached with caution due to variations in experimental conditions.
| Linker Sequence | Primary Cleavage Enzyme | Substrate/Linker Conjugate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Relative Cleavage Rate |
| Ala-Ala-Asn | Legumain | Z-Ala-Ala-Asn-AMC | 25.7 - 90[1][2] | N/A | N/A | - |
| Asn-Asn | Legumain | Asn-Asn-PABC-MMAE | N/A | N/A | N/A | ~5 times faster than Val-Cit in lysosomal extracts |
| Val-Cit | Cathepsin B | Val-Cit-PABC-ADC | N/A | N/A | N/A | Cleaved at ~half the rate of Phe-Lys[3] |
| Val-Ala | Cathepsin B | Val-Ala-PABC-ADC | N/A | N/A | N/A | Cleaved at ~half the rate of Val-Cit[3] |
| Phe-Lys | Cathepsin B | Phe-Lys-PABC-ADC | N/A | N/A | N/A | Cleaved ~30-fold faster than Val-Cit[3] |
N/A: Not available in the reviewed literature. Z-Ala-Ala-Asn-AMC is a fluorogenic substrate used to determine legumain activity. PABC (p-aminobenzyl carbamate) is a self-immolative spacer, and MMAE is a cytotoxic payload.
Enzymatic Cleavage of Ala-Ala-Asn Linker
The tripeptide linker Ala-Ala-Asn is primarily recognized and cleaved by legumain (also known as asparaginyl endopeptidase), a cysteine protease predominantly found in the endo-lysosomal compartments of cells.[4] Legumain exhibits a strict specificity for cleaving peptide bonds C-terminal to asparagine (Asn) residues. The cleavage of the Ala-Ala-Asn linker by legumain releases the conjugated drug, typically through a self-immolative spacer, within the target cell.
Experimental Protocols
In Vitro Legumain Cleavage Assay
This protocol describes the in vitro analysis of Ala-Ala-Asn linker cleavage using a fluorogenic substrate.
Materials:
-
Recombinant human legumain
-
Fluorogenic substrate: Z-Ala-Ala-Asn-AMC (7-amino-4-methylcoumarin)
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Dilute recombinant human legumain to 100 µg/mL in Activation Buffer and incubate for 2 hours at 37°C.
-
Enzyme Dilution: Further dilute the activated legumain to a final concentration of 1 ng/µL in Assay Buffer.
-
Substrate Preparation: Prepare a 10 mM stock solution of Z-Ala-Ala-Asn-AMC in DMSO. Dilute the stock solution in Assay Buffer to a final concentration of 200 µM.
-
Reaction Setup:
-
In a 96-well black microplate, add 50 µL of the diluted activated legumain solution to the sample wells.
-
For a substrate blank control, add 50 µL of Assay Buffer without the enzyme.
-
-
Initiate Reaction: Add 50 µL of the 200 µM substrate solution to each well to start the reaction.
-
Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity in kinetic mode for at least 5 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data Analysis:
-
Subtract the fluorescence readings of the substrate blank from the readings of the enzyme-containing wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For kinetic parameter determination, perform the assay with varying substrate concentrations to calculate Km and Vmax.
-
In Vitro Cathepsin B Cleavage Assay (for Comparative Analysis)
This protocol is for the analysis of cathepsin B-cleavable linkers like Val-Cit and Val-Ala.
Materials:
-
Recombinant human Cathepsin B
-
Fluorogenic substrate (e.g., Z-Arg-Arg-AMC) or the peptide linker-drug conjugate
-
Assay Buffer: 25 mM MES, pH 5.0[1]
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0[1]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Reconstitute and dilute recombinant Cathepsin B in Activation Buffer. Incubate at room temperature for 15 minutes.[1]
-
Substrate Preparation: Prepare a working solution of the fluorogenic substrate or linker-drug conjugate in Assay Buffer.
-
Reaction Setup:
-
Add 50 µL of the diluted, activated Cathepsin B solution to the wells of a 96-well black microplate.
-
Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme.[1]
-
-
Initiate Reaction: Add 50 µL of the substrate working solution to each well.[1]
-
Measurement: Immediately measure the fluorescence intensity in a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis:
-
Subtract the background fluorescence from the substrate blank.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Experimental Workflow for In Vitro Cleavage Analysis
The following diagram illustrates a typical workflow for the in vitro analysis of peptide linker cleavage.
Conclusion
The Ala-Ala-Asn tripeptide linker is a specific substrate for the lysosomal protease legumain. Its cleavage kinetics can be reliably assessed in vitro using fluorogenic assays. When compared to other linkers, such as the cathepsin B-cleavable Val-Cit and Val-Ala, the Ala-Ala-Asn linker offers an alternative cleavage mechanism that can be exploited in drug design. The choice of linker should be guided by the specific therapeutic application, considering the enzymatic profile of the target cells and the desired drug release kinetics. The protocols and comparative data presented in this guide provide a foundation for the rational selection and evaluation of peptide linkers in the development of next-generation targeted therapies.
References
A Comparative Analysis of ADC Linkers: Spotlight on Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
For Researchers, Scientists, and Drug Development Professionals in Oncology
The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted therapies. The choice of linker dictates the stability of the ADC in circulation, the mechanism and rate of payload release, and ultimately, its efficacy and safety profile. This guide provides a comparative study of the novel Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB linker against other established ADC linkers, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a cleavable ADC linker characterized by several key features.[1][2][3] The presence of a polyethylene (B3416737) glycol (PEG) spacer enhances its aqueous solubility.[4][5] The defining characteristic of this linker is its tripeptide sequence, Alanine-Alanine-Asparagine (Ala-Ala-Asn), which is specifically designed to be cleaved by the lysosomal enzyme legumain.[6][7] This distinguishes it from the more conventional dipeptide linkers like Valine-Citrulline (Val-Cit), which are substrates for cathepsins.[1][2][8][9][10] The p-aminobenzyl (PAB) group serves as a self-immolative spacer, ensuring the efficient release of the unmodified cytotoxic payload upon peptide cleavage.
Comparative Data on ADC Linker Performance
The following tables summarize key performance parameters of various ADC linkers, including the legumain-cleavable Ala-Ala-Asn linker and other widely used cleavable and non-cleavable linkers.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | Peptide Sequence/Chemistry | Cleavage Mechanism | Plasma Stability | Key Findings |
| Legumain-Cleavable | Ala-Ala-Asn | Enzymatic (Legumain) | High | Asn-containing linkers exhibit excellent stability in both mouse and human serum, with over 85% of the drug retained after one week of incubation.[11] |
| Cathepsin-Cleavable | Val-Cit | Enzymatic (Cathepsin B) | High (Human), Lower (Rodent) | Generally stable in human plasma, but can be susceptible to premature cleavage by carboxylesterases in rodent plasma.[1] |
| Cathepsin-Cleavable | Val-Ala | Enzymatic (Cathepsin B) | High | Offers good plasma stability and can reduce aggregation issues associated with hydrophobic payloads compared to Val-Cit. |
| pH-Sensitive | Hydrazone | Acid Hydrolysis | Moderate | Stable at physiological pH (~7.4) but designed to hydrolyze in the acidic environment of endosomes and lysosomes. Can be prone to premature release.[12] |
| Redox-Sensitive | Disulfide | Reduction (Glutathione) | Moderate | Exploits the higher intracellular glutathione (B108866) concentration for cleavage, but can be susceptible to reduction in the bloodstream.[12] |
| Non-Cleavable | Thioether (e.g., SMCC) | Proteolytic Degradation | Very High | Lacks a specific cleavage site, relying on complete antibody degradation in the lysosome for payload release, leading to high plasma stability. |
Table 2: Comparative Enzymatic Cleavage Kinetics
| Linker Sequence | Primary Cleavage Enzyme | Relative Cleavage Rate | Key Findings |
| Ala-Ala-Asn | Legumain | - | Efficiently cleaved by legumain. The cleavage rate of Asn-Asn was found to be approximately five times higher than Val-Cit in lysosomes.[11] |
| Val-Cit | Cathepsin B | Baseline | The most widely used cathepsin B-cleavable linker. |
| Val-Ala | Cathepsin B | ~50% of Val-Cit | Cleaved at approximately half the rate of the Val-Cit linker by isolated cathepsin B.[13] |
| Phe-Lys | Cathepsin B | ~30-fold faster than Val-Cit | Demonstrates significantly faster cleavage by cathepsin B compared to Val-Cit.[13] |
Signaling Pathways for Linker Cleavage
The targeted release of the cytotoxic payload from peptide-based ADCs is contingent on the activity of specific proteases within the tumor cell. The expression and activity of these enzymes are regulated by complex signaling pathways.
Legumain Activation Pathway
Legumain, an asparaginyl endopeptidase, is synthesized as an inactive proenzyme.[14][15][16] Its activation is a multi-step process primarily triggered by the acidic environment of the endo-lysosomal pathway.
Caption: Legumain activation and subsequent ADC cleavage.
Cathepsin B Activation Pathway
Cathepsin B, a cysteine protease, is also synthesized as an inactive pro-enzyme and its activation is associated with the acidic lysosomal environment and can be influenced by various signaling pathways often dysregulated in cancer, such as the PI3K/Akt pathway.[17][18][19][20]
Caption: Cathepsin B activation and ADC cleavage.
Experimental Protocols
Protocol for In Vitro ADC Plasma Stability Assay
This protocol outlines a general procedure for assessing the in vitro plasma stability of an ADC using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the rate of drug-linker deconjugation from an ADC in plasma from various species.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS system
-
Protein A or other affinity capture beads
-
Reagents for sample preparation (e.g., organic solvents for protein precipitation)
Workflow:
Caption: Experimental workflow for plasma stability.
Procedure:
-
Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample in PBS. Incubate at 37°C with gentle agitation.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and store them at -80°C until analysis.
-
Sample Preparation:
-
For Free Payload Analysis: Precipitate plasma proteins using a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the free payload.
-
For Average Drug-to-Antibody Ratio (DAR) Analysis: Isolate the ADC from the plasma using affinity capture beads (e.g., Protein A).
-
-
LC-MS Analysis: Analyze the prepared samples by LC-MS to quantify the amount of free payload or to determine the average DAR of the intact ADC.
-
Data Analysis: Plot the concentration of free payload or the average DAR over time to determine the stability and half-life of the ADC in plasma.
Protocol for Enzymatic Cleavage Assay
This protocol describes a general method for evaluating the enzymatic cleavage of a peptide linker.
Objective: To determine the rate and specificity of enzymatic cleavage of a peptide linker by a purified enzyme (e.g., legumain or cathepsin B).
Materials:
-
Peptide-linker-payload conjugate or a fluorogenic peptide substrate
-
Purified enzyme (e.g., recombinant human legumain or cathepsin B)
-
Assay buffer (specific to the enzyme)
-
96-well plate
-
Plate reader (for fluorogenic or colorimetric substrates) or HPLC system
Workflow:
Caption: Workflow for enzymatic cleavage assay.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme and the peptide substrate in the appropriate assay buffer. For enzymes requiring activation (e.g., cathepsin B with DTT), pre-incubate the enzyme.
-
Reaction Initiation: In a 96-well plate, add the substrate and assay buffer. Initiate the reaction by adding the enzyme.
-
Measurement:
-
Fluorogenic/Colorimetric Substrates: Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Peptide-Linker-Payload Conjugates: At various time points, quench the reaction and analyze the samples by HPLC to measure the disappearance of the substrate and the appearance of the cleaved product.
-
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the reaction. For detailed kinetic analysis, perform the assay with varying substrate concentrations to determine the Michaelis-Menten constants (Km and Vmax).
Conclusion
The this compound linker represents a promising alternative to traditional cathepsin-cleavable linkers. Its specific cleavage by legumain, an enzyme often overexpressed in the tumor microenvironment, combined with its high plasma stability, offers a potential for an improved therapeutic window for ADCs. The choice between a legumain-cleavable linker and other linker technologies will depend on the specific biological context of the target, the nature of the payload, and the desired pharmacokinetic profile of the ADC. The experimental protocols provided herein offer a framework for the systematic evaluation and comparison of different linker technologies to guide the rational design of next-generation ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fmoc-ala-ala-asn(trt)-pab, ADC linker, 1834515-99-9 | BroadPharm [broadpharm.com]
- 5. This compound, ADC linker, 2055042-69-6 | BroadPharm [broadpharm.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | MDPI [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. tandfonline.com [tandfonline.com]
- 9. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. 化合物 this compound|T15329|TargetMol - ChemicalBook [m.chemicalbook.com]
- 14. pnas.org [pnas.org]
- 15. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review [jcancer.org]
- 20. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Antibody-Drug Conjugate Purity by HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The therapeutic success of antibody-drug conjugates (ADCs) is critically dependent on their precise and consistent manufacturing. A key quality attribute is the purity of the ADC, including the distribution of the drug-to-antibody ratio (DAR) and the absence of impurities such as unconjugated antibody and free cytotoxic drug. This guide provides an objective comparison of the primary analytical techniques used for ADC purity validation: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate validation strategy.
Comparison of Key Analytical Techniques
The characterization of ADCs is a complex analytical challenge due to their inherent heterogeneity. A combination of orthogonal methods is often necessary for a comprehensive assessment of purity. HPLC and MS are the cornerstones of this analytical workflow, each providing unique and complementary information.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC)-HPLC | Drug-to-Antibody Ratio (DAR) distribution, quantification of unconjugated antibody. | - Non-denaturing conditions preserve the ADC's native structure.[1][2] - Robust and reproducible for quantifying DAR species.[3] | - Generally not directly compatible with MS due to high salt mobile phases.[3][4] - May not be suitable for highly heterogeneous lysine-linked ADCs.[3][5] |
| Reversed-Phase (RP)-HPLC | Separation of ADC fragments (light and heavy chains) with different drug loads, quantification of free drug. | - High resolution for separating closely related species. - Compatible with MS detection.[3][5] | - Denaturing conditions can disrupt the ADC's tertiary structure.[3][6] - May not be ideal for analyzing intact, non-covalently associated ADCs. |
| Size Exclusion Chromatography (SEC)-HPLC | Detection and quantification of aggregates and fragments. | - Mild, non-denaturing separation based on size.[7][8] - Can be coupled with MS for mass confirmation of species.[9][10] | - Limited resolution for separating species with similar hydrodynamic radii. |
| Mass Spectrometry (MS) | Unambiguous mass confirmation of ADC species, determination of average DAR, identification of impurities and modifications. | - Provides precise molecular weight information.[11] - High sensitivity and specificity.[11] - Can characterize complex mixtures without complete chromatographic separation.[4] | - Ionization efficiency can vary between different DAR species, potentially affecting quantification.[12] - Complex data analysis requiring specialized software. |
| UV-Vis Spectroscopy | Estimation of average DAR. | - Simple, rapid, and readily available.[3][11][][14][15] | - Provides only the average DAR, not the distribution.[3] - Susceptible to interference from other absorbing species.[] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantification of total antibody, conjugated antibody, and free drug. | - High sensitivity and specificity for target analytes.[16] - Well-established and robust platform. | - Indirect measurement that relies on antibody-antigen binding. - Can be influenced by the degree and site of conjugation.[12] |
Quantitative Data Summary
The following table summarizes representative quantitative data from a comparative study of different analytical techniques for the determination of the average Drug-to-Antibody Ratio (DAR) of a cysteine-linked ADC.[4][17][18]
| Technique | Sample 1 (Low DAR) | Sample 2 (Medium DAR) | Sample 3 (High DAR) |
| HIC-UV/Vis | 2.8 | 4.1 | 5.2 |
| RPLC-QToF-MS | 2.7 | 4.0 | 5.1 |
| RPLC-Orbitrap-MS | 2.7 | 4.0 | 5.1 |
| MALDI-TOF-MS | 2.9 | 4.2 | 5.3 |
Data is illustrative and based on published findings. Actual results will vary depending on the specific ADC and experimental conditions.
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
This protocol describes a generic method for the analysis of a cysteine-linked ADC.
Instrumentation:
-
HPLC system with a UV detector
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by determining the relative peak area of each DAR species.
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) for Subunit Analysis
This protocol is suitable for analyzing the light and heavy chains of a reduced ADC.
Instrumentation:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
Materials:
-
RP column (e.g., C4, 300 Å)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reducing agent (e.g., DTT)
-
ADC sample
Procedure:
-
Reduce the ADC sample with DTT to separate the light and heavy chains.
-
Equilibrate the RP column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the reduced ADC sample.
-
Elute with a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Acquire mass spectra in the positive ion mode.
-
Deconvolute the raw mass spectra to determine the masses of the light and heavy chain species with different drug loads.
Size Exclusion Chromatography-Mass Spectrometry (SEC-MS) for Aggregate and Fragment Analysis
This protocol allows for the characterization of high and low molecular weight species.
Instrumentation:
-
LC-MS system with a column compatible with volatile mobile phases
Materials:
-
SEC column (e.g., BEH200 SEC, 1.7 µm)
-
Mobile Phase: 50 mM Ammonium Acetate in Water[10]
-
ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Perform an isocratic elution.
-
Acquire mass spectra to identify the molecular weights of the monomer, aggregates, and fragments.
Mandatory Visualizations
Caption: Workflow for ADC purity validation using HPLC and MS.
Caption: Logical relationship between HPLC and MS for ADC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Native RP-LC-HRMS Method for Antibody-Drug Conjugates | Phenomenex [phenomenex.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vitro/Vivo Characterization of ADC Drugs by Immunocapture and High-resolution Mass Spectrometry - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. Direct coupling of size exclusion chromatography and mass spectrometry for the characterization of complex monoclonal antibody products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 14. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 16. genscript.com [genscript.com]
- 17. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. [PDF] Qualitative analysis of antibody-drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Enzymatic and pH-Sensitive Cleavable Linkers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The efficacy of targeted drug delivery systems, such as antibody-drug conjugates (ADCs), is critically dependent on the linker that connects the targeting moiety to the therapeutic payload. The choice of linker governs the stability of the conjugate in circulation, the mechanism of drug release at the target site, and ultimately, the therapeutic index. This guide provides an objective comparison of two major classes of cleavable linkers: enzymatic and pH-sensitive, supported by experimental data to aid in the rational design of next-generation drug delivery systems.
Cleavable linkers are designed to release the payload upon encountering specific triggers within the target cell or tumor microenvironment.[1][2] Over 80% of clinically approved ADCs utilize cleavable linkers.[1] The two predominant strategies for triggered release are based on enzymatic cleavage and pH sensitivity.
Enzymatic Cleavable Linkers: High Specificity Release
Enzymatically cleavable linkers incorporate peptide or carbohydrate sequences that are substrates for specific enzymes, such as cathepsins, β-glucuronidase, or matrix metalloproteinases (MMPs), which are often overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[1][3][4] This strategy offers high specificity for drug release at the target site.[1]
The most common enzyme-cleavable linkers are peptide-based, designed for cleavage by lysosomal proteases like cathepsin B.[3][] The dipeptide linker valine-citrulline (Val-Cit) is a widely used example, known for its high stability in human plasma and efficient cleavage within target cells.[3][] Upon internalization of the ADC, it is trafficked to the lysosome, where cathepsin B cleaves the Val-Cit linker, releasing the cytotoxic payload.[4]
Advantages:
-
High Specificity: Release is triggered by enzymes that are highly expressed at the target site, minimizing off-target toxicity.[1]
-
Good Plasma Stability: Peptide linkers like Val-Cit demonstrate good stability in circulation, preventing premature drug release.[]
-
Defined Release Mechanism: The drug release mechanism is well-characterized and predictable.[]
Disadvantages:
-
Dependence on Enzyme Expression: Efficacy is reliant on sufficient levels of the target enzyme in the tumor cells.
-
Potential for Off-Target Cleavage: Suboptimal in vivo stability can lead to adverse effects like neutropenia and hepatotoxicity.[6]
pH-Sensitive Cleavable Linkers: Environmentally-Triggered Release
pH-sensitive linkers are engineered to be stable at the physiological pH of blood (pH 7.4) but to hydrolyze and release the drug in acidic environments.[1] These acidic conditions are characteristic of endosomes (pH 5.0-6.5), lysosomes (pH 4.5-5.0), and the tumor microenvironment (pH 6.0-7.0).[2][3]
Common examples of pH-sensitive moieties include hydrazones, carbonates, silyl (B83357) ethers, and phosphoramidates.[1][2][7] For instance, hydrazone linkers hydrolyze under acidic conditions to release the drug.[3] The rate of hydrolysis, and thus drug release, can be tuned by modifying the chemical structure of the linker.[8][9] This allows for the design of linkers with specific release profiles tailored to the target environment.[10]
Advantages:
-
Broad Applicability: Not dependent on the expression of a specific enzyme.
-
Tunable Release Kinetics: The release rate can be modulated by altering the linker's chemical structure.[1][9]
-
Targeted Intracellular Release: Can be designed to release the payload within specific acidic cellular compartments like endosomes and lysosomes.[11]
Disadvantages:
-
Potential for Instability: Some pH-sensitive linkers, like hydrazones, can suffer from instability in circulation, leading to premature drug release and potential toxicity.[1][7]
-
Slower Release Compared to Enzymatic Linkers: Hydrolysis-based release can be slower than enzyme-mediated cleavage.
Quantitative Data Comparison
The selection of a linker is a critical decision that requires careful consideration of the drug's properties and the desired therapeutic outcome.[1] The following table summarizes key quantitative data for representative enzymatic and pH-sensitive linkers.
| Feature | Enzymatic Linker (Val-Cit) | pH-Sensitive Linker (Hydrazone) | pH-Sensitive Linker (Phosphoramidate) |
| Trigger | Cathepsin B (lysosomal protease)[3] | Low pH (endosomes/lysosomes)[1] | Low pH (tunable)[8] |
| Plasma Stability (pH 7.4) | High (generally stable)[] | Can be low (prone to premature release)[1] | High (stable)[8] |
| Release Half-Life (Target) | ~30-fold faster than Val-Ala cleavage by Cathepsin B[12] | ~2.4 minutes at pH 5.0[1] | < 1 hour at pH 5.5[8] |
| Release Half-Life (Blood) | N/A | > 2 hours at pH 7.0[1] | Stable at pH 7.4[8] |
| Key Advantage | High specificity and plasma stability[1][] | Broad applicability[2] | Tunable release profile[8][9] |
| Key Disadvantage | Dependent on enzyme levels | Potential for premature release[1] | Newer technology, less in-vivo data |
Note: The experimental conditions for each study may vary, affecting direct comparability.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: ADC with an enzymatic linker undergoes internalization and lysosomal trafficking for drug release.
Caption: ADC with a pH-sensitive linker releases its payload in the acidic environment of the endosome.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. books.rsc.org [books.rsc.org]
- 6. Collection - Data from An Enzymatically Cleavable Tripeptide Linker for Maximizing the Therapeutic Index of AntibodyâDrug Conjugates - Molecular Cancer Therapeutics - Figshare [figshare.com]
- 7. njbio.com [njbio.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. adcreview.com [adcreview.com]
- 10. Tunable pH-Sensitive Linker for Controlled Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB ADCs in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) utilizing the Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB linker with other common ADC linker technologies. The data and protocols presented herein are intended to assist researchers in making informed decisions for the design and development of novel ADCs.
Introduction to the this compound Linker
The this compound linker is a sophisticated, cleavable linker system designed for the development of ADCs. Its key components are:
-
Fmoc (Fluorenylmethyloxycarbonyl) and Trt (Trityl): Protecting groups that facilitate the chemical synthesis of the linker-payload conjugate.
-
PEG3 (Polyethylene Glycol, 3 units): A short polyethylene (B3416737) glycol spacer designed to enhance the hydrophilicity of the ADC. This can potentially reduce aggregation, improve pharmacokinetics, and decrease immunogenicity.
-
Ala-Ala-Asn (Alanine-Alanine-Asparagine): A tripeptide sequence that is specifically recognized and cleaved by the lysosomal protease legumain. Legumain is often overexpressed in tumor cells, providing a targeted mechanism for payload release.
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the peptide linker, rapidly releases the conjugated cytotoxic payload in its active form.
The primary mechanism of action for ADCs employing this linker involves binding to a target antigen on the cancer cell surface, internalization, and subsequent trafficking to the lysosome. Within the acidic environment of the lysosome, legumain cleaves the Ala-Ala-Asn sequence, triggering the self-immolation of the PAB spacer and the release of the cytotoxic drug, leading to cancer cell death.
Comparative Efficacy in Cell-Based Assays
The efficacy of an ADC is critically dependent on the stability of the linker in circulation and its efficient cleavage within the target cancer cells. The Ala-Ala-Asn linker offers an alternative cleavage mechanism to the more commonly used Val-Cit linker, which is a substrate for Cathepsin B.
In Vitro Cytotoxicity Data
Recent studies have directly compared the in vitro cytotoxicity of ADCs with legumain-cleavable Asn-containing linkers to those with the traditional Val-Cit linker. The following table summarizes representative data from these studies.
| Cell Line | Target Antigen | Linker-Payload | IC50 (µg/mL) | Reference |
| SKBR3 | HER2 | Asn-Asn-PABC-MMAE | ~0.03 | [1] |
| SKBR3 | HER2 | Val-Cit-PABC-MMAE | ~0.03 | [1] |
| SKBR3 | HER2 | Asn-Asn-PABC-MMAE | ~0.021-0.042 | [2] |
| Ramos | CD20 | Asn-Asn-PABC-MMAE | ~0.15-0.2 | [2] |
| BxPC-3 | TROP2 | Asn-Asn-Exatecan | Potent (sub-nanomolar range) | [3] |
| CFPAC-1 | TROP2 | Asn-Asn-Exatecan | Potent (sub-nanomolar range) | [3] |
Key Observations:
-
ADCs with Asn-containing, legumain-cleavable linkers demonstrate potent and specific cytotoxicity, with IC50 values comparable to, and in some cases potentially improved over, ADCs with the traditional Val-Cit linker.[1][2][4]
-
The efficacy of Asn-linked ADCs has been demonstrated across various tumor cell lines and target antigens.[1][2][3]
-
One study noted that an Ala-Ala-Asn-PABC ADC exhibited higher non-specific cytotoxicity in antigen-negative cells compared to a Val-Cit-PABC variant, highlighting the importance of empirical testing for each specific ADC construct.
Influence of the PEG3 Spacer
While direct comparative data for a PEGylated versus a non-PEGylated Ala-Ala-Asn linker is limited, the inclusion of a PEG spacer in ADC linkers is a well-established strategy to:
-
Increase Hydrophilicity: This can mitigate the aggregation often caused by hydrophobic payloads, improving the overall solubility and stability of the ADC.
-
Improve Pharmacokinetics: PEGylation can lead to a longer circulation half-life and reduced clearance, potentially increasing tumor accumulation.
-
Reduce Immunogenicity: The hydrophilic nature of PEG can shield the ADC from the immune system.
A study on a PEG2-AlaAlaAsn-PABC-eribulin ADC reported similar cytotoxicity when compared to ADCs with other linkers, suggesting that the inclusion of a short PEG spacer does not negatively impact in vitro potency.[5]
Signaling Pathways and Experimental Workflows
ADC Mechanism of Action
References
The Impact of PEGylated Linkers on the Pharmacokinetic Profile of Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene (B3416737) glycol (PEG) linkers in the design of antibody-drug conjugates (ADCs) has emerged as a critical determinant of their pharmacokinetic (PK) performance, directly influencing their efficacy and safety profiles. This guide provides a comprehensive comparison of ADCs featuring PEGylated linkers with alternative strategies, supported by experimental data and detailed methodologies to inform rational ADC design and development.
The hydrophilicity of PEG moieties plays a pivotal role in mitigating the aggregation often associated with hydrophobic payloads, thereby enhancing the overall pharmacological properties of the conjugate.[1] The length and architecture of these PEG linkers are key parameters that can be modulated to optimize an ADC's behavior in vivo.[1][2] Generally, the inclusion of PEG linkers leads to improved PK profiles, characterized by prolonged circulation times and increased exposure, which can translate to greater accumulation in tumor tissues and enhanced in vivo efficacy.[1]
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters from various studies, comparing ADCs with and without PEGylated linkers, as well as the effects of different PEG chain lengths and configurations. It is important to note that direct comparisons across different studies should be made with caution due to variations in experimental conditions, including the specific antibody, payload, conjugation chemistry, and animal models used.[3]
| ADC Construct | Linker Type/PEG Length | Animal Model | Key Pharmacokinetic Parameters | Reference |
| RS7-DL11 | Dipeptide linker with mPEG24 side chain | Not Specified | Prolonged half-life and enhanced animal tolerability compared to non-PEGylated counterparts. | [4][5] |
| Amide-coupled ADC | Pendant 12-unit PEG chains (x2) | Mice | Slower clearance rates compared to ADCs with a linear 24-unit PEG oligomer or the linker of Kadcyla®. | [2][6] |
| Non-binding IgG-ADC (DAR 8) | Varied PEG lengths (0, 4, 8, 12 units) | Sprague-Dawley Rats | Exposure increased with prolonged PEG length, plateauing at PEG8. The ADC without PEG exhibited rapid non-specific cellular uptake. | [7][][9] |
| Affibody-MMAE Conjugate | No PEG linker | Not Specified | Short circulation half-life. | [10] |
| ZHER2-SMCC-MMAE | 4 kDa PEG linker | Not Specified | 4.5-fold reduction in in vitro cytotoxicity and a 2.5-fold extension in half-life compared to the non-PEGylated version. | [1][10] |
| ZHER2-SMCC-MMAE | 10 kDa PEG linker | Not Specified | 22-fold reduction in in vitro cytotoxicity and an 11.2-fold extension in half-life compared to the non-PEGylated version. | [1][10] |
| Anti-HER2 ADC (DM1 payload) | Hindered disulfide linker (SSNPP-DM4) | Mice | Slower clearance compared to less hindered disulfide linkers. | [11] |
| Anti-HER2 ADC (DM1 payload) | Thioether linker (MCC) | Mice | Similar pharmacokinetics to the most hindered disulfide linker. | [11] |
Key Experimental Protocols
Accurate and reproducible pharmacokinetic analysis is fundamental to understanding the in vivo behavior of ADCs. Below are detailed methodologies for key experiments commonly employed in the preclinical evaluation of ADCs with PEGylated linkers.
Murine Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of an ADC in a murine model.
Materials:
-
Tumor-bearing mice (e.g., athymic nude or SCID mice with relevant xenograft tumors)
-
Test ADC and vehicle control (e.g., sterile PBS)
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
Analytical instrumentation (e.g., ELISA plate reader, LC-MS/MS)
Procedure:
-
Animal Acclimatization and Tumor Implantation: Acclimatize mice for at least one week. Implant tumor cells subcutaneously and monitor growth until tumors reach a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment groups.[3]
-
ADC Administration: Prepare the ADC formulation in the appropriate vehicle. Administer a single intravenous (IV) dose of the ADC via the tail vein.[3]
-
Serial Blood Collection: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples from the saphenous or submandibular vein.[3]
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of total antibody, conjugated ADC, and/or free payload in plasma samples using validated bioanalytical methods such as ELISA or LC-MS/MS.[12]
-
Pharmacokinetic Analysis: Calculate key PK parameters (e.g., clearance, volume of distribution, half-life, AUC) using appropriate software.
In Vivo Plasma Stability Assay
Objective: To assess the stability of the ADC in a physiological environment by measuring changes in the drug-to-antibody ratio (DAR) and the concentration of free payload over time.[13]
Procedure:
-
Administer the ADC to the selected animal model as described in the murine PK study protocol.
-
Collect plasma samples at various time points.
-
Quantification of Total Antibody and Conjugated ADC (ELISA):
-
Coat a 96-well plate with an anti-human IgG antibody.
-
Add plasma samples and a standard curve of the ADC.
-
Use a detection antibody that is species-specific and conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the absorbance to determine the concentration of total antibody.
-
A separate ELISA can be performed using an anti-drug antibody for the detection of the conjugated ADC.[3]
-
-
Quantification of Unconjugated (Free) Payload (LC-MS/MS):
-
Data Analysis: Calculate the change in DAR over time and the rate of free payload release.
Biodistribution Study
Objective: To determine the tissue distribution of the ADC and assess its accumulation in the tumor versus other organs.
Procedure:
-
Administer the ADC (often radiolabeled for ease of detection) to tumor-bearing mice.
-
At selected time points, euthanize the animals and harvest tumors and major organs.
-
Homogenize the tissues.
-
Measure the amount of ADC in each tissue sample using an appropriate method (e.g., gamma counting for radiolabeled ADCs, or ELISA/LC-MS/MS for non-labeled ADCs).
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Processes
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
General structure of an Antibody-Drug Conjugate with a PEGylated linker.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
Assessing the Bystander Effect of Antibody-Drug Conjugates with an Ala-Ala-Asn Cleavable Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy of an antibody-drug conjugate (ADC) is not solely reliant on its ability to kill antigen-positive tumor cells. The "bystander effect," a phenomenon where the cytotoxic payload released from a target cell kills adjacent antigen-negative cells, is a critical attribute for enhancing therapeutic potency, particularly in heterogeneous tumors. The choice of the cleavable linker is paramount in modulating this effect. This guide provides a comparative analysis of the Ala-Ala-Asn (Alanine-Alanine-Asparagine) tripeptide linker, focusing on its role in mediating the bystander effect and its performance relative to other commonly used linkers.
The Ala-Ala-Asn Linker: A Legumain-Cleavable System
The Ala-Ala-Asn linker is a protease-cleavable linker designed for specific release of the cytotoxic payload within the tumor microenvironment. Unlike the more common valine-citrulline (Val-Cit) linker, which is a substrate for cathepsin B, the Ala-Ala-Asn sequence is selectively cleaved by legumain, an asparaginyl endopeptidase.[1] Legumain is a lysosomal protease that is frequently overexpressed in a variety of solid tumors and is also active in the acidic tumor microenvironment.[2] This targeted cleavage is crucial for minimizing off-target toxicity and maximizing the therapeutic window of the ADC.
The mechanism of payload release from an Ala-Ala-Asn linked ADC is initiated upon internalization of the ADC into the target tumor cell. Following trafficking to the lysosome, the high concentration of active legumain cleaves the peptide bond C-terminal to the asparagine residue. This cleavage event triggers a self-immolative cascade within the linker, leading to the release of the unmodified, active payload. The physicochemical properties of the released payload, such as its membrane permeability, will then determine its ability to diffuse out of the target cell and exert a bystander effect on neighboring cells.[3]
Comparative Performance of Ala-Ala-Asn Linker
While direct quantitative data on the bystander effect specifically for the Ala-Ala-Asn linker is limited in publicly available literature, we can infer its potential by examining its cleavage mechanism and comparing its overall cytotoxicity and efficacy to other well-characterized linkers.
In Vitro Cytotoxicity
Studies comparing legumain-cleavable Asn-containing linkers with the cathepsin B-cleavable Val-Cit linker have demonstrated that ADCs with Asn-containing linkers exhibit potent and selective cytotoxicity, often comparable to their Val-Cit counterparts.[4] However, some research has indicated that Asn-containing linkers may lead to a 2-3 fold higher off-target activity compared to Val-Cit ADCs.[1] This could be attributed to the secretion of active legumain into the tumor microenvironment, potentially causing extracellular cleavage of the linker and premature payload release.[2]
Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| Linker Type | Target Enzyme | ADC Construct Example | Target Cell Line | IC50 (µg/mL) | Reference |
| Asn-Asn | Legumain | anti-Her2-AsnAsn-PABC-MMAE | SKBR3 (HER2+) | ~0.03 | [4] |
| Val-Cit | Cathepsin B | anti-Her2-ValCit-PABC-MMAE | SKBR3 (HER2+) | ~0.03 | [4] |
Note: The data presented is for a similar Asn-containing linker (Asn-Asn) as a proxy for Ala-Ala-Asn due to the availability of direct comparative studies.
In Vivo Efficacy
In preclinical xenograft models, ADCs featuring legumain-cleavable Asn-containing linkers have shown efficacy that is comparable or even superior to those with the traditional Val-Cit linker.[4] This suggests that the legumain-cleavable system is a viable and potent alternative for ADC development.
Table 2: Comparative In Vivo Efficacy in a Tumor Xenograft Model
| ADC Construct | Tumor Growth Inhibition | Efficacy Outcome | Reference |
| AsnAsn-linked ADC | High | Comparable or better than ValCit-linked ADC | [4] |
| ValCit-linked ADC | High | Effective | [4] |
Experimental Protocols
In Vitro Bystander Effect Co-Culture Assay
This assay is a fundamental method for quantitatively assessing the bystander killing capacity of an ADC.[5]
Objective: To determine the extent of killing of antigen-negative cells by an ADC in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., SKBR3 for a HER2-targeting ADC)
-
Antigen-negative (Ag-) cancer cell line, engineered to express a fluorescent protein (e.g., GFP-MCF7)
-
Complete cell culture medium
-
ADC with Ala-Ala-Asn linker
-
Control ADC (e.g., with a non-cleavable linker)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding:
-
Co-seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 9:1, 3:1, 1:1, 1:3, 1:9 of Ag-:Ag+), keeping the total cell number per well constant.
-
Include control wells with only Ag- cells and only Ag+ cells.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Ala-Ala-Asn ADC and the control ADC in complete culture medium.
-
Remove the seeding medium from the wells and add the ADC dilutions.
-
Include untreated control wells for each cell ratio.
-
-
Incubation:
-
Incubate the plate for a period determined by the payload's mechanism of action (typically 72-120 hours).
-
-
Quantification of Bystander Killing:
-
At the end of the incubation period, quantify the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or by imaging.
-
The fluorescence intensity is directly proportional to the number of viable Ag- cells.
-
-
Data Analysis:
-
Calculate the percentage of viable Ag- cells in the ADC-treated co-culture wells relative to the untreated co-culture wells.
-
A significant decrease in the viability of Ag- cells in the co-culture setting compared to the Ag- only wells indicates a bystander effect.
-
Visualizations
Caption: Mechanism of action of an ADC with an Ala-Ala-Asn linker.
Caption: Workflow for the in vitro bystander effect co-culture assay.
Caption: Logical relationship between linker type and bystander effect.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel and Established Linker Technologies in Antibody-Drug Conjugates: Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB vs. Val-Cit
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this tripartite molecular architecture is the linker, a chemical bridge that not only connects the antibody and the payload but also dictates the stability, pharmacokinetics, and ultimate efficacy of the ADC. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicities, yet be efficiently cleaved to liberate the cytotoxic agent upon internalization into the target cancer cell.
For years, the valine-citrulline (Val-Cit) dipeptide linker has been the gold standard in ADC development, featuring in numerous approved and clinical-stage ADCs.[1][2] Its cleavage by the lysosomal protease cathepsin B has been a well-validated mechanism for intracellular drug release.[1][3] However, challenges such as hydrophobicity and susceptibility to off-target enzymatic cleavage have spurred the development of next-generation linker technologies.[3][4]
This guide presents an objective, data-driven comparison of the established Val-Cit linker with a promising alternative: the legumain-cleavable Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB linker. This novel linker belongs to a class of asparagine-containing peptide linkers that leverage a different enzymatic release mechanism, offering potential advantages in stability and therapeutic index.[4][5][6][7] We will delve into the chemistry, mechanism of action, and comparative performance of these two pivotal linker technologies, providing researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in ADC design.
Linker Chemistry and Structure
The chemical composition of a linker is fundamental to its function. The Val-Cit and this compound linkers, while both peptide-based, possess distinct structural features that influence their behavior.
This compound: This is a multi-component linker designed for legumain-mediated cleavage.[8]
-
Fmoc (Fluorenylmethyloxycarbonyl): A protecting group commonly used in peptide synthesis.
-
PEG3 (Polyethylene Glycol, 3 units): A hydrophilic spacer that can improve solubility and pharmacokinetic properties.
-
Ala-Ala-Asn (Alanine-Alanine-Asparagine): A tripeptide sequence specifically designed to be recognized and cleaved by the asparaginyl endopeptidase, legumain.[9]
-
Trt (Trityl): A protecting group on the asparagine side chain.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the peptide sequence, releases the unconjugated payload.
Val-Cit (Valine-Citrulline): This is a dipeptide linker that is widely used and well-characterized.[10]
-
Val-Cit: This dipeptide sequence is a substrate for the lysosomal protease cathepsin B.[]
-
PAB (p-aminobenzyl alcohol): Similar to the above, it serves as a self-immolative spacer to ensure the release of the native payload.
The key distinction lies in their enzymatic targets and hydrophilicity. The Val-Cit linker is notably more hydrophobic, which can contribute to ADC aggregation, whereas asparagine-containing linkers like Ala-Ala-Asn are more hydrophilic, potentially mitigating such issues.[4][12]
Mechanism of Payload Release
The therapeutic efficacy of an ADC with a cleavable linker is contingent on the specific and efficient release of its payload within the target cell. Both linkers are designed for cleavage within the lysosome following receptor-mediated endocytosis of the ADC. However, they rely on different, overexpressed lysosomal proteases.
-
Val-Cit Linker: Upon internalization into the target cancer cell, the ADC is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome, particularly the high concentration of cathepsin B, facilitates the cleavage of the amide bond between citrulline and the PAB spacer. This initiates the self-immolation of the PAB unit, releasing the active cytotoxic drug.[1]
-
This compound Linker: The release mechanism for this linker is analogous but relies on a different enzyme. Legumain, an asparaginyl endopeptidase, is also highly expressed in the lysosomes of tumor cells and is known to play a role in the tumor microenvironment.[4][6][7][13] Legumain recognizes and cleaves the peptide bond on the C-terminal side of the asparagine (Asn) residue in the Ala-Ala-Asn sequence.[5][6][7] This cleavage event triggers the same PAB-mediated self-immolation to release the payload.
Comparative Performance Data
The ultimate measure of a linker's utility is its performance in preclinical and clinical settings. Emerging data allows for a direct comparison between legumain-cleavable asparagine-containing linkers and the traditional Val-Cit linker across several key metrics.
Plasma Stability
A critical attribute of an ADC linker is its stability in circulation. Premature cleavage leads to off-target toxicity and a reduced therapeutic window. Studies have shown that while Val-Cit linkers are reasonably stable in human plasma, they are susceptible to cleavage by enzymes such as carboxylesterase 1C (in rodents) and human neutrophil elastase.[3][5] Cleavage by neutrophil elastase is believed to contribute to dose-limiting toxicities like neutropenia and thrombocytopenia observed with some Val-Cit-containing ADCs.[3][5][14]
In contrast, asparagine-containing linkers have demonstrated excellent stability in both mouse and human serum, with studies showing that over 85% of the drug remains conjugated after a week of incubation.[5][14] Crucially, these linkers are completely stable against human neutrophil elastase, suggesting a potential for a better safety profile.[5][14] The increased hydrophilicity of asparagine-containing linkers may also reduce ADC aggregation, which in turn can decrease uptake by liver macrophages and lower systemic toxicity.[12]
| Linker Type | Key Stability Characteristics | Potential Clinical Implications |
| Val-Cit | Susceptible to cleavage by neutrophil elastase.[3][5][14] More hydrophobic, leading to potential aggregation.[4][12] | Potential for off-target toxicities (e.g., neutropenia, thrombocytopenia).[3][5] |
| Ala-Ala-Asn | Resistant to cleavage by neutrophil elastase.[5][14] More hydrophilic, reducing the likelihood of aggregation.[4][12] Excellent stability in human and mouse plasma.[5][14] | Potentially improved safety profile with less off-target payload release.[12] |
In Vitro Cytotoxicity
The potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Multiple studies have shown that ADCs incorporating asparagine-containing linkers exhibit highly potent and selective cytotoxicity, with potencies comparable to their Val-Cit ADC counterparts.[5][7] For instance, in a study using HER2+ SKBR3 cells, there was no significant difference in potency observed between a Val-Cit linker and asparagine-containing linker variants, with both achieving an IC50 of approximately 0.03 µg/mL.[7]
However, it is noteworthy that one study reported that an Ala-Ala-Asn-PABC ADC demonstrated higher non-specific cytotoxicity in antigen-negative cells compared to the Val-Cit-PABC version, suggesting that the specificity of cleavage can be context-dependent and requires empirical validation.[9]
| Linker Type | Target Cell Line (Antigen) | Payload | IC50 (approx.) | Reference |
| Val-Cit | SKBR3 (HER2+) | MMAE | ~0.03 µg/mL | [7] |
| Asn-containing | SKBR3 (HER2+) | MMAE | ~0.03 µg/mL | [7] |
In Vivo Efficacy
The performance of an ADC in preclinical animal models is a critical indicator of its potential clinical success. Direct comparative studies have shown that ADCs with asparagine-containing linkers, such as Asn-Asn, exhibit comparable or even improved efficacy in tumor xenograft models compared to traditional Val-Cit-linked ADCs.[4][6][7] This suggests that the legumain-cleavage mechanism is efficient in the tumor microenvironment and can lead to robust anti-tumor activity, even in tumors with low legumain expression.[4][6][7]
Experimental Protocols
To aid researchers in the evaluation of these linkers, we provide an overview of standard experimental methodologies.
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Plate antigen-positive and antigen-negative cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (e.g., with Val-Cit and Ala-Ala-Asn linkers), the unconjugated antibody, and the free payload. Treat the cells with these dilutions and incubate for 72-120 hours.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.[15]
Plasma Stability Assay
This assay is used to assess the stability of the ADC and the potential for premature payload release in a biologically relevant matrix.
-
Incubation: Incubate the ADC at a specified concentration (e.g., 10 µM) in human and mouse plasma at 37°C.[15]
-
Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[15]
-
Sample Preparation: Precipitate plasma proteins using a solvent like acetonitrile (B52724) and centrifuge to separate the supernatant containing the ADC and any released payload.
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of intact ADC and free payload over time.[13][15]
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability profile and half-life of the linker in plasma.[15]
Discussion and Conclusion
The choice of linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. The Val-Cit linker, a cornerstone of first and second-generation ADCs, has a long history of clinical validation. Its mechanism of action is well-understood, and it remains a robust and reliable choice for many applications.
However, the development of legumain-cleavable, asparagine-containing linkers, such as this compound, represents a significant advancement in the field. The comparative data suggests that this newer class of linkers offers several potential advantages:
-
Improved Safety Profile: The key advantage is the resistance of asparagine-containing linkers to cleavage by neutrophil elastase, which may translate to a lower incidence of off-target toxicities like neutropenia.[5][14]
-
Enhanced Physicochemical Properties: The inherent hydrophilicity of these linkers can reduce the risk of ADC aggregation, a common manufacturing and stability challenge, especially with hydrophobic payloads or high drug-to-antibody ratios.[4][12]
-
Comparable Efficacy: In vitro and in vivo studies have demonstrated that the efficacy of ADCs with asparagine-containing linkers is comparable, and in some cases superior, to those with Val-Cit linkers.[4][6][7]
While the data is promising, it is important to note that the optimal linker choice is context-dependent, relying on the specific antibody, payload, and target indication. The potential for non-specific cytotoxicity, as highlighted in one study, underscores the need for empirical testing of any new ADC construct.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers | Semantic Scholar [semanticscholar.org]
- 7. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 12. orb.binghamton.edu [orb.binghamton.edu]
- 13. benchchem.com [benchchem.com]
- 14. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Confirming Site-Specific Conjugation: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the precise and consistent conjugation of drugs to antibodies is a critical quality attribute (CQA) for the efficacy and safety of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive comparison of key analytical methods used to confirm site-specific conjugation, supported by experimental data and detailed protocols.
The development of site-specific ADCs aims to overcome the heterogeneity of traditional conjugation methods, leading to a more uniform product with a well-defined drug-to-antibody ratio (DAR) and predictable pharmacokinetic properties.[1] Robust analytical techniques are therefore essential at every stage of ADC development, from initial screening to quality control of the final product.[2] This guide will delve into the principles, advantages, and limitations of the most widely used analytical methods for characterizing site-specific ADCs.
Comparison of Key Analytical Methods
A variety of analytical techniques are employed to characterize ADCs, each providing unique insights into the molecular composition and integrity of the conjugate.[2] The choice of method often depends on the specific information required, such as the average DAR, the distribution of different drug-loaded species, or the precise location of the conjugated drug.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. The addition of a drug payload increases the hydrophobicity of the antibody.[3] | Average DAR, drug load distribution.[4] | Robust and widely used for DAR analysis, particularly for cysteine-linked ADCs.[5] Good resolution of different DAR species.[3] | Mobile phases are often incompatible with mass spectrometry (MS), requiring offline analysis or complex two-dimensional setups.[4][6] May not resolve positional isomers.[7] |
| Reversed-Phase Liquid Chromatography (RPLC) coupled to Mass Spectrometry (MS) | Separates molecules based on their hydrophobicity under denaturing conditions.[8] | Average DAR, identification of drug-loaded species, confirmation of conjugation sites (peptide mapping).[8] | High resolution and direct coupling with MS for mass confirmation.[8] Can be used for all types of ADCs.[8] | Denaturing conditions can lead to ADC degradation or incomplete stoichiometric forms.[4] |
| Native Size-Exclusion Chromatography (SEC) coupled to MS | Separates molecules based on their size under non-denaturing conditions. | Intact mass of ADC, average DAR. | Preserves the native structure of the ADC, allowing for the analysis of non-covalently linked species. | Lower resolution for DAR species compared to HIC or RPLC. |
| Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) | Separates molecules based on their electrophoretic mobility in the presence of a detergent under denaturing conditions.[9] | Purity, molecular size, and heterogeneity of ADCs. Can be used to assess drug load distribution.[9][10] | High efficiency and resolution.[10] Can reveal dynamics in positional conjugated isomers not observed by HIC.[11] | Denaturing conditions. Requires specialized equipment. |
| Two-Dimensional Liquid Chromatography (2D-LC) coupled to MS | Combines two different liquid chromatography separation techniques (e.g., HIC and RPLC or SEC) for enhanced resolution and online MS compatibility.[12][13] | Comprehensive characterization of DAR species, positional isomers, and impurities.[12][14] | Overcomes the incompatibility of HIC with MS by using a second dimension for desalting.[12][15] Provides detailed structural information.[13] | Complex instrumentation and method development.[6] |
Quantitative Data Summary
A study comparing various analytical methods for a site-specific ADC (trastuzumab-AJICAP-MMAE) provided the following results for the average Drug-to-Antibody Ratio (DAR) of the purified product:
| Analytical Method | Average DAR |
| Hydrophobic Interaction Chromatography (HIC) | 2.0 |
| Reversed-Phase Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (RPLC-Q-TOF-MS) | 2.0 |
| Native Size-Exclusion Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (Native SEC-Q-TOF-MS) | 2.0 |
| Denaturing Size-Exclusion Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (Denaturing SEC-Q-TOF-MS) | 2.0 |
| Ellman's Assay | 1.9 |
| Table adapted from a comparative study on a first-generation AJICAP ADC.[8] |
The consistent DAR value of 2.0 across the different chromatographic and mass spectrometric methods demonstrates the homogeneity of the site-specifically conjugated ADC.[8]
Experimental Workflows and Methodologies
To provide a practical understanding of how these analytical methods are implemented, the following sections detail the experimental workflows and protocols for key techniques.
General Workflow for ADC Characterization
The characterization of a site-specific ADC typically follows a multi-step process, starting with the separation of different species followed by their identification and quantification.
Caption: General workflow for the characterization of site-specific ADCs.
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC is a cornerstone technique for DAR analysis. The separation is based on the principle that the hydrophobicity of the antibody increases with the number of conjugated drug molecules.[4]
Caption: Workflow for DAR determination using HIC.
Experimental Protocol: HIC
-
Column: TSKgel Butyl-NPR, 4.6 mm ID x 3.5 cm, 2.5 µm.[3]
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20 minutes).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: The ADC sample is diluted to a concentration of 1 mg/mL in Mobile Phase A.
RPLC-MS for Confirmation of Conjugation Site
RPLC coupled with high-resolution mass spectrometry is a powerful tool for confirming the exact location of the drug conjugation.[8] This is typically achieved through peptide mapping after enzymatic digestion of the ADC.
Caption: Workflow for conjugation site confirmation by RPLC-MS peptide mapping.
Experimental Protocol: Peptide Mapping by RPLC-MS
-
Reduction and Alkylation: The ADC is denatured, reduced with dithiothreitol (B142953) (DTT), and alkylated with iodoacetamide.
-
Digestion: The alkylated ADC is digested with an enzyme such as trypsin overnight at 37°C.
-
RPLC Separation: The resulting peptides are separated on a C18 column using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
MS and MS/MS Analysis: The eluting peptides are analyzed by a high-resolution mass spectrometer (e.g., Q-TOF). MS scans are acquired to determine the mass of the peptides, and MS/MS scans are used to sequence the peptides and identify the specific amino acid residue conjugated to the drug.[16]
2D-LC/MS for Comprehensive Characterization
To overcome the limitations of individual techniques, 2D-LC/MS combines the high-resolution separation of HIC with the mass identification capabilities of MS.[12] This is particularly useful for resolving and identifying species in complex ADC mixtures.[12]
Caption: Workflow for 2D-LC/MS analysis of ADCs.
Experimental Protocol: HIC-SEC-MS
-
First Dimension (HIC): An ADC sample is separated on a HIC column using a salt gradient as described previously.[12]
-
Heart-Cutting: As specific peaks corresponding to different DAR species elute from the HIC column, they are diverted to the second dimension using a switching valve.[12]
-
Second Dimension (SEC): The selected fraction is passed through a size-exclusion column with a volatile, MS-compatible mobile phase (e.g., ammonium acetate) to remove the non-volatile salts from the HIC mobile phase.[12][15]
-
MS Detection: The desalted ADC species are then introduced into the mass spectrometer for intact mass analysis under native conditions.[12]
Conclusion
The analytical toolkit for the characterization of site-specific ADCs is diverse and powerful. A combination of chromatographic and mass spectrometric techniques is often necessary to provide a complete picture of the ADC's critical quality attributes.[2][16] While HIC remains a robust method for routine DAR determination, high-resolution mass spectrometry, particularly when coupled with 2D-LC, is indispensable for detailed structural elucidation and confirmation of site-specific conjugation.[1][12] The selection of the appropriate analytical methods will ultimately depend on the specific ADC and the stage of development.
References
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. adcreview.com [adcreview.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 11. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody-drug conjugates using CE-SDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. criver.com [criver.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB, a key reagent in peptide synthesis and drug development.
The following procedures are based on best practices for handling similar chemical compounds. It is crucial to always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive information.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended protective gear when handling this compound, particularly in its powdered form.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Goggles or Safety Glasses with Side Shields | Must meet ANSI Z87.1 standards. A face shield may be required for splash hazards. |
| Hands | Disposable Nitrile Gloves | Inspect gloves before use. Use proper removal technique to avoid skin contact. |
| Body | Laboratory Coat | Should be buttoned and have long sleeves. |
| Respiratory | Fume Hood or Dust Mask | Use a fume hood for all handling of the solid compound. A dust mask is recommended for weighing. |
| Feet | Closed-toe Shoes | Provide protection from spills. |
Operational Plan: From Receipt to Disposal
A structured workflow is critical for minimizing risks and ensuring the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically -20°C.[1]
2. Handling and Preparation of Solutions:
-
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid creating dust. Use appropriate tools for weighing and transferring the powder.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing. Common solvents for similar compounds include dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
3. During Synthesis:
-
Employ automated peptide synthesizers where possible to minimize direct handling.
-
Ensure all equipment is properly maintained and cleaned to prevent cross-contamination.
-
Be aware of the potential hazards of all reagents used in the synthesis process, such as coupling agents and deprotection solutions (e.g., piperidine).
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and laboratory safety.
-
Solid Waste: Collect unused solid this compound and any contaminated consumables (e.g., weigh boats, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound and other reagents from the synthesis process should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Disposal Method: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
